molecular formula C12H18O4S2 B132471 Isoprothiolane CAS No. 50512-35-1

Isoprothiolane

Cat. No.: B132471
CAS No.: 50512-35-1
M. Wt: 290.4 g/mol
InChI Key: UFHLMYOGRXOCSL-UHFFFAOYSA-N
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Description

Isoprothiolane is a systemic fungicide and insecticide with a primary research focus on controlling fungal diseases in rice, notably rice blast caused by Magnaporthe grisea (also known as Pyricularia oryzae ). It exhibits both protective and curative activities, making it a valuable compound for studying integrated pest management strategies. Its mode of action is characterized as a phospholipid biosynthesis inhibitor, specifically affecting methyltransferase, and it is classified by the Fungicide Resistance Action Committee (FRAC) in Group 2 . The fungicide is highly systemic within the plant, demonstrating translocation both from roots to upper leaves and from leaves to roots, which is a key area of interest for research on the mobility and distribution of agrochemicals in plant systems . Beyond its direct antifungal efficacy, this compound also shows plant growth regulator (PGR) activity in rice, with studies investigating its role in activating root activity, promoting the translocation of assimilates, and ultimately improving the yield and quality of grains . From an environmental fate perspective, this compound's behavior in paddy ecosystems has been extensively studied. Research comparing application methods reveals that when applied via nursery-box, the compound is predominantly distributed in the root-zone soil, with minimal presence in paddy water, a profile distinct from submerged application . In the context of water safety, its transformation during oxidation processes is a significant research topic. Studies on its reaction with ozone and chlorine in water treatment have shown that it can form various by-products, such as this compound sulfoxide, and the reaction kinetics are a subject of ongoing investigation . Due to its specific use and the potential formation of transformation products during environmental degradation or disinfection processes, this compound serves as a critical reference standard in environmental monitoring and analytical chemistry methods .

Properties

IUPAC Name

dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHLMYOGRXOCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058110
Record name Isoprothiolane
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Isoprothiolane
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Solubility

0.054 mg/mL at 25 °C
Record name Isoprothiolane
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CAS No.

50512-35-1
Record name Isoprothiolane
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Record name Isoprothiolane [BSI:ISO]
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Record name Isoprothiolane
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Record name ISOPROTHIOLANE
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Record name Isoprothiolane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

50 - 54.5 °C
Record name Isoprothiolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031779
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isoprothiolane's Mechanism of Action in Pyricularia oryzae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprothiolane (IPT) is a systemic dithiolane fungicide that has been integral to the management of rice blast, a devastating disease caused by the ascomycete fungus Pyricularia oryzae (syn. Magnaporthe oryzae).[1][2] Its mode of action is multifaceted, primarily targeting lipid metabolism, which is crucial for the structural integrity and function of fungal cells. However, the emergence of resistant strains has necessitated a deeper investigation into its precise molecular targets and the corresponding resistance mechanisms. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and illustrates the complex biochemical pathways involved.

Primary Mechanism of Action: Inhibition of Phosphatidylcholine Biosynthesis

The principal hypothesis for this compound's fungicidal activity centers on the disruption of phosphatidylcholine (PC) biosynthesis.[3] PC is the most abundant phospholipid in the cellular membranes of P. oryzae, and its synthesis is critical for membrane integrity and signaling. This compound is believed to act by inhibiting the transmethylation of phosphatidylethanolamine (PE) to PC, a key part of the Bremer-Greenberg pathway.[1][2] This inhibition disrupts the normal flux of phospholipid synthesis, leading to compromised cell membrane function and ultimately inhibiting fungal growth.

The Bremer-Greenberg pathway involves three sequential methylation steps to convert PE into PC, utilizing S-adenosyl methionine (SAM) as the methyl donor. The enzymes responsible are believed to be the primary targets of this compound.

G Proposed Inhibition of Phosphatidylcholine Biosynthesis by this compound cluster_pathway Bremer-Greenberg Pathway PE Phosphatidylethanolamine (PE) PMME Phosphatidyl-N-monomethylethanolamine (PMME) PE->PMME Methylation 1 (PEM1/CHO2) PDME Phosphatidyl-N,N-dimethylethanolamine (PDME) PMME->PDME Methylation 2 (PEM2/OPI3) PC Phosphatidylcholine (PC) PDME->PC Methylation 3 (PEM2/OPI3) IPT This compound IPT->PMME Inhibition IPT->PDME Inhibition IPT->PC Inhibition

Caption: Proposed mechanism of this compound (IPT) inhibiting the methylation steps in phosphatidylcholine (PC) biosynthesis.

While this pathway is the most cited mechanism, research into IPT-resistant mutants has revealed a more complex picture. Studies sequencing candidate genes involved in this pathway, such as PEAMT, CHO2, and OPI3, found no significant differences in their sequences or expression levels between resistant and sensitive isolates.[1][3] This suggests that while PC biosynthesis is affected, these specific genes may not be the primary site of resistance-conferring mutations, or that alternative resistance mechanisms are more significant.

Effects on Fungal Morphology and Infection Process

Beyond its core biochemical target, this compound exerts significant effects on the physical processes of fungal infection. It is a potent inhibitor of the pathogen's ability to penetrate the host tissue.[4][5]

  • Inhibition of Penetration Peg: this compound does not significantly affect conidial germination or the formation of the appressorium (a specialized infection structure) at low concentrations (e.g., 2 ppm).[4] However, it strongly inhibits the subsequent development of the penetration peg from the appressorium and the growth of invasive hyphae within the host cell.[4] This action effectively halts the infection process before significant damage to the host plant can occur.

  • Morphological Abnormalities: At higher concentrations (5-10 ppm), this compound induces the formation of abnormal, swollen hyphae, resembling chlamydospores, further disrupting the normal growth and development of the fungus.[4]

G This compound's Impact on the Fungal Infection Cycle Conidium Conidium lands on host surface Germination Conidial Germination Conidium->Germination Appressorium Appressorium Formation Germination->Appressorium Penetration Penetration Peg Formation Appressorium->Penetration IPT This compound Appressorium->IPT  Minimal Effect  (at low conc.) Infection Invasive Hyphal Growth in Host Penetration->Infection Lesion Disease Lesion Infection->Lesion IPT->Penetration Strong Inhibition IPT->Infection Strong Inhibition

Caption: this compound primarily inhibits host penetration and invasive growth rather than early spore germination.

Quantitative Efficacy Data

The efficacy of this compound has been quantified in numerous in-vitro studies. These assessments provide critical data on the concentrations required to inhibit fungal growth and form the basis for determining resistance levels.

ParameterConcentrationObservationSource(s)
Mycelial Growth Inhibition 20 ppm (µg/mL)Complete inhibition in liquid medium.[4]
5-10 ppm (µg/mL)Partial inhibition with abnormal hyphae formation.[4]
Recommended Doses100% inhibition of mycelial growth on solid media.[6][7]
EC₅₀ Values for Resistance 6.5 ≤ EC₅₀ < 13.0 µg/mLLow Resistance (LR)[2]
13.0 ≤ EC₅₀ < 25.0 µg/mLModerate Resistance 1 (MR-1)[2]
25.0 ≤ EC₅₀ < 35.0 µg/mLModerate Resistance 2 (MR-2)[2]

Molecular Mechanisms of Resistance

The development of resistance to this compound in P. oryzae is a significant concern.[2][8] Research indicates that resistance is not governed by a single mechanism but is a polygenic trait involving several cellular pathways.

  • Velvet Complex Proteins: Low-level resistance to IPT has been linked to the velvet regulatory complex. The proteins MoVelB and MoVeA, which form a complex with LaeA to regulate secondary metabolism and development, were found to be indispensable for IPT toxicity. It is hypothesized that deformation of this complex confers resistance, possibly by down-regulating secondary metabolism or cytochrome P450 genes to reduce the toxic effects of IPT.[2]

  • DJ-1/PfpI Family Protein: Transcriptomic analysis identified a gene, MGG_09793, encoding a DJ-1/PfpI family protein that was strongly induced by IPT treatment specifically in sensitive isolates.[3] However, subsequent gene knockout experiments showed that this gene was not directly responsible for the resistance phenotype, suggesting its role may be part of a broader stress response rather than a direct target.[1][3]

  • Transcription Factors: A putative Zn2Cys6 transcription factor has also been identified and associated with this compound resistance, indicating that changes in gene regulation play a crucial role.[4]

G Potential Pathways of this compound Resistance in P. oryzae cluster_ipt cluster_pathways Cellular Response & Resistance cluster_outcome IPT This compound Velvet Deformation of VelB-VeA-LaeA Complex TF_Reg Altered Regulation by Zn2Cys6 Transcription Factor Detox Detoxification Pathways (e.g., Cytochrome P450s) Stress Upregulation of Stress Response Genes (e.g., MGG_09793) Resistance IPT Resistance Velvet->Resistance TF_Reg->Resistance Detox->Resistance Stress->Resistance Correlated, not causal

Caption: Multiple genetic factors, including regulatory complexes and transcription factors, contribute to IPT resistance.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of established molecular and microbiological techniques.

Protocol: Fungicide Sensitivity Testing (Poisoned Food Technique)

This method is used to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) of a fungicide against a fungal isolate.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Cool to 50-55°C.

  • Fungicide Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Serial Dilutions: Add appropriate volumes of the fungicide stock to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µg/mL). A control plate containing only the solvent should also be prepared. Pour the amended media into petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing P. oryzae culture onto the center of each plate.

  • Incubation: Incubate the plates at 28°C in the dark for 7-10 days.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition relative to the solvent control. Plot the inhibition percentages against the logarithm of the fungicide concentration and determine the EC₅₀ value using probit analysis.

Protocol: Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the expression levels of target genes in response to fungicide treatment.

  • Culture and Treatment: Grow P. oryzae mycelia in liquid culture. Treat the cultures with a specific concentration of this compound (e.g., the EC₅₀ concentration) for a defined period (e.g., 6 hours). Harvest the mycelia by filtration.

  • RNA Extraction: Immediately freeze the harvested mycelia in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target gene(s) (e.g., MoVelB) and a reference housekeeping gene (e.g., actin) for normalization.

  • Analysis: Run the qPCR on a real-time PCR system. Analyze the resulting amplification data using the 2-ΔΔCt method to determine the relative fold change in gene expression between the treated and untreated samples.

G Workflow for Investigating Molecular Resistance Mechanisms Start Isolate Sensitive (S) & Resistant (R) Strains Culture Culture S & R Strains +/- this compound Start->Culture Harvest Harvest Mycelia Culture->Harvest RNA_Ext Total RNA Extraction Harvest->RNA_Ext Seq Transcriptome Sequencing (RNA-Seq) RNA_Ext->Seq qRT_PCR cDNA Synthesis & qRT-PCR RNA_Ext->qRT_PCR Analysis Bioinformatic Analysis: Identify Differentially Expressed Genes (DEGs) Seq->Analysis Validation Validate DEGs with qRT-PCR qRT_PCR->Validation Analysis->Validation Functional Functional Analysis: Gene Knockout & Phenotyping Validation->Functional Conclusion Identify Gene(s) Conferring Resistance Functional->Conclusion

Caption: A typical experimental workflow to identify and validate genes involved in fungicide resistance.

Conclusion and Future Directions

The mechanism of action for this compound in P. oryzae is primarily attributed to the inhibition of phosphatidylcholine biosynthesis and the physical disruption of the host infection process. However, the molecular basis of fungal resistance is complex and cannot be explained by simple mutations in the enzymes of the PC synthesis pathway. Current evidence points towards a multifactorial resistance mechanism involving regulatory proteins like the velvet complex and various transcription factors that may alter the fungus's metabolic or detoxification response.

Future research should focus on:

  • Identifying the direct molecular binding target(s) of this compound.

  • Elucidating the downstream effects of velvet complex disruption on cellular metabolism.

  • Conducting comprehensive proteomic and metabolomic analyses of sensitive and resistant strains to uncover the full spectrum of cellular changes induced by the fungicide.

A deeper understanding of these intricate interactions is paramount for developing effective resistance management strategies and designing next-generation fungicides to control this devastating plant pathogen.

References

The Synthesis of Isoprothiolane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprothiolane, chemically known as diisopropyl 1,3-dithiolan-2-ylidenemalonate, is a systemic fungicide widely used in agriculture, particularly for the control of rice blast. Its unique mode of action, which involves the inhibition of phospholipid biosynthesis, has also made it a subject of interest in broader chemical and biological research. This technical guide provides an in-depth overview of the core chemical synthesis pathway of this compound, detailing the reaction mechanism, experimental protocols, and quantitative data.

Core Synthesis Pathway

The most commercially significant and well-documented synthesis of this compound commences with diisopropyl malonate. The overall process is a one-pot reaction involving the formation of a key intermediate followed by cyclization.

The primary synthesis route for this compound involves the reaction of diisopropyl malonate with carbon disulfide in the presence of a strong base, followed by cyclization with 1,2-dichloroethane.[1][2] This process is often facilitated by a phase-transfer catalyst to improve reaction efficiency and yield.[1]

Reaction Mechanism

The synthesis proceeds through a two-stage mechanism:

  • Formation of the Dithiocarboxylate Intermediate: The reaction is initiated by the deprotonation of the active methylene group of diisopropyl malonate by a strong base, such as potassium hydroxide or sodium hydroxide, to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. A second deprotonation and subsequent rearrangement lead to the formation of a stable dipotassium or disodium salt of the dithiocarboxylate intermediate.

  • Cyclization to this compound: The dithiocarboxylate intermediate, a potent dinucleophile, then reacts with 1,2-dichloroethane. This proceeds via a double nucleophilic substitution, where the two sulfur atoms displace the chlorine atoms on 1,2-dichloroethane, forming the five-membered 1,3-dithiolane ring and yielding the final product, this compound.

The use of a phase-transfer catalyst, such as an alkylpyridinium chloride or a quaternary ammonium salt, is crucial for industrial-scale production.[1] The catalyst facilitates the transfer of the inorganic dithiocarboxylate salt from the aqueous phase to the organic phase (containing 1,2-dichloroethane), where the cyclization reaction occurs, thereby significantly increasing the reaction rate and yield.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound, comparing a non-catalyzed reaction with reactions catalyzed by different phase-transfer catalysts, as detailed in patent literature.[1]

ParameterNon-CatalyzedCatalyzed (Tetrabutylammonium Chloride)Catalyzed (1-Dodecyl Pyridinium Chloride)
Reactants (Molar Ratio)
Diisopropyl Malonate111
Carbon Disulfide1.11.11.1
Base (NaOH)4.54.54.5
1,2-Dichloroethane222
Reaction Conditions
Initial Temp. (Base Addition)30°C30°C30°C
Reflux Temperature70°C70°C70°C
Reflux Time15 h4 h1 h
Results
Purity 93.3%Not Specified>95%
Yield 75.8%Not Specified>90%

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, both with and without a catalyst, based on procedures outlined in the patent literature.[1]

Experiment 1: Synthesis of this compound without a Catalyst
  • Reaction Setup: A reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel is charged with 1 mole of diisopropyl malonate and 1.1 moles of carbon disulfide.

  • Formation of Intermediate: While stirring, 4.5 moles of aqueous sodium hydroxide solution (prepared in a 2:1 molar ratio of NaOH to water) is added dropwise via the dropping funnel, maintaining the reaction temperature at 30°C. After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Cyclization: 2 moles of 1,2-dichloroethane are added from the dropping funnel. The reaction mixture is then heated to 70°C and refluxed for 15 hours.

  • Work-up and Purification: After the reaction is complete, the mixture is allowed to cool and stand, leading to phase separation. The organic layer is collected, and the excess 1,2-dichloroethane is removed by distillation. The resulting crude product is cooled to induce crystallization and then pulverized to obtain a yellowish this compound sample.

Experiment 2: Synthesis of this compound with an Alkylpyridinium Chloride Catalyst
  • Reaction Setup: A reactor is charged with 1 mole of diisopropyl malonate and 1.1 moles of carbon disulfide.

  • Formation of Intermediate: With stirring, 4.5 moles of aqueous sodium hydroxide solution (2:1 molar ratio of NaOH to water) is added dropwise, maintaining the temperature at 30°C. The mixture is stirred for an additional 30 minutes post-addition.

  • Catalytic Cyclization: 2 moles of 1,2-dichloroethane are added, followed by the addition of 10g of 1-dodecyl pyridinium chloride as the phase-transfer catalyst. The mixture is heated to 70°C and refluxed for 1 hour.

  • Work-up and Purification: The work-up procedure is identical to the non-catalyzed method. The organic phase is separated, the solvent is removed, and the product is obtained by crystallization and pulverization.

Visualizations

Logical Workflow of this compound Synthesis

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Purification A Diisopropyl Malonate + Carbon Disulfide B Add aq. NaOH Solution (30°C) A->B C Stir for 30 min B->C D Formation of Disodium Dithiocarboxylate Intermediate C->D E Add 1,2-Dichloroethane D->E F Add Phase-Transfer Catalyst (Optional) E->F G Reflux at 70°C F->G H Crude this compound Mixture G->H I Phase Separation H->I J Remove Excess 1,2-Dichloroethane I->J K Crystallization J->K L Pure this compound K->L

Caption: Workflow of the one-pot synthesis of this compound.

Proposed Signaling Pathway for this compound Synthesis

G DIM Diisopropyl Malonate Carbanion Diisopropyl Malonate Carbanion DIM->Carbanion Deprotonation CS2 Carbon Disulfide Intermediate Disodium Dithiocarboxylate Intermediate CS2->Intermediate NaOH NaOH (aq) NaOH->Carbanion DCE 1,2-Dichloroethane This compound This compound DCE->this compound PTC Phase-Transfer Catalyst PTC->Intermediate Facilitates Phase Transfer Carbanion->Intermediate Nucleophilic Attack Intermediate->this compound Cyclization (Double Nucleophilic Substitution)

Caption: Proposed reaction mechanism for this compound synthesis.

Alternative Synthesis Pathways

While the pathway starting from diisopropyl malonate is predominant, other synthetic routes have been mentioned in the literature, although they are less detailed.

  • Industrial Synthesis via Chlorinated Acetals: Another described industrial method also begins with diisopropyl malonate but involves alkylation and cyclization reactions with chlorinated acetals or aldehydes under acidic conditions to form the 1,3-dithiolane ring, followed by esterification. This represents a different approach to the ring formation step, but detailed public-domain information is scarce.

Conclusion

The synthesis of this compound via the reaction of diisopropyl malonate, carbon disulfide, and 1,2-dichloroethane is a robust and efficient method, particularly when enhanced by phase-transfer catalysis. This route offers high yields and purity, making it suitable for industrial-scale production. The detailed mechanism and protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of chemical synthesis and drug development. While alternative pathways exist, they are less documented, highlighting the primary route's established importance.

References

Isoprothiolane Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoprothiolane, a systemic fungicide, in a range of common organic solvents. The data presented is intended to support research, development, and formulation activities. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 25°C is summarized in the table below. The data has been compiled from multiple scientific sources to ensure accuracy and provide a comparative overview.

Organic SolventSolubility (g/L)Temperature (°C)
Acetone4061[1], 4060[2]25
Chloroform4126[1], 4130[2]25
Methanol1510[2]25
Ethanol760[2]25
Benzene2770[2]25
n-Hexane10[2]25
XyleneHighly Soluble-
Dimethyl Sulfoxide (DMSO)95,000 (95 mg/mL)[3]-

This compound is sparingly soluble in water, with a reported solubility of 54 mg/L at 25°C[2].

Experimental Protocols for Solubility Determination

The determination of this compound's solubility in organic solvents is crucial for its application and formulation. The most widely accepted method for determining the solubility of chemical compounds is the shake-flask method , which is also described in the OECD Guideline 105 for testing of chemicals[4][5][6]. This method is particularly suitable for substances like this compound that have a solubility greater than 10⁻² g/L[7].

Principle of the Shake-Flask Method

The shake-flask method is an equilibrium-based method. It involves saturating a solvent with a solute (in this case, this compound) at a constant temperature. An excess amount of the solid compound is added to the solvent to ensure that a saturated solution is formed. The mixture is then agitated for a sufficient period to allow it to reach equilibrium. After equilibrium is reached, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical technique[8][9][10].

Apparatus and Reagents
  • Glassware: Erlenmeyer flasks with stoppers, volumetric flasks, pipettes.

  • Constant Temperature Bath or Shaker: Capable of maintaining a constant temperature (e.g., 25 ± 0.5°C).

  • Analytical Balance: For accurate weighing of this compound.

  • Filtration or Centrifugation Equipment: To separate the undissolved solid from the saturated solution.

  • Analytical Instrument: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the quantitative analysis of this compound concentration.

  • This compound: Analytical standard of known purity.

  • Organic Solvents: High-purity grade.

Experimental Procedure
  • Preparation of the Test Solution: An excess amount of this compound is weighed and added to a flask containing a known volume of the organic solvent.

  • Equilibration: The flask is sealed and placed in a constant temperature shaker bath. The mixture is agitated at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary tests can be conducted to determine the time required to achieve saturation[5].

  • Phase Separation: After equilibration, the flask is allowed to stand to let the undissolved particles settle. The saturated solution is then carefully separated from the excess solid. This can be achieved by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC or GC. A calibration curve prepared from standard solutions of this compound in the same solvent is used for quantification.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the shake-flask method.

Solubility Determination Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start weigh Weigh excess This compound start->weigh add_solvent Add known volume of organic solvent weigh->add_solvent shake Agitate in constant temperature bath (24-48h) add_solvent->shake centrifuge_filter Centrifuge or filter the mixture shake->centrifuge_filter collect Collect clear saturated solution centrifuge_filter->collect analyze Analyze concentration (e.g., HPLC, GC) collect->analyze end End analyze->end

Caption: Generalized workflow for determining this compound solubility.

References

An In-Depth Technical Guide to the Identification of Isoprothiolane Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprothiolane, a systemic fungicide, undergoes various degradation processes in the environment, including photodegradation, microbial degradation, and hydrolysis. Understanding the resulting degradation products is crucial for assessing its environmental fate and potential toxicological impact. This technical guide provides a comprehensive overview of the identified degradation products of this compound, detailed experimental protocols for their analysis, and insights into the signaling pathways affected by the parent compound and its metabolites. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding.

This compound Degradation Pathways and Products

This compound degrades in the environment through several key pathways, each leading to a distinct set of degradation products. The primary mechanisms are photodegradation, microbial degradation, and hydrolysis.

Photodegradation

Under the influence of sunlight, particularly UV radiation, this compound undergoes photodegradation on surfaces such as glass, soil, and plants. The major photodegradation route involves de-esterification, followed by decarboxylation and rearrangement.[1]

Identified Photodegradation Products:

  • 1,3-dithiolan-2-ylidenepropane: Formed through de-esterification and subsequent rearrangement.

  • 1,3-dithiolan-2-ylidenemalonic acid: A product of the de-esterification process.[1]

  • 1,3-dithiolan-2-ylidenemethane: Results from decarboxylation following de-esterification.[1]

  • This compound Monosulfoxide: Oxidation of one of the sulfur atoms in the dithiolane ring.

Photodegradation_Pathway This compound This compound De_esterification De-esterification This compound->De_esterification Sunlight/UV Oxidation Oxidation This compound->Oxidation Sunlight/UV Product1 1,3-dithiolan-2-ylidenemalonic acid De_esterification->Product1 Decarboxylation_Rearrangement Decarboxylation & Rearrangement Product2 1,3-dithiolan-2-ylidenepropane Decarboxylation_Rearrangement->Product2 Product3 1,3-dithiolan-2-ylidenemethane Decarboxylation_Rearrangement->Product3 Product4 This compound Monosulfoxide Oxidation->Product4 Product1->Decarboxylation_Rearrangement

Microbial Degradation

Microbial consortia in soil and water play a significant role in the breakdown of this compound. The degradation efficiency is influenced by factors such as inoculum concentration, temperature, and pH.

Identified Microbial Degradation Products:

  • This compound Sulfoxide: A primary metabolite formed through oxidation.

  • This compound Monoester: Resulting from the hydrolysis of one of the ester groups.

Microbial_Degradation_Pathway This compound This compound Microbial_Action Microbial Consortium (Soil/Water) This compound->Microbial_Action Oxidation Oxidation Microbial_Action->Oxidation Hydrolysis Hydrolysis Microbial_Action->Hydrolysis Product1 This compound Sulfoxide Oxidation->Product1 Product2 This compound Monoester Hydrolysis->Product2

Hydrolysis

This compound is relatively stable to hydrolysis at acidic and neutral pH. However, under alkaline conditions (pH 9), degradation is more pronounced, especially at elevated temperatures.

Identified Hydrolysis Product:

  • This compound Monoester: The major hydrolytic degradate formed in basic solutions.[2]

Quantitative Data on this compound Degradation

The rate of this compound degradation and the formation of its products vary depending on the environmental matrix and conditions.

Table 1: Degradation Half-life (DT50) of this compound and its Metabolites

CompoundMatrix/ConditionDT50 (days)Reference
This compoundAnaerobic water layers6.5 - 36[2]
This compoundAnaerobic total system800 - 1100[2]
This compoundSoil (net photodegradation)28[2]
This compound MonosulfoxideSoil (net photodegradation)13[2]
This compoundSolution (pH 9, 40°C)147[2]
This compoundSolution (pH 9, 50°C)26[2]
This compoundSolution (pH 9, 60°C)9[2]

Table 2: Formation of this compound Degradation Products in Different Matrices

Degradation ProductMatrix/ConditionMaximum Observed Concentration (% of Applied Radioactivity)Reference
This compound MonosulfoxideSoil (aerobic)9.4[1]
This compound MonoesterSoil (aerobic)18.2[1]
This compound MonoesterAnaerobic aquatic systems6.6 - 14[2]
This compound SulfoxidePaddy waterConcentration ratio to parent: 0.01–0.19[3]
This compound SulfoxideSoilConcentration ratio to parent: 0.002–0.019[3]
This compound SulfoxideRice plantsConcentration ratio to parent: 0.01–0.11[3]

Experimental Protocols for Identification and Quantification

Accurate identification and quantification of this compound and its degradation products are essential. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and robust technique for this purpose.

Sample Preparation and Extraction (QuEChERS Method for Rice)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

QuEChERS_Workflow Start Milled Rice Sample Add_Water_ACN Add Cold Water and Acetonitrile Start->Add_Water_ACN Shake1 Shake Add_Water_ACN->Shake1 Add_Salts Add Salt and Buffer Mixture (e.g., MgSO4, NaCl, Sodium Citrates) Shake1->Add_Salts Shake2 Shake Vigorously Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add Dispersive SPE Sorbent (e.g., PSA, MgSO4) Transfer_Supernatant->Add_dSPE Shake_Centrifuge2 Vortex and Centrifuge Add_dSPE->Shake_Centrifuge2 Final_Extract Final Extract for GC-MS Analysis Shake_Centrifuge2->Final_Extract

Protocol Steps:

  • Homogenization: Mill the rice sample to a fine powder.

  • Extraction:

    • To a milled sample, add cold water and acetonitrile.

    • Shake the mixture vigorously.

    • Add a salt and buffer mixture (e.g., magnesium sulfate, sodium chloride, sodium citrates) and shake again.

  • Centrifugation: Centrifuge the sample to separate the phases.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a tube containing a dSPE sorbent (e.g., primary secondary amine (PSA) for removing fatty acids and sugars, and magnesium sulfate to remove excess water).

    • Vortex and centrifuge the tube.

  • Final Extract: The resulting supernatant is the final extract ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

Typical GC-MS/MS Parameters:

ParameterSetting
Injector PTV (Programmed Temperature Vaporization)
Injection Volume 1-4 µL
Column Capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane)
Oven Program Temperature gradient optimized for the separation of this compound and its metabolites
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature ~180-250°C
Transfer Line Temp ~250°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

  • Quantification: 290 > 118

  • Qualification: 290 > 204

Signaling Pathways Affected by this compound

This compound and its degradation products can interact with cellular signaling pathways, particularly those involved in xenobiotic metabolism. This can lead to the induction of drug-metabolizing enzymes.

An in vitro study has shown that this compound can activate the Pregnane X Receptor (PXR).[4] Furthermore, in vivo studies in rats have demonstrated that this compound induces cytochrome P450 (CYP) 2B and UDP-glucuronosyltransferases (UDPGTs), which is characteristic of Constitutive Androstane Receptor (CAR) activation.[4] PXR and CAR are nuclear receptors that act as xenobiotic sensors, regulating the expression of Phase I and Phase II drug-metabolizing enzymes.

Additionally, a chlorinated degradation product of this compound has been shown to be metabolically activated by cytochrome P450 3A, suggesting a potential for interactions with the CYP3A subfamily.[5]

Xenobiotic_Metabolism_Induction cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ER Endoplasmic Reticulum This compound This compound PXR_inactive PXR (inactive) This compound->PXR_inactive Ligand Binding CAR_inactive CAR (inactive) This compound->CAR_inactive Activation PXR_active PXR (active) PXR_inactive->PXR_active Translocation CAR_active CAR (active) CAR_inactive->CAR_active Translocation PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR CAR_RXR CAR-RXR Heterodimer CAR_active->CAR_RXR RXR RXR RXR->PXR_RXR RXR->CAR_RXR XRE Xenobiotic Response Element (XRE) in DNA PXR_RXR->XRE Binding CAR_RXR->XRE Binding Gene_Transcription Gene Transcription XRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA PhaseI_Enzymes Phase I Enzymes (e.g., CYP2B, CYP3A) mRNA->PhaseI_Enzymes Translation PhaseII_Enzymes Phase II Enzymes (e.g., UDPGTs) mRNA->PhaseII_Enzymes Translation

Conclusion

The degradation of this compound in the environment leads to the formation of several products, with this compound sulfoxide and monoester being prominent metabolites. The identification and quantification of these compounds are critical for a thorough environmental risk assessment. The experimental protocols outlined in this guide, particularly the use of GC-MS, provide a robust framework for such analyses. Furthermore, the ability of this compound to activate PXR and CAR signaling pathways highlights its potential to alter the metabolism of other xenobiotics, a factor that should be considered in toxicological evaluations and drug development. This guide serves as a foundational resource for researchers and professionals working to understand the environmental and biological implications of this compound use.

References

Isoprothiolane's Collateral Impact: An In-depth Technical Guide on Non-Target Soil Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the effects of the fungicide isoprothiolane on non-target soil microorganisms. This compound, a dithiolane fungicide, is widely used in agriculture to control a range of fungal diseases, particularly in rice cultivation. While effective against target pathogens, its introduction into the soil environment raises pertinent questions about its impact on the diverse microbial communities that are fundamental to soil health and ecosystem functioning. This document synthesizes available scientific information, presenting quantitative data, detailed experimental protocols, and visual representations of key microbial processes to offer a thorough understanding of this complex interaction.

Executive Summary

This compound can exert both direct and indirect effects on non-target soil microorganisms. While some microbial consortia have demonstrated the ability to degrade this compound, the fungicide's presence can also lead to shifts in microbial community structure and alterations in vital soil enzymatic activities. The extent of these effects is influenced by factors such as this compound concentration, soil type, and incubation conditions. This guide aims to provide a detailed examination of these interactions to inform risk assessment and the development of sustainable agricultural practices.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on key soil microbial parameters. Due to a scarcity of publicly available, peer-reviewed studies with specific quantitative data on this compound's non-target effects, the following represents a general framework. As more research becomes available, these tables can be populated with specific findings.

Table 1: Effect of this compound on Soil Microbial Biomass

ParameterThis compound Concentration% Change from ControlIncubation Time (days)Soil TypeReference
Microbial Biomass Carbon (µg C/g soil)
Fungal Biomass (µg C/g soil)
Bacterial Biomass (µg C/g soil)
Fungal-to-Bacterial Ratio

Table 2: Effect of this compound on Soil Enzyme Activity

EnzymeThis compound Concentration% Inhibition/StimulationIncubation Time (days)Soil TypeReference
Dehydrogenase
Acid Phosphatase
Alkaline Phosphatase
Urease

Table 3: Effect of this compound on Soil Respiration

ParameterThis compound Concentration% Change from ControlIncubation Time (days)Soil TypeReference
Basal Respiration (µg CO₂-C/g soil/h)
Substrate-Induced Respiration (µg CO₂-C/g soil/h)

Key Signaling Pathways and Microbial Processes

The introduction of a xenobiotic like this compound into the soil can trigger a cascade of responses within the microbial community. These can range from the induction of detoxification pathways in certain microbes to broad-spectrum toxicity affecting sensitive species.

Microbial_Response_to_this compound This compound This compound Application Soil_Microbiota Soil Microbial Community This compound->Soil_Microbiota Introduced to Degradation Biodegradation/ Metabolism This compound->Degradation Substrate for Toxicity Direct Toxicity This compound->Toxicity Causes Tolerant_Microbes Tolerant Microbes Soil_Microbiota->Tolerant_Microbes Selection for Sensitive_Microbes Sensitive Microbes Soil_Microbiota->Sensitive_Microbes Negative impact on Tolerant_Microbes->Degradation Induces Community_Shift Microbial Community Structure Shift Tolerant_Microbes->Community_Shift Sensitive_Microbes->Toxicity Experience Sensitive_Microbes->Community_Shift Enzyme_Alteration Altered Soil Enzyme Activity Community_Shift->Enzyme_Alteration Nutrient_Cycling Impact on Nutrient Cycling Enzyme_Alteration->Nutrient_Cycling

Figure 1: Conceptual diagram of this compound's impact on soil microbial communities.

Experimental Protocols

To ensure the reproducibility and comparability of research in this field, detailed experimental protocols are essential. The following sections outline standardized methodologies for assessing the impact of this compound on key soil microbial parameters.

Experimental Workflow: General Design

A typical experimental setup to assess the ecotoxicological effects of this compound on soil microorganisms involves a microcosm study.

Experimental_Workflow start Start: Soil Collection & Sieving setup Microcosm Setup: - Control (No this compound) - this compound Treatments  (e.g., 1x, 10x, 100x field rate) start->setup incubation Incubation (Controlled Temperature & Moisture) setup->incubation sampling Time-course Sampling (e.g., Day 0, 7, 14, 28, 56) incubation->sampling analysis Microbial & Biochemical Analyses sampling->analysis biomass Microbial Biomass (PLFA, Fumigation-Extraction) analysis->biomass enzyme Enzyme Activity (Dehydrogenase, Phosphatase, Urease) analysis->enzyme community Community Structure (NGS, DGGE) analysis->community respiration Soil Respiration (Basal & SIR) analysis->respiration data Data Analysis & Interpretation biomass->data enzyme->data community->data respiration->data

Figure 2: General experimental workflow for assessing this compound's ecotoxicity.
Soil Microbial Biomass Analysis

Method: Chloroform Fumigation-Extraction (CFE) [1][2]

This method is widely used to estimate total microbial biomass carbon (MBC).

  • Principle: Soil microorganisms are lysed by chloroform fumigation, releasing their cellular components. The amount of carbon extracted from the fumigated soil is compared to that from a non-fumigated control. The difference is proportional to the microbial biomass.

  • Procedure:

    • Divide fresh, sieved soil samples into two subsamples.

    • Place one subsample in a vacuum desiccator with a beaker containing ethanol-free chloroform and a few boiling chips. Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark for 24 hours.

    • After fumigation, remove the chloroform vapor by repeated evacuations.

    • Extract both the fumigated and non-fumigated (control) soil samples with a 0.5 M K₂SO₄ solution by shaking for 30 minutes.

    • Filter the extracts and analyze the organic carbon content using a TOC analyzer.

    • Calculate Microbial Biomass C (MBC) using the formula: MBC = E_C / k_EC Where E_C is the difference in extractable C between fumigated and non-fumigated soils, and k_EC is a conversion factor (typically 0.45).

Soil Enzyme Activity Assays

a) Dehydrogenase Activity [3][4]

Dehydrogenase activity is an indicator of the overall metabolic activity of the soil microbial community.

  • Principle: Dehydrogenases, present in viable microbial cells, reduce 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF), a red-colored compound that can be quantified spectrophotometrically.

  • Procedure:

    • Incubate a known weight of soil with a buffered TTC solution in the dark at a controlled temperature (e.g., 37°C) for a specified time (e.g., 24 hours).

    • Stop the reaction and extract the TPF formed using a suitable solvent (e.g., methanol or ethanol).

    • Measure the absorbance of the colored extract at 485 nm.

    • Quantify the TPF concentration using a standard curve and express the activity as µg TPF g⁻¹ soil h⁻¹.

b) Phosphatase (Acid and Alkaline) Activity [5]

Phosphatases are crucial for the mineralization of organic phosphorus in the soil.

  • Principle: These enzymes hydrolyze p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored compound under alkaline conditions, which can be measured spectrophotometrically.

  • Procedure:

    • Incubate a soil sample with a buffered pNPP solution at the optimal pH for either acid (e.g., pH 6.5) or alkaline (e.g., pH 11) phosphatase.

    • After incubation, stop the reaction and extract the pNP by adding a solution of CaCl₂ and NaOH.

    • Filter the suspension and measure the absorbance of the yellow filtrate at 400 nm.

    • Calculate the amount of pNP released based on a standard curve and express the activity as µg pNP g⁻¹ soil h⁻¹.

c) Urease Activity [6][7][8]

Urease is a key enzyme in the nitrogen cycle, catalyzing the hydrolysis of urea to ammonia and carbon dioxide.

  • Principle: The activity is determined by measuring the amount of ammonium released when the soil is incubated with a urea solution.

  • Procedure:

    • Incubate a soil sample with a buffered urea solution at a controlled temperature (e.g., 37°C) for a set time (e.g., 2 hours).

    • Extract the ammonium produced with a KCl solution.

    • Determine the ammonium concentration in the extract using a colorimetric method (e.g., the indophenol blue method) or by steam distillation with MgO.

    • Express the urease activity as µg NH₄⁺-N g⁻¹ soil h⁻¹.

Fungal-to-Bacterial Ratio (F:B Ratio) Analysis

Method: Phospholipid Fatty Acid (PLFA) Analysis [9][10]

PLFA analysis provides a quantitative measure of the viable microbial biomass and a profile of the microbial community structure.

  • Principle: Different groups of microorganisms have distinct fatty acid profiles in their cell membranes. By extracting and quantifying these PLFAs, the relative abundance of different microbial groups, such as fungi and bacteria, can be determined.

  • Procedure:

    • Extract lipids from a freeze-dried soil sample using a one-phase chloroform-methanol-phosphate buffer.

    • Separate the phospholipids from other lipids using solid-phase extraction on a silica column.

    • Subject the phospholipids to mild alkaline methanolysis to convert the fatty acids to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

    • Identify and quantify specific PLFAs characteristic of fungi (e.g., 18:2ω6,9c) and bacteria (e.g., i15:0, a15:0, 15:0, i16:0, 16:1ω7c, i17:0, a17:0, cy17:0, 17:0, cy19:0).

    • Calculate the F:B ratio by dividing the sum of fungal PLFA markers by the sum of bacterial PLFA markers.

Conclusion

The application of this compound has the potential to alter the delicate balance of soil microbial communities. While some microorganisms can degrade this fungicide, its presence may negatively impact sensitive species, leading to shifts in community structure and function. This can have cascading effects on crucial soil processes such as nutrient cycling and organic matter decomposition. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess these impacts. Further research focusing specifically on this compound is crucial to populate the data tables presented here and to develop a more complete understanding of its environmental fate and ecotoxicological profile. This knowledge is vital for the development of sustainable agricultural practices that ensure both crop protection and the preservation of soil health.

References

Isoprothiolane's Mode of Action as a Choline Biosynthesis Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprothiolane is a systemic fungicide widely utilized for the control of rice blast disease caused by the fungus Pyricularia oryzae. Its mode of action is categorized by the Fungicide Resistance Action Committee (FRAC) as a phospholipid biosynthesis inhibitor, specifically targeting methylation processes.[1][2] This technical guide provides an in-depth exploration of this compound's role as a choline biosynthesis inhibitor, focusing on its impact on the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. This document synthesizes current knowledge, presents quantitative data on its biological effects, details relevant experimental methodologies, and provides visual representations of the implicated biochemical pathways and experimental workflows.

Introduction to this compound

This compound is a dithiolane fungicide that provides both protective and curative action against fungal pathogens in rice.[3] It is absorbed by the leaves and roots and translocated throughout the plant, offering systemic protection. The primary target of this compound is the rice blast fungus, Pyricularia oryzae, a significant threat to rice cultivation worldwide.[3] While its effects on lipid metabolism have been known, this guide focuses on the specific mechanism of choline biosynthesis inhibition.

The Choline Biosynthesis Pathway in Fungi

In fungi, the synthesis of phosphatidylcholine (PC), a crucial component of cell membranes and a precursor to choline, primarily occurs through two pathways:

  • The CDP-Choline (Kennedy) Pathway: This pathway involves the phosphorylation of choline, followed by its conversion to CDP-choline, which is then combined with diacylglycerol (DAG) to form PC.

  • The Phosphatidylethanolamine N-methyltransferase (PEMT) Pathway: This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to form PC. This process is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases.

This compound's Mode of Action: Inhibition of Phospholipid Methylation

  • Inhibition of Methionine Incorporation: this compound has been shown to inhibit the incorporation of radiolabeled methionine into phospholipids.[4] Since methionine is the precursor to the methyl donor S-adenosylmethionine (SAM), this indicates a blockage in the methylation steps of PC synthesis.

  • Accumulation of S-Adenosylmethionine (SAM): Treatment of Pyricularia oryzae with this compound leads to the accumulation of SAM.[4] This is a strong indicator that a SAM-dependent methyltransferase is being inhibited, as the consumption of SAM is blocked.

These findings point to the inhibition of phosphatidylethanolamine N-methyltransferase (PEMT) or a similar methyltransferase as the specific target of this compound. By blocking this pathway, this compound effectively inhibits the de novo synthesis of choline-containing phospholipids, leading to impaired cell membrane integrity and function, and ultimately, fungal cell death.

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway for this compound's inhibition of choline biosynthesis.

cluster_pemt PEMT Pathway cluster_sam SAM Cycle PE Phosphatidylethanolamine (PE) PME Phosphatidyl-N-monomethylethanolamine PE->PME Methylation 1 PDE Phosphatidyl-N,N-dimethylethanolamine PME->PDE Methylation 2 PC Phosphatidylcholine (PC) PDE->PC Methylation 3 Choline Choline PC->Choline Hydrolysis SAM S-adenosylmethionine (SAM) SAM->PME SAM->PDE SAM->PC SAH S-adenosylhomocysteine (SAH) SAM->SAH donates methyl group Met Methionine Met->SAM This compound This compound This compound->Inhibition Inhibition->PME Inhibition->PDE Inhibition->PC

This compound's inhibitory effect on the PEMT pathway.

Quantitative Data

FungicideConcentration% Inhibition of P. oryzae GrowthReference
This compoundRecommended Dose100%[5][6][7]
This compound75% of Recommended Dose100%[5][6][7]
This compound50% of Recommended Dose100%[5][6][7]

These data demonstrate the high efficacy of this compound in controlling the growth of the target pathogen.

Experimental Protocols

This section details the methodologies that can be employed to investigate and confirm this compound's mode of action as a choline biosynthesis inhibitor.

In Vitro Fungicide Efficacy Assay

This protocol is used to determine the direct inhibitory effect of this compound on the mycelial growth of Pyricularia oryzae.

cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_eval Evaluation PDA Prepare Potato Dextrose Agar (PDA) PDA_amend Amend PDA with this compound at various concentrations PDA->PDA_amend Iso_stock Prepare this compound Stock Solution Iso_stock->PDA_amend Plates Pour amended PDA into Petri plates PDA_amend->Plates Inoculate Place a mycelial plug in the center of each PDA plate Plates->Inoculate Inoculum Obtain mycelial plugs from an actively growing culture of P. oryzae Inoculum->Inoculate Incubate Incubate plates at 28°C for 7-10 days Inoculate->Incubate Measure Measure the diameter of fungal growth Incubate->Measure Calculate Calculate the percentage of growth inhibition compared to a control (no this compound) Measure->Calculate

Workflow for in vitro fungicide efficacy testing.
Phospholipid Methylation Assay

This assay measures the effect of this compound on the incorporation of a radiolabeled methyl group donor into phospholipids.

  • Fungal Culture: Grow Pyricularia oryzae in a liquid medium to the mid-log phase.

  • This compound Treatment: Expose the fungal cultures to various concentrations of this compound for a defined period.

  • Radiolabeling: Add [¹⁴C]-L-methionine to the cultures and incubate for a short period to allow for incorporation into the methyl donor, S-adenosylmethionine (SAM), and subsequent transfer to phospholipids.

  • Lipid Extraction: Harvest the mycelia and perform a total lipid extraction using a chloroform:methanol solvent system.

  • Thin-Layer Chromatography (TLC): Separate the different phospholipid classes from the total lipid extract using TLC.

  • Quantification: Scrape the spots corresponding to phosphatidylcholine and other phospholipids from the TLC plate and quantify the amount of ¹⁴C incorporated using liquid scintillation counting.

  • Data Analysis: Compare the amount of ¹⁴C incorporated into phospholipids in the this compound-treated samples to the untreated control. A significant reduction in ¹⁴C incorporation in the treated samples indicates inhibition of phospholipid methylation.

S-Adenosylmethionine (SAM) Accumulation Assay

This protocol is designed to measure the intracellular concentration of SAM in response to this compound treatment.

  • Fungal Culture and Treatment: Grow and treat Pyricularia oryzae with this compound as described in the phospholipid methylation assay.

  • Metabolite Extraction: Harvest the mycelia and quench metabolic activity rapidly (e.g., with liquid nitrogen). Extract small molecule metabolites using a suitable solvent (e.g., perchloric acid).

  • Sample Preparation: Neutralize and centrifuge the extract to remove precipitated proteins.

  • Quantification by HPLC: Analyze the supernatant for SAM content using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Compare the intracellular SAM concentrations in this compound-treated and untreated control samples. An increase in SAM levels in the treated samples suggests an inhibition of SAM-dependent methyltransferases.

Conclusion

References

An In-depth Technical Guide to the Industrial Synthesis of Isoprothiolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial synthesis process for isoprothiolane, a systemic fungicide. The document details the underlying chemical reactions, experimental protocols, and quantitative data pertinent to its large-scale production.

Introduction

This compound, chemically known as diisopropyl 1,3-dithiolan-2-ylidenemalonate, is a fungicide widely used in agriculture, particularly for the control of rice blast.[1] Its industrial synthesis is primarily achieved through a one-pot reaction involving diisopropyl malonate, carbon disulfide, and 1,2-dichloroethane.[2] The process is typically conducted under phase-transfer catalysis conditions to enhance reaction efficiency and yield.[2][3]

Core Synthesis Pathway

The industrial production of this compound is centered around the reaction of diisopropyl malonate with carbon disulfide in the presence of a strong base to form a dithiocarboxylate intermediate. This intermediate is then reacted with 1,2-dichloroethane to form the 1,3-dithiolane ring, yielding this compound.[2][4] The overall reaction can be summarized as follows:

Diisopropyl malonate + Carbon disulfide + 1,2-Dichloroethane → this compound

A key innovation in the industrial process is the use of a phase-transfer catalyst, such as an alkylpyridinium chloride, which facilitates the transfer of reactants between the aqueous and organic phases, thereby increasing the reaction rate and overall yield.[2][5] Without a catalyst, the synthesis yield is approximately 60%, whereas the use of a phase-transfer catalyst can increase the yield to over 90%.[2]

Isoprothiolane_Synthesis cluster_intermediate Intermediate Formation A Diisopropyl Malonate I1 Dithiocarboxylate Intermediate A->I1 + CS2 + Alkaline Solution B Carbon Disulfide (CS2) B->I1 C 1,2-Dichloroethane P This compound C->P D Alkaline Aqueous Solution (e.g., NaOH, KOH) D->I1 E Phase-Transfer Catalyst (Alkylpyridinium Chloride) E->P I1->P + 1,2-Dichloroethane + Catalyst

Figure 1: Core chemical synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the industrial synthesis of this compound, based on patented processes.

Table 1: Reactant Molar Ratios and Catalyst Concentration

Component Molar Ratio (relative to Diisopropyl Malonate)
Diisopropyl Malonate 1
Carbon Disulfide 1.1
Alkaline Aqueous Solution (Base) 4.5
1,2-Dichloroethane 2

| Phase-Transfer Catalyst | Not specified, but a small quantity |

Table 2: Reaction Conditions and Performance

Parameter Value Reference
Initial Reaction Temperature (Alkaline solution addition) 25-45 °C [2]
Stirring Time after Alkaline Addition 5-60 min [2]
Reflux Reaction Temperature 60-90 °C [2]
Reflux Time 1-3 h [2]
Synthesis Yield (with catalyst) > 90% [2]
Synthesis Yield (without catalyst) ~ 60% [2]

| Purity of Synthesized this compound | > 95% |[2] |

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key stages of this compound synthesis.

The synthesis is typically carried out in a jacketed glass or stainless steel reactor equipped with an electric stirrer, thermometer, reflux condenser, and a dropping funnel.[2]

Protocol:

  • Charge the reactor with 1 molar equivalent of diisopropyl malonate and 1.1 molar equivalents of carbon disulfide.[2]

  • Begin stirring the mixture.

  • Slowly add 4.5 molar equivalents of an alkaline aqueous solution (e.g., a 2:1 molar ratio of sodium hydroxide to water) through the dropping funnel while maintaining the reactor temperature between 25-45 °C.[2]

  • After the addition is complete, continue stirring for 5-60 minutes.[2]

  • Add 2 molar equivalents of 1,2-dichloroethane and a catalytic amount of an alkylpyridinium chloride to the reactor.[2]

  • Heat the mixture to a reflux temperature of 60-90 °C and maintain for 1-3 hours.[2]

Upon completion of the reaction, the product is isolated and purified through a series of work-up steps.

Protocol:

  • Phase Separation: Allow the reaction mixture to stand without stirring to facilitate phase separation into an organic and an aqueous layer.[2] The denser aqueous layer will settle at the bottom.

  • Extraction: Separate and remove the upper organic phase, which contains the this compound.[2]

  • Solvent Removal: Remove the unreacted 1,2-dichloroethane from the organic phase.[2] This is typically achieved through distillation or evaporation, possibly under reduced pressure to lower the boiling point and prevent product degradation.[6]

  • Crystallization: Cool the concentrated organic phase to induce crystallization of the this compound.[2] The cooling rate should be controlled to ensure the formation of pure and easily filterable crystals.

  • Filtration and Pulverization: Collect the crystallized product by filtration and wash with a cold solvent to remove any remaining impurities. The resulting solid is then dried and pulverized to obtain a fine, homogenous powder.[2]

Quality Control and Analytical Methods

The purity of the final this compound product is crucial for its efficacy and safety. High-performance liquid chromatography (HPLC) is a standard method for determining the assay of this compound, with a purity of ≥98.0% being a common analytical standard. Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of this compound and any potential impurities.[7][8] A spectrophotometric method has also been developed for the determination of this compound in environmental samples, which could be adapted for quality control purposes.[9]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the industrial synthesis of this compound.

Isoprothiolane_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control S1 Charge Reactants: - Diisopropyl Malonate - Carbon Disulfide S2 Add Alkaline Solution (25-45 °C) S1->S2 S3 Add 1,2-Dichloroethane and Catalyst S2->S3 S4 Reflux Reaction (60-90 °C, 1-3 h) S3->S4 P1 Phase Separation S4->P1 P2 Extraction of Organic Phase P1->P2 P3 Solvent Removal P2->P3 P4 Crystallization by Cooling P3->P4 P5 Filtration and Pulverization P4->P5 QC1 Purity Analysis (HPLC/GC-MS) P5->QC1 Final_Product Final this compound Product QC1->Final_Product > 95% Purity

Figure 2: Overall experimental workflow for this compound synthesis.

Conclusion

The industrial synthesis of this compound is a well-established process that relies on a catalyzed one-pot reaction. The use of phase-transfer catalysis is critical for achieving high yields and purity, making the process economically viable for large-scale production. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals involved in the development and manufacturing of this important fungicide. Further optimization of reaction conditions and purification techniques may lead to even more efficient and sustainable production methods.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Isoprothiolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprothiolane, a dithiolane fungicide, is a systemic agricultural chemical with both protective and curative properties. It is primarily utilized for the control of a range of fungal diseases in rice, including rice blast (Pyricularia oryzae), rice stem rot, and Fusarium leaf spot. Beyond its fungicidal activity, this compound has also been observed to have insecticidal effects, particularly against planthoppers. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its known signaling pathways and mechanisms of action.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a clear reference for its identity and behavior under various conditions.

PropertyValueReference(s)
IUPAC Name diisopropyl 1,3-dithiolan-2-ylidenemalonate[1][2]
Chemical Formula C₁₂H₁₈O₄S₂[3]
Molecular Weight 290.4 g/mol [3]
CAS Number 50512-35-1[3]
Physical State Solid, white crystalline powder[3]
Melting Point 50 - 55.2 °C[2][3]
Boiling Point Not available
Water Solubility 48.5 mg/L (at 20 °C)[2]
Solubility in Organic Solvents Acetone: 4,061 g/LChloroform: 4,126 g/L[2]
Vapor Pressure 4.93 × 10⁻⁴ Pa (at 25 °C)[2]
Partition Coefficient (log P) 2.80[2]
pKa Does not dissociate in water

Experimental Protocols for Property Determination

The determination of the physicochemical properties of this compound adheres to standardized methodologies, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD) Test Guidelines. These protocols ensure data consistency and reliability across different laboratories and studies.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary method.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A melting point apparatus equipped with a heating block and a calibrated thermometer or a digital temperature sensor is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

    • For an accurate determination, the heating rate is slowed to approximately 1-2 °C per minute as the temperature approaches the expected melting point.[1][4]

    • The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Water Solubility (Flask Method)

The flask method is suitable for determining the water solubility of substances like this compound, which have a solubility greater than 10⁻² g/L.

Methodology:

  • Apparatus: A constant-temperature water bath, flasks with stoppers, and an analytical method for quantifying this compound concentration are required.

  • Procedure:

    • An excess amount of this compound is added to a known volume of distilled water in a flask.

    • The flask is sealed and agitated in a constant-temperature water bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24 hours).

    • After equilibrium is reached, the mixture is allowed to stand to allow undissolved particles to settle.

    • A sample of the supernatant is carefully withdrawn, filtered or centrifuged to remove any solid particles.

    • The concentration of this compound in the clear aqueous solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[5]

Vapor Pressure Measurement

The vapor pressure of this compound can be determined using various methods, with the gas saturation method being suitable for substances with low vapor pressures.

Methodology:

  • Apparatus: A constant-temperature chamber, a system for passing a slow, controlled stream of an inert gas (e.g., nitrogen) over the sample, and a trapping system to collect the vaporized substance are required.

  • Procedure:

    • A known amount of this compound is placed in a sample boat within the constant-temperature chamber.

    • A stream of inert gas is passed over the sample at a known, slow flow rate for a specific period. The gas becomes saturated with the vapor of this compound.

    • The vaporized this compound is collected in a suitable trap (e.g., a sorbent tube).

    • The amount of this compound collected in the trap is quantified using an analytical method like Gas Chromatography (GC).

    • The vapor pressure is calculated from the amount of substance transported by a known volume of gas.[6][7]

Partition Coefficient (log P) Determination (HPLC Method)

The octanol-water partition coefficient (log P) of this compound is a measure of its lipophilicity and can be determined efficiently using reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

Methodology:

  • Principle: The retention time of a substance on a non-polar stationary phase (like C18) in RP-HPLC is correlated with its log P value. A calibration curve is generated using a series of reference compounds with known log P values.

  • Apparatus: An HPLC system equipped with a UV detector, a reversed-phase column (e.g., Newcrom R1 or a C18 column with low silanol activity), and a data acquisition system.[8][9]

  • Procedure:

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or MOPS buffer) is used. The exact composition is optimized to achieve good separation and retention. For this compound analysis, a mobile phase of acetonitrile, water, and phosphoric acid has been used.[2][8]

    • Flow Rate: A constant flow rate, typically in the range of 0.5 to 2 mL/min, is maintained.[9]

    • Calibration: A series of standard compounds with known log P values spanning the expected range for this compound are injected into the HPLC system, and their retention times are recorded. A calibration curve of log (retention time) versus log P is constructed.

    • Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

    • Calculation: The log P of this compound is determined by interpolating its retention time on the calibration curve.

Signaling Pathways and Mechanism of Action

This compound's biological activity is primarily attributed to its interference with lipid metabolism in fungi. Additionally, it has been shown to interact with nuclear receptors involved in xenobiotic metabolism in mammals.

Inhibition of Phospholipid Biosynthesis

The primary fungicidal mechanism of this compound is the inhibition of phospholipid biosynthesis, specifically targeting the synthesis of phosphatidylcholine.[4][10] This disruption of a crucial cell membrane component leads to impaired fungal growth and viability. The precise enzymatic target within this pathway is believed to be choline phosphotransferase.[5][11]

Phospholipid_Biosynthesis_Inhibition Simplified Phospholipid Biosynthesis Pathway and this compound Inhibition Diacylglycerol Diacylglycerol Choline_Phosphotransferase Choline Phosphotransferase Diacylglycerol->Choline_Phosphotransferase CDP_Choline CDP-Choline CDP_Choline->Choline_Phosphotransferase Phosphatidylcholine Phosphatidylcholine Choline_Phosphotransferase->Phosphatidylcholine Synthesis This compound This compound This compound->Choline_Phosphotransferase Inhibition

This compound's inhibition of phosphatidylcholine synthesis.
Interaction with PXR and CAR Nuclear Receptors

In mammalian systems, this compound has been shown to interact with the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These nuclear receptors are key regulators of xenobiotic metabolism, controlling the expression of various drug-metabolizing enzymes and transporters, such as cytochrome P450 enzymes CYP3A4 and CYP2B6.[12][13] The activation of PXR and CAR can be either direct, through ligand binding, or indirect. While the precise nature of this compound's interaction (direct or indirect) requires further elucidation, its effect on these pathways can influence the metabolism of other compounds.

PXR_CAR_Activation_Pathway This compound Interaction with PXR/CAR Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR_inactive PXR (inactive) This compound->PXR_inactive Activation? CAR_inactive CAR (inactive) This compound->CAR_inactive Activation? PXR_active PXR (active) PXR_inactive->PXR_active Translocation CAR_active CAR (active) CAR_inactive->CAR_active Translocation PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR CAR_RXR CAR-RXR Heterodimer CAR_active->CAR_RXR RXR RXR RXR->PXR_RXR RXR->CAR_RXR XRE Xenobiotic Response Element (XRE) PXR_RXR->XRE Binds to CAR_RXR->XRE Binds to Gene_Expression Target Gene Expression (e.g., CYP3A4, CYP2B6) XRE->Gene_Expression Induces

Proposed interaction of this compound with PXR and CAR pathways.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound, the experimental protocols for their determination, and an overview of its mechanisms of action. The tabulated data offers a quick reference for its fundamental characteristics, while the described methodologies provide insight into the standards for its analysis. The elucidation of its inhibitory effect on phospholipid biosynthesis and its interaction with nuclear receptors PXR and CAR offers a basis for understanding its fungicidal efficacy and its potential for drug-drug interactions in mammalian systems. Further research to precisely define the molecular interactions within these signaling pathways will enhance our understanding of this important agricultural compound.

References

Isoprothiolane: A Technical Guide to its History, Development, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprothiolane is a systemic fungicide that has been a critical tool in the management of rice blast, one of the most destructive diseases of rice worldwide, caused by the fungus Magnaporthe oryzae. First introduced by Nihon Nohyaku Co., Ltd., it has been utilized for its protective and curative properties.[1] This technical guide provides an in-depth overview of the history, chemical properties, synthesis, mechanism of action, and fungicidal efficacy of this compound, tailored for professionals in agricultural science and drug development.

Chemical and Physical Properties

This compound, with the chemical name diisopropyl 1,3-dithiolan-2-ylidenemalonate, is a dithiolane fungicide.[1] Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Name diisopropyl 1,3-dithiolan-2-ylidenemalonate
CAS Number 50512-35-1
Molecular Formula C₁₂H₁₈O₄S₂
Molecular Weight 290.4 g/mol
Appearance Colorless crystalline solid (technical grade is a yellow solid)
Melting Point 50-51°C
Vapor Pressure 1.41 x 10⁻⁴ mmHg at 25°C
Solubility in Water 48 mg/L at 20°C
Solubility in Organic Solvents ( g/100g at 25°C) Methanol: 150, Acetone: 400, Chloroform: 230, Xylene: 230
Partition Coefficient (Kow logP) 3.3

Synthesis of this compound

The industrial synthesis of this compound involves the reaction of diisopropyl malonate with carbon disulfide in the presence of a base, followed by reaction with 1,2-dichloroethane.

Experimental Protocol: Laboratory Synthesis

While large-scale industrial synthesis methods are proprietary, a general laboratory-scale synthesis can be described as follows:

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with diisopropyl malonate and carbon disulfide.

  • Base Addition: An aqueous solution of a strong base, such as potassium hydroxide, is added dropwise to the mixture while maintaining a controlled temperature.

  • Dithiolane Ring Formation: After the initial reaction, 1,2-dichloroethane and a phase-transfer catalyst (e.g., alkylpyridinium chloride) are added to the reaction mixture.[2]

  • Reaction Completion and Purification: The mixture is refluxed until the reaction is complete. After cooling, the organic layer is separated, and the solvent is removed. The resulting crude this compound is then purified, typically by recrystallization, to yield the final product.[3]

Mechanism of Action

This compound exhibits a multi-faceted mode of action, primarily targeting lipid biosynthesis and melanin production in fungal pathogens.

Inhibition of Phospholipid Biosynthesis

This compound is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 6 fungicide, which targets lipid metabolism and membrane integrity.[1] Specifically, it inhibits the methylation of phospholipids, a crucial step in the biosynthesis of these essential membrane components.[1] This disruption of membrane structure and function ultimately leads to fungal cell death.

Inhibition of Melanin Biosynthesis

A key aspect of this compound's efficacy against Magnaporthe oryzae is its role as a melanin biosynthesis inhibitor (MBI).[4] Melanin is a critical virulence factor for M. oryzae, providing the structural rigidity necessary for the appressorium to penetrate the host plant's cuticle. This compound inhibits the penetration and elongation of infection hyphae, suggesting it targets a step in the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway.[1] While the precise enzyme inhibited by this compound is not definitively established in the reviewed literature, its action is known to disrupt the formation of the melanized appressorium. Other MBIs, such as tricyclazole and carpropamid, are known to inhibit trihydroxynaphthalene reductase and scytalone dehydratase, respectively.[5] Based on its effect on appressorial penetration, it is hypothesized that this compound acts on one of the key enzymes in this pathway.

DHN_Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA 1,3,6,8-Tetrahydroxynaphthalene 1,3,6,8-Tetrahydroxynaphthalene Acetyl-CoA->1,3,6,8-Tetrahydroxynaphthalene Polyketide Synthase Scytalone Scytalone 1,3,6,8-Tetrahydroxynaphthalene->Scytalone Trihydroxynaphthalene Reductase 1,3,8-Trihydroxynaphthalene 1,3,8-Trihydroxynaphthalene Scytalone->1,3,8-Trihydroxynaphthalene Scytalone Dehydratase Vermelone Vermelone 1,3,8-Trihydroxynaphthalene->Vermelone Trihydroxynaphthalene Reductase 1,8-Dihydroxynaphthalene 1,8-Dihydroxynaphthalene Vermelone->1,8-Dihydroxynaphthalene Scytalone Dehydratase Melanin Melanin 1,8-Dihydroxynaphthalene->Melanin Laccase/ Polymerization This compound This compound (Hypothesized Target) This compound->Scytalone Tricyclazole Tricyclazole Tricyclazole->1,3,6,8-Tetrahydroxynaphthalene Carpropamid Carpropamid Carpropamid->Scytalone

DHN-Melanin Biosynthesis Pathway and Fungicide Targets.

Fungicidal Efficacy

The efficacy of this compound has been demonstrated in numerous in vitro and field studies.

In Vitro Efficacy

The poison food technique is a standard method for evaluating the in vitro efficacy of fungicides against mycelial growth.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Fungicide Incorporation: A stock solution of this compound is prepared in a suitable solvent. The required volume of the stock solution is added to the molten PDA to achieve the desired final concentrations (e.g., 500, 750, 1000 ppm).[4] An equivalent volume of the solvent is added to the control plates.

  • Inoculation: A mycelial plug (typically 5-7 mm in diameter) is taken from the actively growing edge of a M. oryzae culture and placed in the center of each fungicide-amended and control plate.[6]

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 26 ± 2°C).[6]

  • Data Collection: When the fungal colony in the control plate reaches near-full growth, the radial growth of the mycelium in all plates is measured.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where: C = radial growth in the control, and T = radial growth in the treatment.[7]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Potato Dextrose Agar (PDA) C Incorporate Fungicide into Molten PDA A->C B Prepare this compound Stock Solution B->C D Pour Plates and Allow to Solidify C->D E Inoculate with M. oryzae Mycelial Plug D->E F Incubate at Optimal Temperature E->F G Measure Radial Mycelial Growth F->G H Calculate Percent Growth Inhibition G->H

Workflow for In Vitro Fungicide Efficacy Evaluation.
Quantitative In Vitro Efficacy Data

FungicideConcentration (ppm)Mean Mycelial Growth Inhibition (%)
This compound 5% EC500100
750100
1000100
Tricyclazole 75% WP500100
750100
1000100
HexaconazoleRecommended Dose (100%, 75%, 50%)100
KitazinRecommended Dose (100%, 75%, 50%)100
ZinebRecommended Dose (100%, 75%, 50%)100

Data compiled from multiple sources.[4][6]

Field Efficacy

Field trials are essential to evaluate the performance of fungicides under real-world conditions.

  • Experimental Design: Field experiments are typically conducted using a Randomized Complete Block Design (RCBD) with multiple replications (e.g., three).[8][9]

  • Plot Size and Crop Management: Standard plot sizes are used (e.g., 2m x 1m), and rice is cultivated using standard agronomic practices.[7]

  • Treatments: this compound and other fungicides are applied at recommended dosages. An untreated control is included for comparison.

  • Application: Fungicides are typically applied as foliar sprays using a knapsack sprayer. The timing and number of applications depend on the disease pressure and the specific objectives of the trial.[8][9]

  • Disease Assessment: Disease severity and incidence are assessed at regular intervals. For rice blast, this may involve counting the number of lesions per leaf or using a standardized disease rating scale. The Area Under the Disease Progress Curve (AUDPC) can be calculated to measure disease intensity over time.

  • Yield Data: At the end of the growing season, grain yield and other relevant parameters (e.g., straw yield) are recorded.[10]

Quantitative Field Efficacy Data
Fungicide TreatmentApplication RateDisease Severity (%)Grain Yield ( kg/ha )
This compound 40% EC1.5 ml/L21.786730
Thifluzamide 24% SC0.8 g/L24.266518
Tricyclazole 75% WP-27.853930
Untreated Control-44.594389

Data compiled from multiple sources demonstrating this compound's efficacy in reducing disease and increasing yield compared to control.[4][10]

Toxicology

The toxicological profile of this compound is an important consideration for its safe use.

Toxicity TypeSpeciesValue
Acute Oral LD50 Rat1100-1330 mg/kg
Acute Dermal LD50 Rat>2000 mg/kg
Inhalation LC50 (4h) Rat>2.0 mg/L
Fish Toxicity (48h LC50) Carp0.7 mg/L
Daphnia Toxicity (48h EC50) Daphnia19.0 mg/L
Algae Toxicity (72h ErC50) Algae10.8 mg/L

Data compiled from multiple sources.[1][11]

Conclusion

This compound has a long-standing history as an effective systemic fungicide for the control of rice blast. Its dual mode of action, inhibiting both phospholipid and melanin biosynthesis, has contributed to its sustained efficacy. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, mechanism of action, and performance data. The detailed experimental protocols and visual diagrams offer valuable resources for researchers and professionals in the field of crop protection and fungicide development. Continued research into its precise molecular targets and the development of resistance management strategies will be crucial for its continued utility in ensuring global food security.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Isoprothiolane in Rice

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantification of the fungicide isoprothiolane in rice matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by analysis using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[1][2][3][4] This method is suitable for routine monitoring of this compound residues in rice to ensure compliance with food safety regulations. All validation parameters, including linearity, accuracy, precision, and limits of detection and quantification, meet standard requirements for pesticide residue analysis.[5][6]

Introduction

This compound is a systemic fungicide widely used in rice cultivation to control diseases such as rice blast.[7] Due to its application, monitoring its residual levels in harvested rice is crucial for consumer safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a specific, sensitive, and accessible analytical technique for this purpose. The method described herein utilizes the widely adopted QuEChERS sample preparation procedure, which provides efficient extraction and matrix cleanup, ensuring reliable quantification.[1][3][4]

Principle

This compound is extracted from a homogenized rice sample into acetonitrile through a salting-out liquid-liquid partitioning process facilitated by magnesium sulfate and sodium chloride.[1] The extract then undergoes dispersive solid-phase extraction (d-SPE) for cleanup, where Primary Secondary Amine (PSA) sorbent is used to remove interfering matrix components like fatty acids and sugars.[1] The final, cleaned extract is analyzed by reverse-phase HPLC on a C18 column, and this compound is quantified using a UV detector based on a calibration curve prepared from certified reference standards.[8]

Apparatus and Reagents

  • Apparatus:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD)

    • C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • High-speed blender or food processor

    • Centrifuge capable of 4000 rpm

    • Vortex mixer

    • Analytical balance

    • Syringe filters (0.45 µm, PTFE)

    • 50 mL polypropylene centrifuge tubes

    • 15 mL d-SPE centrifuge tubes

  • Reagents:

    • This compound certified reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Sodium Chloride (NaCl)

    • Primary Secondary Amine (PSA) sorbent

    • Methanol (HPLC grade)

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serially diluting the stock solution with acetonitrile. These solutions are used to generate the calibration curve.

Sample Preparation (QuEChERS Method)
  • Homogenization: Grind a representative sample of rice grains into a fine, uniform powder using a high-speed blender.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized rice powder into a 50 mL polypropylene centrifuge tube.[3][4]

    • Add 20 mL of cold HPLC-grade water and let it stand for 1 hour to hydrate the sample.[3][4]

    • Add 10 mL of acetonitrile to the tube.[1][3]

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and vortex for another 1 minute.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA sorbent.[4]

    • Vortex the d-SPE tube for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract:

    • Carefully collect the supernatant.

    • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

Chromatographic Conditions
  • Instrument: HPLC with UV Detector

  • Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (70:30, v/v), isocratic[8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 230 nm*

*Note: The optimal wavelength should be confirmed by running a UV scan of an this compound standard. 230 nm is a common wavelength for the analysis of aromatic and conjugated compounds.[9]

Method Validation and Data Presentation

The analytical method was validated for linearity, recovery (accuracy), precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

ParameterResult
Linearity Range 0.1 - 10.0 µg/mL
Correlation Coefficient (r²) > 0.999
Recovery (at 0.1, 0.5, 1.0 mg/kg) 88% - 105%[1]
Precision (RSDr %) < 8%[1]
Limit of Detection (LOD) 0.002 mg/kg
Limit of Quantification (LOQ) 0.005 mg/kg[1]
Table 1: Summary of Method Validation Data.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to final analysis.

HPLC_Workflow Figure 1: this compound Quantification Workflow cluster_prep Sample Preparation (QuEChERS) cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Analysis & Quantification Sample 1. Rice Sample Homogenize 2. Homogenize (Grind) Sample->Homogenize Extract 3. Add H₂O & ACN Vortex Homogenize->Extract Partition 4. Add MgSO₄ & NaCl Vortex Extract->Partition Centrifuge1 5. Centrifuge (4000 rpm) Partition->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer dSPE 7. Add PSA & MgSO₄ Vortex Transfer->dSPE Centrifuge2 8. Centrifuge (4000 rpm) dSPE->Centrifuge2 Filter 9. Filter (0.45 µm) Centrifuge2->Filter HPLC 10. HPLC-UV Analysis Filter->HPLC Data 11. Data Processing (Calibration Curve) HPLC->Data Report 12. Final Report (mg/kg) Data->Report

Caption: Workflow for this compound Quantification in Rice.

Conclusion

The described HPLC-UV method combined with a QuEChERS sample preparation protocol provides a simple, rapid, and effective means for quantifying this compound residues in rice.[1][10] The method demonstrates excellent performance in terms of accuracy, precision, and sensitivity, making it a valuable tool for food safety laboratories and researchers involved in pesticide residue monitoring.

References

Application Note: High-Throughput Analysis of Isoprothiolane Residues by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative determination of isoprothiolane residues in various environmental and agricultural matrices, including rice, soil, and water. The protocol employs a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for solid samples and solid-phase extraction (SPE) for aqueous samples. Analysis is performed by gas chromatography coupled with tandem mass spectrometry (GC-MS/MS), which provides excellent selectivity and sensitivity for the detection of this compound. This method is suitable for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development.

Introduction

This compound is a systemic fungicide widely used in rice cultivation to control fungal diseases such as rice blast.[1] Its extensive use necessitates reliable and efficient analytical methods to monitor its residues in the environment and in food products to ensure compliance with regulatory limits and to assess potential risks to human health and ecosystems. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high resolution and specificity.[2] This application note provides a comprehensive protocol for the extraction, cleanup, and GC-MS/MS analysis of this compound residues.

Experimental Protocols

Sample Preparation

1.1. Rice and Soil Samples (QuEChERS Method)

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a few simple steps, significantly reducing sample preparation time and solvent consumption.[3][4][5][6]

  • Extraction:

    • Weigh 10 g of a homogenized rice or soil sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to achieve a total water content of approximately 80-90% and allow to hydrate.

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the sample matrix.

    • Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Immediately shake the tube vigorously for 1 minute to induce phase separation.

    • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA).

    • Vortex the tube for 30 seconds to facilitate the removal of matrix interferences.

    • Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

    • The resulting supernatant is ready for GC-MS/MS analysis.

1.2. Water Samples (Solid-Phase Extraction - SPE)

Solid-phase extraction is an effective technique for the concentration and purification of analytes from aqueous samples.[6][7][8][9]

  • SPE Cartridge Conditioning:

    • Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water through a C18 SPE cartridge. Ensure the cartridge does not go dry between solvent additions.

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Rinsing and Drying:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining impurities.

    • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of acetonitrile.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS/MS analysis.

GC-MS/MS Analysis

The following instrumental parameters are recommended for the analysis of this compound.

2.1. Gas Chromatography (GC) Conditions:

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Temperature Program Initial temperature 150 °C, hold for 1 min, ramp to 280 °C at 30 °C/min, hold for 10 min

2.2. Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230 °C
Transfer Line Temperature 280 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Quantifier: 290 > 118, Qualifier: 290 > 204

Data Presentation

The following table summarizes the quantitative data obtained from the validation of this method for this compound in rice, as reported in a validation study.[10]

Spiking Level (mg/kg)Mean Recovery (%)Repeatability (RSDr, %)
0.011058.8
0.02886.7
0.10937.0

Limit of Quantification (LOQ): The calculated LOQ for this compound in rice was determined to be 0.005 mg/kg.[10]

Visualizations

experimental_workflow sample Sample Collection (Rice, Soil, or Water) homogenize Homogenization (Solid Samples) sample->homogenize Solids extract Extraction (QuEChERS or SPE) sample->extract Water homogenize->extract cleanup Cleanup (d-SPE) extract->cleanup gcms GC-MS/MS Analysis cleanup->gcms data_analysis Data Processing and Quantification gcms->data_analysis

Caption: Experimental workflow for this compound residue analysis.

Conclusion

The described GC-MS/MS method provides a reliable and efficient means for the determination of this compound residues in rice, soil, and water samples. The use of QuEChERS for solid samples and SPE for water samples ensures high-throughput and effective sample preparation. The high selectivity and sensitivity of the GC-MS/MS detection make this method suitable for routine monitoring and research applications, ensuring food safety and environmental protection.

References

Isoprothiolane: Application Notes and Protocols for Plant Tissue Culture Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprothiolane (diisopropyl 1,3-dithiolan-2-ylidenemalonate) is a systemic fungicide recognized for its potent activity against rice blast disease. Beyond its fungicidal properties, this compound exhibits significant plant growth-regulating (PGR) effects, primarily observed in the enhancement of root development in monocots and dicots.[1] These PGR activities are linked to its interaction with key phytohormone signaling pathways, including auxin, jasmonic acid (JA), and ethylene.[1] Although not conventionally utilized in plant tissue culture, its influence on fundamental developmental processes suggests potential applications in micropropagation, particularly in rooting and somatic embryogenesis. This document provides a comprehensive overview of this compound's known effects and outlines protocols for its experimental application in plant tissue culture research.

Mechanism of Action and Known Effects

This compound's primary mode of action as a fungicide is the inhibition of phospholipid biosynthesis.[1] As a plant growth regulator, its effects are more complex and appear to be concentration-dependent. In studies with Arabidopsis, low concentrations of this compound have been shown to promote root elongation by enhancing cell division in the root meristem. This stimulatory effect is dependent on the signaling pathways of auxin, jasmonic acid, and ethylene. Conversely, higher concentrations can suppress both cell elongation and division.

Quantitative Data Summary

The following table summarizes the known quantitative effects of this compound on plant development, primarily focusing on root elongation as a proxy for its PGR activity. Data on its direct effects on in vitro callus induction and shoot regeneration are currently not available in published literature and require empirical investigation.

Plant SpeciesParameter MeasuredThis compound ConcentrationObserved Effect
Arabidopsis thalianaPrimary Root Elongation12.5 µg/mLEnhancement
Arabidopsis thalianaPrimary Root Elongation75 µg/mLSuppression
Arabidopsis thalianaRoot Cell Division (Meristem)12.5 µg/mLEnhanced
Arabidopsis thalianaRoot Cell Elongation12.5 µg/mLNo significant effect
Arabidopsis thalianaRoot Cell Division & Elongation75 µg/mLSuppression

Potential Applications in Plant Tissue Culture

Based on its known interactions with auxin, jasmonic acid, and ethylene signaling pathways, this compound could be investigated for the following applications in plant tissue culture:

  • Enhancement of Adventitious Rooting: Given its demonstrated ability to promote root elongation and development, this compound may be a valuable supplement in rooting media for micropropagated shoots, potentially in synergy with auxins.

  • Modulation of Somatic Embryogenesis: Jasmonic acid and ethylene are known to play roles in somatic embryogenesis. This compound's influence on these pathways could be explored to improve the efficiency of somatic embryo induction, maturation, and germination.

  • Stress Tolerance in Vitro: Jasmonic acid and ethylene are key signaling molecules in plant stress responses. This compound could potentially be used to enhance the tolerance of in vitro cultures to abiotic stresses.

Experimental Protocols

The following protocols provide a framework for systematically evaluating the effects of this compound in plant tissue culture.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO) or Ethanol (95%)[2][3]

  • Sterile, purified water

  • Sterile volumetric flasks (e.g., 10 mL, 50 mL)

  • Sterile pipette and tips

  • 0.22 µm sterile syringe filter

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (gloves, lab coat, safety glasses) when handling this compound and solvents.

  • Dissolving this compound:

    • Accurately weigh the desired amount of this compound.

    • To prepare a 10 mg/mL stock solution, dissolve 100 mg of this compound in a small volume of DMSO or 95% ethanol (e.g., 2-3 mL) in a sterile volumetric flask. This compound is highly soluble in DMSO (95 mg/mL) and soluble in ethanol.[2][3]

    • Gently agitate or sonicate until the this compound is completely dissolved.[2]

  • Dilution and Sterilization:

    • Bring the solution to the final volume (10 mL) with sterile, purified water.

    • Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage:

    • Store the stock solution at -20°C in a light-protected container. For solvent-based stocks, storage at -80°C for up to one year has been suggested.[2] It is recommended to prepare fresh working solutions for immediate use.[2]

Protocol 2: Investigating the Effect of this compound on Callus Induction and Proliferation

Objective: To determine the optimal concentration of this compound for callus induction and growth from a specific explant.

Materials:

  • Plant explants (e.g., leaf discs, stem segments)

  • Callus Induction Medium (CIM) appropriate for the plant species (e.g., MS medium supplemented with an auxin like 2,4-D and a cytokinin like BAP)

  • This compound stock solution (1 mg/mL)

  • Sterile petri dishes

  • Sterile forceps and scalpels

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation:

    • Prepare the CIM according to the standard protocol for your plant species.

    • After autoclaving and cooling the medium to approximately 45-50°C, add the filter-sterilized this compound stock solution to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 µg/mL). A wide range is recommended for initial screening due to the concentration-dependent effects observed in whole plants.

    • Pour the medium into sterile petri dishes and allow it to solidify.

  • Explant Preparation and Inoculation:

    • Surface sterilize the plant material using standard procedures.

    • Prepare uniform explants (e.g., 1 cm² leaf discs).

    • Place the explants onto the prepared CIM plates with different this compound concentrations.

  • Incubation:

    • Seal the petri dishes and incubate in a growth chamber under appropriate conditions (e.g., 25°C, 16/8 h light/dark cycle or complete darkness, depending on the species).

  • Data Collection and Analysis:

    • After a defined period (e.g., 4-6 weeks), record the percentage of callus induction, callus fresh weight, and observe the callus morphology (e.g., color, texture).

    • Statistically analyze the data to determine the effect of different this compound concentrations.

Protocol 3: Assessing the Impact of this compound on Shoot Regeneration

Objective: To evaluate the effect of this compound on the frequency of shoot regeneration from callus.

Materials:

  • Established callus cultures

  • Shoot Induction Medium (SIM) appropriate for the plant species (e.g., MS medium with a higher cytokinin-to-auxin ratio)

  • This compound stock solution (1 mg/mL)

  • Sterile culture vessels

  • Sterile forceps and scalpels

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation:

    • Prepare the SIM according to the standard protocol.

    • After autoclaving and cooling, add filter-sterilized this compound to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 µg/mL).

    • Dispense the medium into sterile culture vessels.

  • Callus Subculture:

    • Transfer uniform pieces of healthy, proliferating callus to the SIM with different this compound concentrations.

  • Incubation:

    • Incubate the cultures in a growth chamber under conditions conducive to shoot regeneration (e.g., 25°C, 16/8 h light/dark cycle).

  • Data Collection and Analysis:

    • After a suitable period (e.g., 6-8 weeks), record the percentage of callus forming shoots, the number of shoots per explant, and shoot length.

    • Analyze the data to determine the influence of this compound on shoot regeneration.

Visualizations

G This compound This compound Auxin_Sig Auxin Signaling This compound->Auxin_Sig JA_Sig Jasmonic Acid Signaling This compound->JA_Sig ET_Sig Ethylene Signaling This compound->ET_Sig Cell_Division Cell Division (Root Meristem) Auxin_Sig->Cell_Division JA_Sig->Cell_Division ET_Sig->Cell_Division Root_Elongation Root Elongation Cell_Division->Root_Elongation

Caption: this compound's interaction with plant hormone signaling pathways.

G Start Start: Prepare Explants & Stock Solution Media_Prep Prepare Tissue Culture Media (e.g., CIM or SIM) Start->Media_Prep Add_IPT Add this compound (Varying Concentrations) Media_Prep->Add_IPT Inoculate Inoculate Explants/Callus Add_IPT->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Data_Collection Data Collection & Analysis (e.g., Callus Growth, Regeneration %) Incubate->Data_Collection End End: Determine Optimal Concentration Data_Collection->End

Caption: Experimental workflow for this compound in plant tissue culture.

References

Preparing Isoprothiolane Formulations for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of isoprothiolane formulations for various laboratory experiments. This compound is a systemic fungicide and insecticide known to inhibit phospholipid biosynthesis.[1] Proper formulation is critical for obtaining accurate and reproducible results in in vitro and other laboratory-based assays.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Chemical Name diisopropyl 1,3-dithiolan-2-ylidenemalonate[2]
Molecular Formula C₁₂H₁₈O₄S₂[3]
Molecular Weight 290.4 g/mol [3][4]
Appearance White, crystalline powder[5]
Melting Point 54.6-55.2 °C[2]
Water Solubility 48.5 mg/L (at 20 °C)[2][5]
Solubility in Organic Solvents Highly soluble in acetone (4,061 g/L) and chloroform (4,126 g/L). Soluble in Dimethyl sulfoxide (DMSO) (95 mg/mL).[2][4]
LogP 2.80[2]
Storage (Powder) -20°C for up to 3 years[4]
Storage (In Solvent) -80°C for up to 1 year[4]

Experimental Protocols

Accurate and consistent preparation of this compound solutions is paramount for reliable experimental outcomes. The following protocols detail the preparation of stock and working solutions for various applications.

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long periods and diluted to prepare working solutions for various assays.

Materials:

  • This compound (powder, ≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or microcentrifuge tubes with secure caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of this compound required to achieve the desired stock solution concentration. For example, to prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L * 0.001 L * 290.4 g/mol * 1000 mg/g = 29.04 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a chemical fume hood.

  • Dissolution: Transfer the weighed this compound to a sterile amber vial. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Securely cap the vial and vortex vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, sonicate the vial for 5-10 minutes to aid dissolution.[4]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[4][6]

Protocol 2: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium for use in cytotoxicity, proliferation, or other cell-based assays.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile, complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Calculation: Determine the volume of the stock solution needed to achieve the final desired concentration in the cell culture medium. For example, to prepare 10 mL of a 100 µM working solution from a 100 mM stock:

    • V₁ = (C₂ * V₂) / C₁

    • V₁ = (100 µM * 10 mL) / 100,000 µM = 0.01 mL or 10 µL

  • Dilution: In a sterile conical tube, add the required volume of pre-warmed cell culture medium (e.g., 10 mL).

  • Crucial Step - Slow Addition: While gently swirling the tube of cell culture medium, add the calculated volume of the this compound stock solution (e.g., 10 µL) drop-wise. This slow addition helps to prevent precipitation of the compound.

  • Mixing: Gently invert the tube several times to ensure a homogenous solution. Avoid vigorous vortexing which can cause foaming of the medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.5%.[6] For the example above, the final DMSO concentration is 0.1%.

  • Control: Prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium to account for any solvent effects.

Protocol 3: Preparation of this compound Formulations for Antifungal Susceptibility Testing

This protocol is adapted for preparing this compound solutions for broth microdilution or agar dilution assays to determine the minimum inhibitory concentration (MIC) against fungal isolates.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile Roswell Park Memorial Institute (RPMI) 1640 medium (or other appropriate fungal growth medium)

  • Sterile 96-well microtiter plates (for broth microdilution)

  • Sterile molten agar (for agar dilution)

Procedure for Broth Microdilution:

  • Serial Dilutions: Prepare a series of two-fold serial dilutions of the this compound stock solution in the fungal growth medium directly in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum, prepared according to standard protocols (e.g., CLSI guidelines), to each well.

  • Incubation: Incubate the plates under appropriate conditions for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Procedure for Agar Dilution:

  • Incorporation into Agar: Add appropriate volumes of the this compound stock solution to molten agar (maintained at 45-50°C) to achieve the desired final concentrations.

  • Plating: Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.

  • Inoculation: Spot-inoculate the fungal isolates onto the surface of the agar plates.

  • Incubation and MIC Determination: Incubate the plates and determine the MIC as the lowest concentration of this compound that prevents visible fungal growth.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vitro evaluation.

isoprothiolane_pathway cluster_membrane Fungal Cell Membrane PE Phosphatidylethanolamine (PE) Methyltransferase Methyltransferase PE->Methyltransferase PC Phosphatidylcholine (PC) Disruption Disruption of Membrane Integrity and Function PC->Disruption Methyltransferase->PC Methylation This compound This compound This compound->Inhibition Inhibition->Methyltransferase

Caption: Mechanism of action of this compound.

experimental_workflow cluster_prep Formulation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Stock Prepare High-Concentration Stock Solution (in DMSO) Working Prepare Working Solutions (in appropriate medium) Stock->Working Assay Perform Experiment (e.g., cell-based, enzyme, or antifungal assay) Working->Assay Incubation Incubate under Controlled Conditions Assay->Incubation Measurement Measure Endpoint (e.g., viability, inhibition) Incubation->Measurement Analysis Analyze and Interpret Results Measurement->Analysis

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols for the Analysis of Isoprothiolane and its Metabolites in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical determination of the fungicide isoprothiolane and its primary metabolites in soil samples. The methodologies described herein are principally based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Introduction

This compound, a dithiolane fungicide, is extensively used in agriculture to control a variety of fungal diseases, particularly in rice cultivation.[1] Its persistence and transformation in the soil are of significant environmental concern, as both the parent compound and its metabolites can potentially contaminate soil and water resources. The primary degradation products of this compound in soil include this compound monosulfoxide and a monoester derivative. Accurate and sensitive analytical methods are therefore crucial for monitoring their environmental fate and ensuring food safety.

The QuEChERS method has emerged as a highly efficient and versatile sample preparation technique for the analysis of pesticide residues in various matrices, including complex soil samples.[2][3] This approach significantly reduces sample preparation time and the use of hazardous solvents compared to traditional extraction methods.[3]

Analytical Workflow Overview

The general workflow for the analysis of this compound and its metabolites in soil involves several key stages, from sample collection to data analysis. This process is designed to ensure the accurate and reliable quantification of the target analytes.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Soil Sample Collection Homogenization Homogenization (Sieving & Grinding) SampleCollection->Homogenization Air-dry Extraction QuEChERS Extraction Homogenization->Extraction Weigh sample Cleanup Dispersive SPE (d-SPE) Cleanup Extraction->Cleanup Centrifuge LCMS LC-MS/MS or GC-MS/MS Analysis Cleanup->LCMS Filter extract Quantification Quantification LCMS->Quantification Acquire data Reporting Reporting Quantification->Reporting Analyze results

General analytical workflow for this compound and metabolite detection in soil.

Experimental Protocols

The following protocols provide detailed procedures for the extraction and analysis of this compound and its metabolites from soil samples.

Sample Preparation: Modified QuEChERS Protocol

This protocol is a widely accepted method for the extraction of pesticide residues from soil.[1][4]

Materials:

  • Homogenized soil sample

  • Reagent grade water

  • Acetonitrile (ACN) with 1% acetic acid

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)

  • Dispersive SPE (d-SPE) clean-up tubes containing:

    • 150 mg MgSO₄

    • 50 mg Primary Secondary Amine (PSA)

    • 50 mg C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of reagent grade water and vortex for 30 seconds to hydrate the soil.

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Add the QuEChERS extraction salts to the tube.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (upper acetonitrile layer) to a 15 mL d-SPE tube.

    • Vortex for 1 minute to ensure thorough mixing with the sorbents.

    • Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.[1]

    • The resulting supernatant is ready for instrumental analysis. If necessary, filter the extract through a 0.22 µm syringe filter into an autosampler vial.

Instrumental Analysis: LC-MS/MS

This method is highly sensitive and selective for the quantification of this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

MS/MS Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Dependent on the instrument

  • Ion Spray Voltage: Dependent on the instrument

  • Collision Gas: Argon

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its metabolites must be optimized.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of pesticides and their metabolites in soil using QuEChERS extraction followed by LC-MS/MS or GC-MS. While specific data for this compound metabolites in soil is not always readily available in a single source, this table provides a representative overview of the expected analytical performance.

AnalyteMatrixMethodRecovery (%)RSD (%)LOQ (µg/kg)Reference
FipronilSoilQuEChERS-GC-ECD78.6 - 108.90.6 - 13.75 - 10[5]
Fipronil SulfideSoilQuEChERS-GC-ECD78.6 - 108.90.6 - 13.75 - 10[5]
Fipronil SulfoneSoilQuEChERS-GC-ECD78.6 - 108.90.6 - 13.75 - 10[5]
SaflufenacilSoilQuEChERS-UPLC-MS/MS74.1 - 118.9≤ 26.20.83 - 9.16[6]
Saflufenacil Metabolite 1SoilQuEChERS-UPLC-MS/MS74.1 - 118.9≤ 26.20.83 - 9.16[6]
Saflufenacil Metabolite 2SoilQuEChERS-UPLC-MS/MS74.1 - 118.9≤ 26.20.83 - 9.16[6]
MetaldehydeSoilMethanol Extraction-LC-MS100 - 132< 20-[7]

RSD: Relative Standard Deviation, LOQ: Limit of Quantification.

This compound Degradation in Soil

The degradation of this compound in soil is a critical aspect of its environmental fate. The primary transformation pathways involve oxidation and hydrolysis, leading to the formation of key metabolites.

Degradation This compound This compound Metabolite1 This compound Monosulfoxide This compound->Metabolite1 Oxidation Metabolite2 Monoester Metabolite This compound->Metabolite2 Hydrolysis

Simplified degradation pathway of this compound in soil.

Conclusion

The analytical methods detailed in these application notes, particularly the combination of QuEChERS extraction with LC-MS/MS or GC-MS/MS, provide a robust and sensitive framework for the routine monitoring of this compound and its principal metabolites in soil. The high recovery rates and low limits of quantification achievable with these methods make them well-suited for environmental risk assessment and regulatory compliance. Proper validation of the chosen method is essential to ensure data quality and accuracy.

References

Application of Isoprothiolane Granules in Paddy Fields for Rice Blast Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprothiolane is a systemic fungicide demonstrating both protective and curative properties against rice blast, a devastating disease caused by the fungus Magnaporthe oryzae. Its mode of action involves the inhibition of phospholipid biosynthesis within the fungus, thereby disrupting cell membrane integrity and function. This document provides detailed application notes and experimental protocols for the use of this compound granules in paddy fields for the effective management of rice blast, intended for research and developmental purposes.

Data Presentation

The efficacy of this compound in controlling rice blast has been quantified in various field and laboratory studies. The following table summarizes the key quantitative data from representative studies.

FormulationApplication RateTargetEfficacyYield IncreaseReference
40% EC1.5 ml/LLeaf Blast21.78% disease severity (compared to 44.59% in control)6730 kg/ha (compared to 4389 kg/ha in control)[1]
40% EC2 ml/LLeaf BlastReduced incidence (on par with Kasugamycin)Not specified[2]
40% EC480 g/haSeedling Blast69.04% control effectNot specified[3]
Not specified1500 g/haLeaf Blast66.84% control effectNot specified[4]
5% EC500-1000 ppmMycelial Growth100% inhibition in vitroNot applicable
30% EC (in combination with Fenoxanil 5%)1000 ml/haBlast DiseaseSignificant reduction in blast incidenceSignificant increase in grain yield[5]

Experimental Protocols

Field Efficacy Trial for Rice Blast Control

Objective: To evaluate the efficacy of this compound granules in controlling rice leaf and neck blast under field conditions.

Materials:

  • Rice variety susceptible to blast (e.g., Nellore Mashuri NLR 34242).[2]

  • This compound granular formulation.

  • Standard agronomic inputs (fertilizers, etc.).

  • Disease assessment tools (e.g., disease rating scale).

  • Plot demarcation materials.

  • Data collection sheets.

Methodology:

  • Experimental Design:

    • The experiment should be laid out in a Randomized Complete Block Design (RCBD) or a split-plot design with a minimum of three replications.[2]

    • Individual plot size should be standardized, for example, 5m x 5m, with adequate spacing between plots and replications to avoid drift.[6]

  • Crop Husbandry:

    • Transplant rice seedlings at a specified spacing (e.g., 15x15 cm).[2]

    • Apply recommended doses of fertilizers and follow standard agronomic practices for the region, ensuring uniform conditions across all plots.

  • Treatment Application:

    • Apply this compound granules at the recommended dosages at specific growth stages.

    • Preventive Application: The first application should be made before the expected onset of the disease, typically at the late tillering or panicle initiation stage.

    • Curative Application: Apply upon the first appearance of disease symptoms.

    • A second application may be necessary at the full heading stage, depending on disease pressure.[2]

    • Ensure uniform distribution of the granules in the paddy water.

    • Maintain an untreated control plot for comparison.

  • Data Collection:

    • Record leaf blast severity at 10-day intervals after each application.

    • Randomly select a specified number of hills from each plot (e.g., 50 hills) for disease assessment.[2]

    • Use a standardized disease rating scale, such as the 0-9 scale from the Standard Evaluation System for Rice, to assess disease severity on the leaves.[2]

    • Calculate the Percent Disease Index (PDI) using the following formula:

      • PDI = (Sum of all numerical ratings / (Total number of leaves observed x Maximum disease grade)) x 100

    • Record neck blast incidence at the dough stage or pre-harvest.

    • At harvest, record grain yield and straw yield from each plot.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

In Vitro Fungicidal Efficacy Assay

Objective: To determine the in vitro efficacy of this compound against Magnaporthe oryzae.

Materials:

  • Pure culture of Magnaporthe oryzae.

  • Potato Dextrose Agar (PDA) medium.

  • This compound technical grade or formulation.

  • Sterile petri plates, pipettes, and other labware.

  • Incubator.

Methodology:

  • Poisoned Food Technique:

    • Prepare PDA medium and sterilize.

    • Prepare a stock solution of this compound and add it to the molten PDA at different concentrations (e.g., 500, 750, 1000 ppm).

    • Pour the poisoned PDA into sterile petri plates.

    • Inoculate the center of each plate with a mycelial disc (e.g., 5mm diameter) from an actively growing culture of M. oryzae.

    • Include a control plate with PDA without the fungicide.

    • Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period (e.g., 7-10 days).

  • Data Collection:

    • Measure the radial mycelial growth in two perpendicular directions.

    • Calculate the percent inhibition of mycelial growth using the formula:

      • Percent Inhibition = ((C - T) / C) x 100

      • Where C = radial growth in the control plate and T = radial growth in the treated plate.

Mandatory Visualization

experimental_workflow cluster_field_trial Field Efficacy Trial cluster_in_vitro In Vitro Assay A Experimental Design (RCBD) B Crop Husbandry (Susceptible Variety) A->B C This compound Granule Application (Preventive/Curative) B->C D Data Collection (Disease Severity - 0-9 Scale, Yield) C->D E Statistical Analysis (ANOVA) D->E F Poisoned Food Technique (this compound in PDA) G Inoculation with M. oryzae F->G H Incubation G->H I Data Collection (Mycelial Growth Inhibition) H->I

Caption: Experimental workflow for evaluating this compound efficacy.

signaling_pathway cluster_pathway This compound Mode of Action in Magnaporthe oryzae cluster_bg cluster_k This compound This compound Inhibition Inhibition of Transmethylation This compound->Inhibition PE Phosphatidylethanolamine (PE) Bremer_Greenberg Bremer-Greenberg Pathway PE->Bremer_Greenberg Methylation Kennedy Kennedy Pathway PE->Kennedy Methylation PC Phosphatidylcholine (PC) Membrane Fungal Cell Membrane Integrity PC->Membrane Bremer_Greenberg->PC Kennedy->PC Pathogen Growth\n& Infection Pathogen Growth & Infection Membrane->Pathogen Growth\n& Infection PEAMT PEAMT CHO2 CHO2 OPI3 OPI3 Inhibition->Membrane Disruption Inhibition->PEAMT Inhibition->CHO2 Inhibition->OPI3

Caption: this compound's interference with phospholipid biosynthesis.

References

Application Notes and Protocols for Isoprothiolane Foliar Spray in Research Plots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the foliar application of isoprothiolane in research plots for the control of rice blast (Pyricularia oryzae). The protocols outlined below are synthesized from various research studies and are intended to ensure accurate and reproducible experimental results.

Product Information

  • Active Ingredient: this compound (diisopropyl 1,3-dithiolan-2-ylidenemalonate)

  • Chemical Class: Dithiolane

  • Mode of Action: this compound is a systemic fungicide with both protective and curative properties.[1][2] It is absorbed by the leaves and roots and translocated throughout the plant.[3] Its primary mode of action is the inhibition of phospholipid biosynthesis in the fungal pathogen, specifically by affecting the methylation of phospholipids.[4][5] This disrupts the fungal cell membrane integrity and inhibits the penetration and elongation of infecting hyphae.[1]

  • Common Formulations: 40% Emulsifiable Concentrate (EC)[3]

Data Presentation: Application Parameters

The following tables summarize quantitative data for the foliar application of this compound in research settings.

Table 1: Recommended Application Rates for this compound (40% EC Formulation)

Application Rate (per Hectare)Application Rate (per Acre)Concentration (in spray solution)TargetReference
1125 - 1500 mL455 - 607 mLVaries with spray volumeRice Blast[6]
600 g a.i.243 g a.i.Varies with spray volumeRice Blast[1]
150 - 200 g a.i.61 - 81 g a.i.Varies with spray volumeRice Blast[3]
480 g/ha194 g/haVaries with spray volumeSeedling Blast[7]
1500 g607 gVaries with spray volumeLeaf Blast[8]
750 mL304 mLVaries with spray volumeLeaf & Neck Blast (in combination)[7]
-300 mLVaries with spray volumeBrown Spot[8]
--1.5 mL/LLeaf Blast[9]
--400 ppmLeaf & Panicle Blast[6]

Table 2: Experimental Residue Analysis of this compound after Foliar Application

Application Protocol: Two applications of 40% EC formulation at a rate of 600 g a.i./ha before ear emergence in a glasshouse setting designed to mimic paddy conditions.[1]

Plant MaterialDays After Last Application (DALA)Total Residue (mg/kg)Parent this compound (% of Total Radioactivity)Reference
Hulled Grain70.2116.4%[1]
Hulled Grain280.2032.3%[1]
Hulls75.3875.5%[1]
Hulls284.0561.6%[1]
Stems and Leaves71.9150.9%[1]
Stems and Leaves281.3626.3%[1]
Roots70.0342.4%[1]
Roots280.0234.3%[1]

Experimental Protocols

Protocol for Evaluating the Efficacy of this compound Foliar Spray Against Rice Blast

Objective: To determine the effectiveness of different rates of foliar-applied this compound in controlling rice blast (Pyricularia oryzae) in a research plot setting.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.[7][10]

  • Plot Size: Standard research plot sizes (e.g., 2.4 m x 3 m) are suitable.[7] Include buffer zones of at least 1 meter between plots to minimize spray drift.[7]

  • Treatments:

    • Untreated Control (water spray)

    • This compound 40% EC - Low Rate (e.g., 150 g a.i./ha)

    • This compound 40% EC - Medium Rate (e.g., 480 g a.i./ha)

    • This compound 40% EC - High Rate (e.g., 600 g a.i./ha)

    • Positive Control (a standard, registered fungicide for rice blast)

Materials:

  • This compound 40% EC formulation

  • Calibrated research plot sprayer (e.g., CO2-pressurized backpack sprayer) with appropriate nozzles (e.g., flat-fan or hollow cone).[11][12]

  • Personal Protective Equipment (PPE): chemical-resistant gloves, long-sleeved shirt, long pants, shoes plus socks, and protective eyewear.

  • Measuring cylinders and containers for mixing.

  • Water source.

  • Disease rating scale (e.g., 0-9 scale from the International Rice Research Institute).[6]

Procedure:

  • Plot Preparation and Planting:

    • Prepare the research plots according to standard agronomic practices for rice cultivation.

    • Plant a rice variety known to be susceptible to blast to ensure adequate disease pressure for evaluation.[6]

  • Sprayer Calibration:

    • Calibrate the sprayer with water before the application of any treatment to ensure the desired spray volume is delivered accurately and uniformly.[3][4][8][11]

    • A recommended spray volume for ground applications of fungicides in field crops is between 140 to 187 L/ha (15 to 20 gallons per acre).[1] For rice, a spray volume of 300 L/ha has been used in foliar nutrition trials and can be a starting point for fungicide trials.[13]

    • Adjust nozzle type, pressure, and travel speed to achieve the target spray volume. Hollow cone or flat-fan nozzles are commonly used for fungicide applications.[11]

  • Treatment Preparation and Application:

    • Calculate the required amount of this compound 40% EC and water for each treatment based on the plot size and the calibrated spray volume.

    • On the day of application, prepare the spray solutions for each treatment. Fill the sprayer tank halfway with water, add the measured amount of this compound, and then add the remaining water. Agitate the solution to ensure it is well mixed.

    • Apply the treatments according to the experimental design, ensuring uniform coverage of the rice foliage.

    • Timing of Application: The first application should be made preventatively or at the very early stages of disease onset.[13] For rice blast, this is often at the late tillering or booting stage. A second application is typically made 7 to 10 days later, especially for panicle blast protection, around the heading stage.[10][14]

  • Data Collection:

    • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days) after the final application.

    • Use a standardized disease rating scale (e.g., 0-9) to score the percentage of leaf area or panicle area affected by blast lesions on a predetermined number of randomly selected plants per plot (e.g., 25 plants).[6]

    • At the end of the trial, harvest the plots and measure grain yield.

  • Data Analysis:

    • Analyze the disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.

Protocol for Residue Analysis of this compound in Rice Tissues

Objective: To determine the concentration of this compound and its metabolites in different rice tissues following foliar application.

Procedure:

  • Application: Apply this compound to rice plots as described in Protocol 3.1.

  • Sample Collection:

    • At specified intervals (e.g., 7 and 28 days after the last application), collect representative samples of different plant parts (hulled grain, hulls, stems and leaves, and roots) from each plot.[1]

  • Sample Preparation and Extraction:

    • Homogenize the collected plant tissues.

    • Perform a surface rinse with methanol, followed by sequential extraction with methanol and then a methanol/water mixture.[1]

    • The resulting extracts can be concentrated for analysis.

  • Analytical Method:

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) to identify and quantify this compound and its metabolites.[1]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation plot_prep Plot Preparation & Planting sprayer_cal Sprayer Calibration plot_prep->sprayer_cal Ensure accurate delivery treatment_prep Treatment Preparation sprayer_cal->treatment_prep Determine spray volume application Foliar Application treatment_prep->application data_collection Data Collection (Disease & Yield) application->data_collection Assess efficacy residue_sampling Residue Sampling application->residue_sampling Determine uptake & distribution analysis Data Analysis data_collection->analysis residue_sampling->analysis

Caption: Experimental workflow for evaluating this compound foliar spray.

mode_of_action This compound This compound inhibition Inhibition This compound->inhibition phospholipid_biosynthesis Phospholipid Biosynthesis (via Methylation) inhibition->phospholipid_biosynthesis cell_membrane Fungal Cell Membrane Integrity Disrupted phospholipid_biosynthesis->cell_membrane penetration Infection Hyphae Penetration & Elongation Blocked cell_membrane->penetration

Caption: Simplified mode of action of this compound against Pyricularia oryzae.

References

Application Note: Isoprothiolane as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprothiolane is a systemic fungicide widely used in agriculture, particularly in rice cultivation, to control fungal diseases such as rice blast.[1] Its prevalence in agriculture necessitates accurate and reliable analytical methods for residue analysis in food products and environmental samples to ensure consumer safety and regulatory compliance. The use of a well-characterized this compound reference standard is critical for the accuracy and validity of these analytical methods.

This application note provides detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS/MS). These methods are intended for the quantification of this compound in various matrices, with a focus on agricultural samples.

This compound Reference Standard: Physicochemical Properties

A thorough understanding of the physicochemical properties of the reference standard is fundamental for its proper handling, storage, and use in analytical procedures.

PropertyValueReference
Chemical Name diisopropyl 2-(1,3-dithiolan-2-ylidene)propanedioate[2]
CAS Number 50512-35-1[2]
Molecular Formula C₁₂H₁₈O₄S₂[2]
Molecular Weight 290.4 g/mol [2]
Melting Point 50 - 54.5 °C[2]
Solubility Water: 48.5 mg/L (at 20 °C)[1]
Soluble in acetone, chloroform, and other organic solvents.[1]
logP 2.88[2]
Appearance White, crystalline powder
Storage 2-8°C

Experimental Protocols

Preparation of this compound Standard Stock Solution

This protocol describes the preparation of a primary stock solution of this compound, which will be used to prepare calibration standards.

Materials:

  • This compound reference standard (≥98.0% purity)

  • HPLC-grade acetone or acetonitrile

  • Class A volumetric flasks (10 mL and 100 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in approximately 5 mL of HPLC-grade acetone or acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Bring the flask to volume with the same solvent.

  • This will yield a stock solution of approximately 1000 µg/mL.

  • Transfer the solution to an amber glass vial and store at 2-8°C. This stock solution should be stable for several months.

Workflow for Standard and Sample Preparation

The following diagram illustrates the general workflow from the reference standard to the final analytical sample.

workflow cluster_std Standard Preparation cluster_sample Sample Preparation (e.g., Rice) ref_std Reference Standard stock_sol Stock Solution (1000 µg/mL) ref_std->stock_sol Weigh & Dissolve work_std Working Standards (Serial Dilution) stock_sol->work_std Dilute cal_curve Calibration Curve work_std->cal_curve Analyze sample Raw Sample extract Extraction (QuEChERS) sample->extract cleanup Dispersive SPE Cleanup extract->cleanup final_extract Final Extract cleanup->final_extract final_extract->cal_curve Quantify Against

Figure 1: General workflow for standard and sample preparation.
Method 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS/MS)

This method is highly sensitive and selective, making it suitable for trace residue analysis of this compound in complex matrices like rice. The following protocol is based on a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with GC-MS/MS detection.

3.3.1. Sample Preparation (QuEChERS)

  • Weigh 10 g of a homogenized rice sample into a 50 mL centrifuge tube.

  • Add 10 mL of cold water and 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and centrifuge at ≥10,000 rpm for 2 minutes.

  • The supernatant is the final extract for GC-MS/MS analysis.

3.3.2. GC-MS/MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 7000D Triple Quadrupole or equivalent
Injector PTV injector, 4 µL injection volume
GC Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
Carrier Gas Helium, constant flow
Oven Program Initial 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 300°C at 5°C/min, hold for 5 min
MS Source Temp. 180°C
Transfer Line Temp. 250°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Quantifier: 290 > 118, Qualifier: 290 > 204

3.3.3. Performance Data (GC-MS/MS)

The following table summarizes the performance characteristics of the described GC-MS/MS method for the analysis of this compound in a rice matrix.[1][3]

ParameterResult
Linearity Range 0.005 - 0.15 mg/L
Correlation Coefficient (R²) > 0.995
Limit of Quantification (LOQ) 0.005 mg/kg
Recovery (at 0.01, 0.02, 0.1 mg/kg) 88 - 105%
Repeatability (RSDr) 6.7 - 8.8%
Method 2: Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in formulations or samples with higher concentrations of the analyte. It is a robust and widely available technique.

3.4.1. HPLC-UV Instrumental Parameters

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (containing 0.1% phosphoric acid) (70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time ~10 minutes

3.4.2. Performance Data (HPLC-UV)

The performance of an HPLC-UV method should be validated according to ICH guidelines. Typical expected performance characteristics are outlined below.

ParameterTypical Acceptance Criteria
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.998
Limit of Quantification (LOQ) ~0.1 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) ≤ 2%

System Suitability

Before any sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately.

  • Procedure: Inject the working standard solution (e.g., 10 µg/mL) five or six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

    • Tailing factor: 0.8 - 1.5

    • Theoretical plates: > 2000

Logical Diagram for Method Selection

The choice between GC-MS/MS and HPLC-UV depends on the specific application, required sensitivity, and available instrumentation.

method_selection node_rect node_rect start Analytical Goal sensitivity Trace Level Residue Analysis? start->sensitivity matrix Complex Matrix (e.g., Food)? sensitivity->matrix Yes hplc_uv Use HPLC-UV sensitivity->hplc_uv No (e.g., Formulation Assay) gc_ms Use GC-MS/MS matrix->gc_ms Yes matrix->hplc_uv No

Figure 2: Decision tree for selecting the appropriate analytical method.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound using a reference standard. The GC-MS/MS method offers high sensitivity and selectivity for trace residue analysis in complex matrices. The HPLC-UV method provides a cost-effective and accessible alternative for the analysis of higher concentration samples. Proper implementation of these methods, including the use of a certified reference standard and adherence to system suitability criteria, will ensure the generation of accurate and defensible analytical data.

References

Application Notes and Protocols for In Vitro Antifungal Activity Assays of Isoprothiolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprothiolane is a systemic fungicide known for its protective and curative action against a range of fungal plant pathogens.[1][2] Its primary mode of action is the inhibition of phospholipid biosynthesis, a crucial process for fungal cell membrane integrity.[3] This document provides detailed protocols for assessing the in vitro antifungal activity of this compound using standard laboratory techniques, presents available quantitative data on its efficacy, and illustrates its mechanism of action.

Data Presentation

The following table summarizes the reported in vitro antifungal activity of this compound against various fungal species. It is important to note that the efficacy of this compound is most prominently documented against Pyricularia oryzae, the causal agent of rice blast.

Table 1: Summary of In Vitro Antifungal Activity of this compound

Fungal SpeciesAssay TypeParameterValueReference
Pyricularia oryzae (Rice Blast)Not SpecifiedIC502.03 ppm[4]
Pyricularia oryzae (Rice Blast)Not SpecifiedEC508.973 mg/L[5]
Pyricularia oryzae (Rice Blast)Agar Dilution% Inhibition100% at various doses[6]
Resistant Pyricularia oryzae strainsAgar DilutionEC50Up to 3 mg/L[7]
Rhizoctonia solani (Sheath Blight)Agar DilutionObservationMycelial growth observed at 500 ppm[8]
Fusarium oxysporumData Not Available--
Botrytis cinereaData Not Available--
Sclerotinia sclerotiorumData Not Available--

Note: ppm (parts per million) is equivalent to mg/L for aqueous solutions.

Mechanism of Action: Inhibition of Phospholipid Biosynthesis

This compound targets the biosynthesis of phospholipids, essential components of fungal cell membranes. Specifically, it is thought to interfere with the methylation of phosphatidylethanolamine (PE) to form phosphatidylcholine (PC), a key step in the phospholipid synthesis pathway. This disruption leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.

cluster_pathway Phosphatidylcholine Biosynthesis Pathway PA Phosphatidic Acid CDP_DAG CDP-Diacylglycerol PA->CDP_DAG PS Phosphatidylserine CDP_DAG->PS + Serine PE Phosphatidylethanolamine PS->PE Decarboxylation PMME Phosphatidyl- monomethylethanolamine PE->PMME Methylation (Methyltransferase 1) PC Phosphatidylcholine Serine Serine SAM1 S-Adenosylmethionine SAM2 S-Adenosylmethionine PDME Phosphatidyl- dimethylethanolamine SAM3 S-Adenosylmethionine PMME->PDME Methylation (Methyltransferase 2) PDME->PC Methylation (Methyltransferase 3) This compound This compound This compound->Inhibition

Caption: this compound inhibits the methylation steps in phosphatidylcholine synthesis.

Experimental Protocols

The following are detailed protocols for two common in vitro antifungal susceptibility testing methods suitable for this compound.

Agar Dilution Method (Poisoned Food Technique)

This method is widely used to determine the minimum inhibitory concentration (MIC) of a fungicide by observing the inhibition of mycelial growth on an agar medium containing the test compound.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare Agar Medium (e.g., PDA) start->prep_media add_iso Add this compound to create serial dilutions prep_stock->add_iso cool_media Cool Agar to 45-50°C prep_media->cool_media cool_media->add_iso pour_plates Pour into Petri dishes add_iso->pour_plates solidify Allow to solidify pour_plates->solidify inoculate Inoculate with fungal plug solidify->inoculate incubate Incubate inoculate->incubate measure Measure mycelial growth diameter incubate->measure calculate Calculate % inhibition and determine MIC measure->calculate end End calculate->end

Caption: Workflow for the Agar Dilution (Poisoned Food) Technique.

a. Materials:

  • This compound (analytical grade)

  • Solvent for this compound (e.g., acetone, DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Actively growing cultures of test fungi on agar plates

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Sterile water

b. Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10,000 ppm).

  • Preparation of Poisoned Media:

    • Prepare the agar medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar to 45-50°C in a water bath.

    • In a laminar flow hood, dispense a specific volume of the agar medium into sterile flasks or bottles.

    • Add the required volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 500 ppm). Ensure to also prepare a control plate with the solvent alone and a control with no additions.

    • Mix thoroughly by gentle swirling and pour approximately 20 mL of the amended agar into sterile Petri dishes.

    • Allow the plates to solidify at room temperature.

  • Inoculation:

    • From the periphery of an actively growing fungal culture, take a mycelial disc using a sterile cork borer.

    • Aseptically place the mycelial disc, with the mycelium facing down, in the center of each agar plate (both treated and control).

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them at an appropriate temperature for the test fungus (e.g., 25-28°C) in an inverted position.

    • Incubate until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where:

      • C = Average diameter of the fungal colony in the control plate

      • T = Average diameter of the fungal colony in the treated plate

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

    • The EC50 (Effective Concentration 50%) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a regression analysis.

Broth Microdilution Method

This method is a high-throughput technique to determine the MIC of an antifungal agent in a liquid medium.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Fungal Inoculum Suspension start->prep_inoculum serial_dilute Perform 2-fold serial dilutions of this compound in a 96-well plate prep_stock->serial_dilute add_inoculum Add Inoculum to each well serial_dilute->add_inoculum prep_inoculum->add_inoculum incubate Incubate the plate add_inoculum->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution Assay.

a. Materials:

  • This compound (analytical grade)

  • Solvent for this compound (e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile water and saline

  • Spectrophotometer

  • Multichannel pipette

  • Actively growing cultures of test fungi

b. Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the RPMI-1640 medium to achieve a range of concentrations. The final volume in each well should be 100 µL. Include wells for a growth control (medium with inoculum, no drug) and a sterility control (medium only).

  • Inoculum Preparation:

    • For yeasts or spore-producing fungi:

      • Harvest spores or yeast cells from a fresh culture and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm).

      • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • For filamentous fungi that do not sporulate readily:

      • Grow the fungus in a suitable broth, and then homogenize the mycelium.

      • Allow the larger fragments to settle and use the supernatant. Adjust the concentration as described above.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 200 µL and dilute the drug concentration by half.

    • Cover the plate and incubate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • For some fungi, complete inhibition of growth may not be observed. In such cases, the MIC can be defined as the concentration that causes a certain percentage of growth reduction (e.g., 50% or 80%) compared to the control.

Disclaimer

These protocols are intended as a guide and may require optimization depending on the specific fungal species being tested and the laboratory conditions. It is recommended to include appropriate quality control strains in all assays.

References

Troubleshooting & Optimization

Technical Support Center: Managing Isoprothiolane Resistance in Magnaporthe oryzae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing isoprothiolane resistance in Magnaporthe oryzae, the causal agent of rice blast.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work on this compound resistance in M. oryzae.

Issue 1: Inconsistent EC50 values for this compound against M. oryzae isolates.

  • Possible Cause 1: Instability of resistant mutants.

    • Troubleshooting Tip: Some laboratory-generated this compound-resistant mutants can be unstable.[1] To ensure the stability of resistance, it is recommended to perform five consecutive transfers of the mutant isolates on a fungicide-free potato dextrose agar (PDA) medium before re-determining the EC50 values.[2]

  • Possible Cause 2: Variation in experimental conditions.

    • Troubleshooting Tip: Ensure consistent experimental parameters. The sensitivity assay for mycelial inhibition should be conducted on PDA amended with a standardized range of this compound concentrations.[2] Incubate plates at a constant temperature (e.g., 27°C) in the dark and measure colony diameters at consistent time points.[3]

  • Possible Cause 3: Genetic background of the isolates.

    • Troubleshooting Tip: The genetic background of M. oryzae isolates can influence their baseline sensitivity to fungicides. It is crucial to use a well-characterized, sensitive parental isolate as a control in all experiments to account for this variability.

Issue 2: Difficulty in generating high-level this compound-resistant mutants in the laboratory.

  • Possible Cause 1: Inappropriate selection pressure.

    • Troubleshooting Tip: Generating resistant mutants often requires a gradual increase in the concentration of the selective agent. Start by exposing the wild-type isolate to a low concentration of this compound on PDA and progressively transfer the growing mycelium to plates with increasing concentrations of the fungicide.[2] The proportion of stable resistant mutants tends to increase with higher concentrations of this compound.[4]

  • Possible Cause 2: Fitness costs associated with resistance.

    • Troubleshooting Tip: High-level resistance to this compound may come with significant fitness costs, making the mutants less viable or slower growing.[4] Be patient during the selection process and carefully observe for any signs of growth, even if it is slow. It may be necessary to adjust the incubation time to isolate these mutants.

Issue 3: Unexpected cross-resistance or increased susceptibility to other fungicides in this compound-resistant strains.

  • Possible Cause 1: Shared resistance mechanisms.

    • Troubleshooting Tip: this compound-resistant mutants, particularly those with mutations in the MoIRR gene, have shown cross-resistance to iprobenfos (IBP).[5][6] This is because both fungicides are classified as choline biosynthesis inhibitors (CBIs).[5][6] When investigating a novel resistant isolate, it is advisable to test its sensitivity to other CBIs.

  • Possible Cause 2: Altered signaling pathways.

    • Troubleshooting Tip: Strains with deficiencies in the MoIRR gene, which confers this compound resistance, have demonstrated increased susceptibility to fludioxonil.[7] This is linked to the upregulation of the Hog1 MAPK pathway.[7] This finding suggests that a mixture of this compound and fludioxonil could be a strategy to manage resistant populations.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound against Magnaporthe oryzae?

This compound is a systemic fungicide that acts as a phospholipid biosynthesis inhibitor.[2] Its mode of action is believed to involve the interference with transmethylation in the biosynthesis of phosphatidylcholine, a crucial component of cell membranes.[2][3] It is absorbed by the leaves and roots of the rice plant and can be translocated throughout the plant, providing both protective and curative effects against rice blast.[8][9]

Q2: What are the known molecular mechanisms of this compound resistance in M. oryzae?

Several mechanisms of this compound resistance have been identified in M. oryzae:

  • Mutations in the MoIRR gene: Point mutations or knockout of the MoIRR gene, which encodes a Zn2Cys6 transcription factor, can lead to moderate resistance to this compound.[5][10] MoIRR appears to act as a negative regulator of resistance.[5]

  • Involvement of the Velvet Complex: The velvet family proteins, particularly MoVelB and VeA, are crucial for this compound toxicity.[4][11] Deformation of the VelB-VeA-LaeA complex is associated with low-level resistance, likely through the downregulation of secondary metabolism-related genes or CYP450 genes.[4][11]

  • Role of ABC Transporters: While not fully elucidated for this compound, ATP-binding cassette (ABC) transporters are known to be involved in multidrug resistance in fungi by effluxing toxic compounds out of the cell.[10][12] Their role in this compound resistance is an area of ongoing research.

Q3: Are there different levels of this compound resistance observed in M. oryzae?

Yes, laboratory-generated resistant mutants of M. oryzae have been categorized into different resistance levels based on their EC50 values for this compound. These categories include:

  • Low Resistance (LR): 6.5 ≤ EC50 < 13.0 μg/mL[4][11]

  • Moderate Resistance 1 (MR-1): 13.0 ≤ EC50 < 25.0 μg/mL[4][11]

  • Moderate Resistance 2 (MR-2): 25.0 ≤ EC50 < 35.0 μg/mL[4][11]

  • High Resistance (HR): EC50 value of 43.55 μg/mL has been observed in at least one mutant.[4]

Q4: Is there a fitness cost associated with this compound resistance in M. oryzae?

Yes, fitness penalties have been observed in some this compound-resistant mutants. For instance, low-resistance (LR) mutants have shown significantly reduced mycelial growth and conidial germination.[4][11] However, some studies have reported generating resistant mutants with no observable fitness penalty.[2][3] The presence and extent of fitness costs can vary depending on the specific resistance mechanism and the genetic background of the isolate.

Data Presentation

Table 1: Categories of this compound Resistance in Magnaporthe oryzae

Resistance CategoryEC50 Range (µg/mL)Associated Genetic Factors (Examples)Reference
Low Resistance (LR)6.5 ≤ EC50 < 13.0Deformation of the VelB-VeA-LaeA complex[4][11]
Moderate Resistance 1 (MR-1)13.0 ≤ EC50 < 25.0Other unknown mechanisms[4][11]
Moderate Resistance 2 (MR-2)25.0 ≤ EC50 < 35.0Mutations in the MoIRR gene[4][11]
High Resistance (HR)~43.55Not specified[4]

Table 2: Cross-Resistance Profile of this compound-Resistant M. oryzae

FungicideFRAC GroupCross-Resistance with this compoundMechanism LinkReference
Iprobenfos (IBP)F2YesBoth are Choline Biosynthesis Inhibitors (CBIs)[5][6]
Fludioxonil12Increased SusceptibilityUpregulation of the Hog1 MAPK pathway in MoIRR deficient strains[7]

Experimental Protocols

Protocol 1: Determination of EC50 for this compound using Mycelial Growth Assay

This protocol outlines the procedure for determining the half-maximal effective concentration (EC50) of this compound against M. oryzae isolates.

Materials:

  • Pure cultures of M. oryzae isolates (wild-type and putative resistant strains)

  • Potato Dextrose Agar (PDA)

  • This compound (analytical grade)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer or scalpel

  • Incubator set to 27°C

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Autoclave the PDA medium and cool it to approximately 50°C.

    • Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.2, 0.5, 1, 5, 10, 20, 30 µg/mL for sensitive isolates and higher concentrations for resistant isolates).[2] Ensure the final solvent concentration is consistent across all plates, including the control.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of a 5-day-old culture of each M. oryzae isolate, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended PDA plate.

    • Prepare three replicate plates for each concentration and each isolate.

  • Incubation:

    • Incubate the plates at 27°C in the dark for 6 days or until the mycelium in the control plates is close to the edge of the dish.[5]

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average diameter.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control (0 µg/mL) using the formula:

      • Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

    • Use a suitable statistical software to perform a probit analysis or non-linear regression to determine the EC50 value for each isolate.

Mandatory Visualizations

Isoprothiolane_Resistance_Mechanisms cluster_0 This compound Action cluster_1 Resistance Mechanisms cluster_2 Moderate Resistance cluster_3 Low Resistance IPT This compound PC_synthesis Phosphatidylcholine Biosynthesis IPT->PC_synthesis Inhibits MoIRR MoIRR Gene (Zn2Cys6 TF) Velvet_complex VelB-VeA-LaeA Complex MoIRR_mutation Mutation/ Deletion MoIRR_mutation->PC_synthesis Leads to Derepression Velvet_deformation Deformation Velvet_deformation->PC_synthesis Indirectly Affects

Caption: Mechanisms of this compound resistance in M. oryzae.

EC50_Determination_Workflow prep_media Prepare Fungicide-Amended PDA Plates inoculate Inoculate with M. oryzae Mycelial Plugs prep_media->inoculate incubate Incubate at 27°C in the Dark inoculate->incubate measure Measure Colony Diameters incubate->measure calculate_inhibition Calculate Percent Mycelial Growth Inhibition measure->calculate_inhibition analyze Perform Probit Analysis/ Non-linear Regression calculate_inhibition->analyze ec50 Determine EC50 Value analyze->ec50

Caption: Experimental workflow for EC50 determination.

Resistance_Management_Strategy cluster_0 Observed Phenomenon cluster_1 Associated Effect cluster_2 Proposed Management Strategy IPT_resistance This compound Resistance (MoIRR deficiency) FLU_susceptibility Increased Susceptibility to Fludioxonil IPT_resistance->FLU_susceptibility Leads to Fungicide_mixture Use of this compound and Fludioxonil Mixture FLU_susceptibility->Fungicide_mixture Informs

Caption: Logic for a resistance management strategy.

References

Optimizing isoprothiolane concentration for in vitro antifungal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing isoprothiolane in in vitro antifungal studies. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols to help optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antifungal mechanism?

A1: this compound (diisopropyl 1,3-dithiolan-2-ylidenemalonate) is a systemic fungicide with both protective and curative properties.[1][2] Its primary mechanism of action is the inhibition of phospholipid biosynthesis by targeting methyltransferase.[3][4] This disruption of lipid metabolism interferes with the penetration and elongation of fungal hyphae, effectively inhibiting fungal growth.[1][3][5] It is particularly effective against rice blast disease caused by Pyricularia oryzae (also known as Magnaporthe oryzae).[1][3]

Q2: What is a good starting concentration range for in vitro antifungal studies?

A2: The optimal concentration of this compound is dependent on the fungal species and the specific assay. Based on available literature, a sensible starting range for susceptibility testing is between 0.1 µg/mL and 100 µg/mL .

  • In studies on Pyricularia oryzae, a concentration of 50 μg/mL was shown to inhibit the incorporation of key metabolites into fatty acids and phospholipids.[5]

  • For Magnaporthe oryzae, mutants with low resistance exhibited EC₅₀ values between 6.5 and 13.0 μg/mL.[6]

  • While not an antifungal study, research on bovine mammary epithelial cells showed biological effects at concentrations from 0.05 to 5 µM (approximately 0.0145 to 1.45 µg/mL), indicating potent cellular activity.[5][7]

It is always recommended to perform a dose-response curve to determine the Minimum Inhibitory Concentration (MIC) for your specific fungal isolate.

Q3: How do I prepare a stock solution of this compound? I'm having solubility issues.

A3: this compound has low water solubility (48.5 mg/L at 20°C) but is highly soluble in organic solvents.[1][4][8] Therefore, a high-concentration stock solution should first be prepared in an appropriate organic solvent, which can then be diluted into your aqueous culture medium.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice, as this compound is highly soluble in it (95 mg/mL).[9] Acetone and chloroform are also effective solvents.[4][10]

  • Procedure: Prepare a primary stock solution of 10-50 mg/mL in 100% DMSO. This stock should be stored at -20°C for long-term stability (up to 1 month) or -80°C for extended periods (up to 6 months).[5]

  • Working Solution: For experiments, dilute the DMSO stock directly into the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects fungal growth or host cell viability (typically ≤0.5%). Always include a solvent control in your experiments.

Q4: Is this compound stable in culture media?

A4: While specific studies on this compound's stability in various culture media are limited, the stability of any compound in solution can be influenced by factors like pH, temperature, and media components.[11][12] this compound residues have been shown to be generally stable in frozen analytical samples for at least 6 months.[2] For in vitro experiments, especially those with long incubation times, it is best practice to prepare fresh dilutions from a frozen stock solution immediately before each experiment to minimize potential degradation and ensure consistent activity.[12]

Troubleshooting Guides

Problem: Inconsistent or No Antifungal Activity Observed

You have prepared your this compound dilutions and run your assay, but you see no inhibition of fungal growth, or the results are highly variable between replicates.

Troubleshooting Workflow:

start Start: Inconsistent or No Activity stock 1. Verify Stock Solution start->stock assay 2. Check Assay Conditions start->assay fungus 3. Evaluate Fungal Strain start->fungus solubility A. Solubility Issue? Confirm clear dissolution in DMSO. Sonicate if needed. stock->solubility calc B. Calculation Error? Recalculate dilutions from stock to final concentration. stock->calc storage C. Degradation? Was stock stored properly (-20°C/-80°C)? Use fresh stock. stock->storage solvent_ctrl A. Solvent Toxicity? Check viability in solvent control (e.g., 0.5% DMSO). assay->solvent_ctrl media_interact B. Media Interaction? Test stability of this compound in your specific medium. assay->media_interact incubation C. Incubation Time? Is it sufficient for compound to act but not too long for degradation? assay->incubation resistance A. Innate Resistance? Check literature for known resistance of the fungal species. fungus->resistance inoculum B. Inoculum Density? High density may overwhelm the compound. Standardize inoculum. fungus->inoculum

Caption: Troubleshooting logic for inconsistent this compound activity.
Problem: High Variability in Minimum Inhibitory Concentration (MIC) Results

Your MIC values fluctuate significantly across repeated experiments.

  • Possible Cause 1: Inoculum Preparation. The density of the initial fungal inoculum is critical for reproducible MIC results.[13]

    • Solution: Standardize your inoculum preparation carefully. Use a spectrophotometer to adjust the spore or cell suspension to a specific optical density (e.g., 0.5 McFarland standard) or use a hemocytometer for direct cell counting to ensure the same starting CFU/mL for each experiment.[13][14]

  • Possible Cause 2: Subjective Endpoint Reading. Visual determination of "no growth" can be subjective.

    • Solution: Use a microplate reader to measure optical density (e.g., at 600 nm) for a quantitative measure of growth inhibition.[15] Alternatively, use a metabolic indicator dye (e.g., Resazurin) that changes color in the presence of viable cells. For azole derivatives, the MIC is often defined as the concentration causing approximately 50% growth inhibition compared to the control.[16]

  • Possible Cause 3: Edge Effects in Microplates. Wells on the edge of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect results.

    • Solution: Avoid using the outermost wells for critical measurements. Fill them with sterile water or medium to create a humidity barrier.[16]

Problem: Potential Cytotoxicity to Host Cells in Co-culture Experiments

You are testing this compound in a system with both fungal and host cells (e.g., human or plant cells) and are concerned about off-target toxicity.

  • Solution: Perform a cytotoxicity assay on the host cells alone before conducting co-culture experiments. This will help you determine the concentration range where this compound is toxic to the fungus but not the host cells.

    • Recommended Assay: Use a standard viability assay like MTT, XTT, or LDH release assay.[17][18][19]

    • Procedure: Culture the host cells and expose them to a range of this compound concentrations (including those effective against the fungus) for a relevant time period (e.g., 24-48 hours). Measure cell viability to determine the 50% cytotoxic concentration (CC₅₀).

    • Interpretation: Compare the antifungal MIC with the host cell CC₅₀. A high CC₅₀ relative to the MIC indicates good selectivity and a suitable therapeutic window for your experiments.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name Diisopropyl 1,3-dithiolan-2-ylidenemalonate[1]
CAS Number 50512-35-1[1]
Molecular Formula C₁₂H₁₈O₄S₂[1][20]
Molecular Weight 290.4 g/mol [1][20]
Appearance White, crystalline powder[1][10]
Melting Point 54.6–55.2 °C[1][4]
Water Solubility 48.5 mg/L (at 20°C)[1][8]
Log P (o/w) 2.80[1][4]
Table 2: Reported In Vitro Antifungal Activity of this compound
Fungal SpeciesAssay Type / EndpointEffective ConcentrationReference(s)
Pyricularia oryzaeInhibition of metabolite incorporation50 µg/mL[5]
Magnaporthe oryzaeMycelial Growth / EC₅₀ (Low Resistance)6.5 - 13.0 µg/mL[6]
Table 3: Recommended Solvent and Stock Solution Parameters
SolventSolubilityRecommended Stock Conc.Storage ConditionsReference(s)
DMSO 95 mg/mL10 - 50 mg/mL-20°C (1 month) / -80°C (6 months)[5][9]
Acetone 4,061 g/LN/AN/A[4]
Chloroform 4,126 g/LN/AN/A[4][10]

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder (purity >98%) in a sterile microfuge tube.

  • Solvent Addition: Add the required volume of 100% sterile-filtered DMSO to achieve the target concentration (e.g., for a 20 mg/mL stock, add 500 µL DMSO to 10 mg of this compound).

  • Dissolution: Vortex thoroughly until the powder is completely dissolved. If needed, sonication can be used to aid dissolution.[9] The solution should be clear and free of particulates.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to prevent repeated freeze-thaw cycles.[5] Store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard CLSI and EUCAST guidelines.[13][21]

  • Prepare Fungal Inoculum:

    • Culture the fungus on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient growth is observed.[16]

    • Harvest spores/cells by gently scraping the surface and suspending them in sterile saline or PBS with a surfactant (e.g., 0.05% Tween 80).

    • Adjust the suspension to a standardized concentration (e.g., 1-5 x 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.

  • Prepare this compound Dilutions:

    • In a sterile 96-well microplate, add 100 µL of appropriate broth medium (e.g., RPMI 1640) to wells in columns 2-12.[16]

    • In column 1, add 200 µL of the starting this compound concentration (prepared by diluting the DMSO stock in broth).

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (broth + inoculum, no drug).

    • Column 12 will serve as the sterility control (broth only).

  • Inoculate Plate:

    • Add 100 µL of the standardized fungal inoculum to wells in columns 1-11. The final volume in each well will be 200 µL, and the drug concentrations will be halved.

  • Incubation:

    • Seal the plate (e.g., with Parafilm) to prevent evaporation and incubate at the optimal temperature for the fungus (e.g., 28°C) for 24-72 hours, or until robust growth is seen in the growth control well.[16]

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50%) compared to the growth control.[16] This can be assessed visually or by measuring absorbance with a microplate reader.[14]

cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase p1 1. Prepare Standardized Fungal Inoculum (e.g., 1x10^5 CFU/mL) p2 2. Prepare this compound Serial Dilutions in a 96-well Microplate p1->p2 a1 3. Inoculate Wells with Fungal Suspension p2->a1 a2 4. Incubate Plate (e.g., 28°C for 48h) a1->a2 an1 5. Read Results (Visual or Spectrophotometer) a2->an1 an2 6. Determine MIC: Lowest concentration with significant growth inhibition an1->an2

Caption: Experimental workflow for MIC determination via broth microdilution.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This is a general protocol to assess the toxicity of this compound against a mammalian cell line.

  • Cell Seeding: Seed host cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of this compound. Include a "cells only" control and a "solvent" control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the solvent control. Plot the viability against the log of this compound concentration to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

This compound's Antifungal Mechanism

This compound This compound This compound->inhibit methyltransferase Phospholipid Methyltransferase phospholipid Phospholipid Biosynthesis methyltransferase->phospholipid Catalyzes inhibit->methyltransferase membrane Fungal Cell Membrane Integrity & Function phospholipid->membrane Essential for growth Inhibition of Hyphal Penetration & Elongation membrane->growth Disruption leads to

Caption: Proposed mechanism of action for this compound's antifungal activity.

References

Isoprothiolane Stability in Aqueous Solutions: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of isoprothiolane in aqueous solutions of varying pH. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: At what pH levels is this compound considered stable?

A1: this compound is hydrolytically stable in acidic and neutral aqueous solutions.[1][2] Specifically, it shows stability at pH 4 and pH 7.[1]

Q2: How does an alkaline pH affect the stability of this compound?

A2: this compound degrades more readily in alkaline conditions (pH 9).[1] This degradation is temperature-dependent, with the rate of hydrolysis increasing as the temperature rises.[1]

Q3: What is the primary degradation product of this compound in basic solutions?

A3: The major hydrolytic degradation product of this compound in basic aqueous solutions is this compound monoester.[1]

Q4: I am observing rapid degradation of this compound in my pH 7 buffer. What could be the cause?

A4: While this compound is generally stable at pH 7, accelerated degradation could be due to other factors such as microbial contamination or the presence of catalysts. Ensure you are using sterile buffers and high-purity water. Microbial consortia have been shown to degrade this compound across a pH range of 4 to 8.[3][4][5]

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, it is recommended to prepare fresh solutions of this compound, especially when working with alkaline buffers. If storage is necessary, use acidic or neutral buffers and store at low temperatures.

Quantitative Data Summary

The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the degradation half-life (DT50) of this compound at different pH values and temperatures.

pHTemperature (°C)Half-life (DT50) (days)
450Stable over 5 days
750Stable over 5 days
920> 1000 (estimated)
925> 3000 (estimated)
940147
95026
9609.0

Data sourced from the Food and Agriculture Organization of the United Nations.[1]

The activation energy for the hydrolysis of this compound at pH 9 has been calculated to be 121.3 kJ/mol.[6]

Experimental Protocol: Hydrolysis Study of this compound

This protocol outlines a general procedure for determining the hydrolytic stability of this compound in aqueous solutions at different pH levels, consistent with regulatory guidelines for pesticide analysis.[7][8]

1. Materials and Reagents:

  • This compound (analytical standard)

  • Sterile, high-purity water

  • Buffer solutions (pH 4, 7, and 9), sterile-filtered

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable modifier for HPLC)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • Analytical column (e.g., C18)

  • Incubator or water bath with temperature control

  • Sterile sample vials

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • In separate sterile flasks, add a small aliquot of the this compound stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve the desired final concentration. The volume of the organic solvent should be minimal (typically <1%) to avoid co-solvent effects.

  • Prepare triplicate samples for each pH level and a control sample for each pH containing only the buffer.

3. Incubation:

  • Place the sealed sample vials in a temperature-controlled incubator or water bath set to the desired temperature (e.g., 25°C, 40°C, 50°C).

  • Protect the samples from light to prevent photolysis.

4. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), withdraw an aliquot from each sample vial.

  • Immediately analyze the samples by HPLC to determine the concentration of this compound.

  • If degradation is observed, analyze for the formation of degradation products, such as this compound monoester.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each pH and temperature condition.

  • Determine the degradation kinetics (typically first-order) and calculate the half-life (DT50) for each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions (Triplicates) prep_stock->prep_test prep_buffers Prepare Sterile pH Buffers (4, 7, 9) prep_buffers->prep_test incubate Incubate Samples at Controlled Temperature (Light Protected) prep_test->incubate sampling Collect Aliquots at Time Intervals incubate->sampling hplc HPLC Analysis (Quantify this compound) sampling->hplc kinetics Determine Degradation Kinetics hplc->kinetics dt50 Calculate Half-life (DT50) kinetics->dt50 ph_stability_relationship cluster_conditions Conditions cluster_stability Stability Outcome cluster_products Degradation Product ph pH of Aqueous Solution stable Stable ph->stable Acidic (pH 4) Neutral (pH 7) degrades Degrades ph->degrades Alkaline (pH 9) monoester This compound Monoester degrades->monoester Major Product

References

Troubleshooting isoprothiolane residue analysis in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of isoprothiolane residues in complex matrices. It is intended for researchers, scientists, and professionals in drug development and food safety.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of this compound from my samples. What are the potential causes and solutions?

A1: Low recovery of this compound can stem from several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. This compound is soluble in solvents like acetonitrile and benzene/acetone mixtures. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acetonitrile for extraction is widely adopted and has shown good recoveries in matrices like rice.[1][2] Ensure that the sample is thoroughly homogenized with the solvent. For dry samples like rice or soil, initial hydration with water may be necessary to improve extraction efficiency.[2]

  • Analyte Degradation: this compound can be susceptible to degradation under certain pH conditions.[3] Using buffered QuEChERS methods (e.g., citrate or acetate buffer) can help maintain a stable pH during extraction and prevent the degradation of pH-sensitive pesticides.[4]

  • Loss during Cleanup: The cleanup step is intended to remove matrix interferences, but it can also lead to the loss of the target analyte. If using dispersive solid-phase extraction (dSPE) with sorbents like Primary Secondary Amine (PSA), be aware that it can potentially remove acidic pesticides. While this compound is not strongly acidic, interactions can still occur. Optimizing the type and amount of sorbent is crucial.

  • Improper Storage: Ensure that samples and extracts are stored at appropriate low temperatures (e.g., ≤ -10°C) to prevent degradation before analysis.[5] Stability studies should be performed to determine the maximum allowable storage time.[6][7]

Q2: My analytical results are not reproducible. What could be the reason for this variability?

A2: Poor reproducibility can be frustrating. Here are some areas to investigate:

  • Inconsistent Sample Homogenization: Complex matrices can be heterogeneous. Ensure that your sample homogenization procedure is consistent and produces a representative subsample for extraction.

  • Variable Matrix Effects: Matrix effects, which are the alteration of analyte response due to co-eluting matrix components, can vary between samples, leading to poor reproducibility.[8][9][10] Using matrix-matched calibration standards or a stable isotope-labeled internal standard can help compensate for these variations.[8][11]

  • Instrumental Drift: Check for any drift in your instrument's performance (e.g., GC-MS or LC-MS/MS). This can be monitored by injecting quality control (QC) samples at regular intervals throughout your analytical run.

  • Inconsistent Pipetting and Volumetric Measurements: Seemingly minor errors in the volumes of solvents, standards, or sample extracts can lead to significant variability in the final results. Ensure that all volumetric equipment is properly calibrated.

Q3: I am observing significant matrix effects in my LC-MS/MS analysis of this compound. How can I mitigate this?

A3: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples.[9][10][12] Here are some strategies to address this issue:

  • Optimize Sample Cleanup: An effective cleanup procedure is the first line of defense against matrix effects. The choice of dSPE sorbents in the QuEChERS method should be tailored to the matrix. For example, C18 can be used to remove nonpolar interferences, while PSA is effective for removing sugars, fatty acids, and organic acids.[5] For very complex matrices like meat, specialized cleanup cartridges may be necessary.[5]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.[8][11]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it will be affected by the matrix in the same way as the native analyte.[11]

  • Chromatographic Separation: Improve the chromatographic separation to resolve this compound from co-eluting matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.

  • Dilution of the Extract: If the matrix effect is severe, diluting the final extract can reduce the concentration of interfering compounds. However, ensure that the diluted concentration of this compound is still above the limit of quantification (LOQ).

Q4: What are the typical performance characteristics I should expect for this compound analysis using the QuEChERS method?

A4: The performance of the method will depend on the matrix, instrumentation, and specific protocol used. However, here is some representative data for this compound analysis in rice using a QuEChERS method with GC-MS/MS detection.[1]

Quantitative Performance Data

ParameterSpike Level (mg/kg)ValueMatrixAnalytical Method
Recovery 0.01105%RiceQuEChERS-GC-MS/MS
0.0288%RiceQuEChERS-GC-MS/MS
0.188%RiceQuEChERS-GC-MS/MS
Repeatability (RSDr) 0.017.8%RiceQuEChERS-GC-MS/MS
0.028.8%RiceQuEChERS-GC-MS/MS
0.16.7%RiceQuEChERS-GC-MS/MS
Limit of Quantification (LOQ) -0.005 mg/kgRiceQuEChERS-GC-MS/MS

Data sourced from a validation report on this compound in rice.[1]

Experimental Protocols

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for this compound in Rice

This protocol is a generalized version based on common QuEChERS procedures.[1][2]

a. Sample Preparation:

  • Mill the rice sample to a fine powder.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

b. Extraction:

  • Add 10 mL of deionized water to the sample and vortex to mix.

  • Add 10 mL of acetonitrile to the tube.

  • Shake vigorously for 1 minute.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄ and 25 mg PSA).

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., ≥ 10,000 rpm) for 2 minutes.

  • The supernatant is the final extract, ready for analysis by GC-MS/MS or LC-MS/MS.

2. GC-MS/MS Analysis

  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., a low-bleed (5%-phenyl)-methylpolysiloxane).

  • Injector: Pulsed splitless or other appropriate injection mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An optimized temperature gradient to ensure good separation and peak shape for this compound.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1] At least two MRM transitions should be monitored for confirmation.

3. LC-MS/MS Analysis

  • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.[13]

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Analysis is typically performed in MRM mode.

Visual Troubleshooting and Workflow Diagrams

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. dSPE Cleanup cluster_analysis 4. Analysis Homogenize Homogenize Sample Weigh Weigh Sample Homogenize->Weigh Add_H2O_ACN Add Water & Acetonitrile Weigh->Add_H2O_ACN Shake1 Shake Vigorously Add_H2O_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake & Centrifuge Add_Salts->Shake2 Transfer_Supernatant Transfer Supernatant Shake2->Transfer_Supernatant Add_dSPE Add to dSPE Tube (PSA/MgSO4) Transfer_Supernatant->Add_dSPE Vortex_Centrifuge Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge Final_Extract Final Extract Vortex_Centrifuge->Final_Extract Analysis GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: Generalized QuEChERS workflow for this compound analysis.

troubleshooting_guide Start Start Troubleshooting: Poor Analytical Result Problem Identify the Primary Issue Start->Problem LowRecovery Low Recovery Problem->LowRecovery Low Recovery PoorRepeatability Poor Repeatability Problem->PoorRepeatability Poor Repeatability MatrixEffects Matrix Effects Problem->MatrixEffects Matrix Effects CheckExtraction Review Extraction Protocol? - Solvent Choice - Homogenization - pH LowRecovery->CheckExtraction CheckHomogeneity Sample Homogeneity? - Consistent Grinding/ Blending PoorRepeatability->CheckHomogeneity OptimizeCleanup Optimize Cleanup? - Different Sorbents - SPE Cartridges MatrixEffects->OptimizeCleanup CheckCleanup Review Cleanup Protocol? - Sorbent Choice - Analyte Loss CheckExtraction->CheckCleanup No Solution Problem Resolved CheckExtraction->Solution Yes CheckStability Assess Analyte Stability? - Storage Conditions - Sample Age CheckCleanup->CheckStability No CheckCleanup->Solution Yes CheckStability->Solution Yes CheckVolumetrics Volumetric Accuracy? - Calibrated Pipettes/ Glassware CheckHomogeneity->CheckVolumetrics No CheckHomogeneity->Solution Yes CheckInstrument Instrument Performance? - QC Checks - System Suitability CheckVolumetrics->CheckInstrument No CheckVolumetrics->Solution Yes CheckInstrument->Solution Yes UseMMC Use Matrix-Matched Calibration? OptimizeCleanup->UseMMC No OptimizeCleanup->Solution Yes UseIS Use Internal Standard? - Stable Isotope Labeled UseMMC->UseIS No UseMMC->Solution Yes UseIS->Solution Yes

Caption: Troubleshooting decision tree for this compound analysis.

References

Addressing inconsistent results in isoprothiolane lab experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during isoprothiolane lab experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a systemic fungicide that acts as an inhibitor of phospholipid biosynthesis.[1] Its primary mode of action is the inhibition of S-adenosyl-L-methionine:phosphatidylethanolamine N-methyltransferase (PEMT), an enzyme crucial for the methylation steps in the conversion of phosphatidylethanolamine (PE) to phosphatidylcholine (PC).[2][3] This disruption of PC synthesis affects the integrity and function of cellular membranes.

Q2: What are the common causes of variability in this compound's effective concentration (e.g., EC50/IC50 values)?

Inconsistent EC50 or IC50 values for this compound can stem from several factors:

  • Fungal Strain Variability: Different isolates or strains of the same fungal species can exhibit varying sensitivity to this compound.[4][5][6]

  • Development of Fungicide Resistance: Continuous exposure to this compound can lead to the development of resistant strains.[5][6][7]

  • Experimental Conditions: Variations in media composition, pH, incubation temperature, and inoculum density can all influence the apparent efficacy of the compound.

  • Compound Stability and Solubility: this compound has low water solubility (48.5 mg/L), which can lead to precipitation in aqueous culture media and inconsistent dosing.[1]

Q3: How stable is this compound in different laboratory conditions?

This compound is relatively stable at room temperature. However, its stability can be affected by factors such as pH, temperature, and light exposure. It is crucial to follow recommended storage conditions and prepare fresh solutions for experiments to ensure consistent results.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Fungicidal Assays (e.g., MTT, MIC)

Question: My IC50 values for this compound against Magnaporthe oryzae are highly variable between experiments. What could be the cause?

Answer: High variability in IC50 values is a common issue. Here’s a step-by-step troubleshooting guide:

  • Step 1: Verify Fungal Strain and Culture Conditions.

    • Action: Ensure you are using a consistent fungal isolate and passage number. Authenticate your strain if there is any doubt. Standardize your inoculum preparation to ensure a consistent cell density in each experiment.

    • Rationale: Different strains can have different sensitivities, and prolonged culturing can lead to changes in phenotype.[4][5][6]

  • Step 2: Check for this compound Solubility and Stability.

    • Action: this compound has low aqueous solubility.[1] Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, acetone) and ensure it is fully dissolved before making final dilutions in your culture medium. Visually inspect for any precipitation in the stock solution and final dilutions. Prepare fresh dilutions for each experiment.

    • Rationale: Precipitation will lead to an inaccurate final concentration of the compound in the assay, resulting in inconsistent effects.

  • Step 3: Evaluate for Fungicide Resistance.

    • Action: If you are sub-culturing strains that have been previously exposed to this compound, consider the possibility of resistance development.[5][6][7] You can test this by comparing the IC50 of your strain to a known sensitive, wild-type strain.

    • Rationale: The development of resistance is a key factor in the loss of fungicide efficacy and can lead to drastically different IC50 values.

  • Step 4: Standardize Assay Protocol.

    • Action: Strictly adhere to a standardized protocol for your cell viability assay, including incubation times, reagent concentrations, and reading parameters.

    • Rationale: Minor variations in the protocol can introduce significant variability in the results.

Issue 2: Inconsistent Peak Shapes and Retention Times in HPLC Analysis

Question: I'm observing peak tailing and shifting retention times when analyzing this compound using reverse-phase HPLC. What should I do?

Answer: These are common HPLC issues. Follow this troubleshooting workflow:

  • Step 1: Check Mobile Phase Preparation and Composition.

    • Action: Ensure your mobile phase is freshly prepared, properly mixed, and degassed. Verify the pH of the mobile phase, as this can affect the ionization state of this compound and its interaction with the stationary phase.

    • Rationale: Changes in mobile phase composition or pH are a primary cause of retention time variability.

  • Step 2: Inspect the Guard Column and Column Inlet Frit.

    • Action: If you are using a guard column, replace it. Check the inlet frit of your analytical column for any particulate buildup. If it appears blocked, you can try back-flushing the column (follow the manufacturer's instructions).

    • Rationale: A blocked guard column or frit can cause peak distortion, including tailing and splitting.

  • Step 3: Evaluate Sample Preparation and Injection Solvent.

    • Action: Ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase. Ideally, dissolve your sample in the mobile phase itself. If using a stronger solvent, inject a smaller volume.

    • Rationale: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Step 4: Consider Secondary Interactions with the Column.

    • Action: Peak tailing for basic compounds can occur due to interactions with residual silanol groups on the silica-based stationary phase. You can try adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or switch to a column with a base-deactivated stationary phase.

    • Rationale: These secondary interactions can lead to non-ideal peak shapes.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Magnaporthe oryzae

Isolate/StrainResistance LevelEC50 (µg/mL)Reference
H08-1aSensitive4.62[5]
H08-1cSensitive4.54[5]
H08-6cSensitive4.72[5]
H08-1a_mutResistant40.97[5]
H08-1c_mutResistant30.07[5]
H08-6c_mutResistant41.26[5]
Various (Anhui Province)Sensitive1.68 - 5.54[4]
Various (Anhui Province)Low-Resistant> 5.54 - 28.83[4]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₈O₄S₂
Molecular Weight290.4 g/mol
Melting Point54.5 - 55.2 °C[1]
Water Solubility (20°C)48.5 mg/L[1]
log P (octanol-water)3.38

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against a fungal pathogen using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Preparation of Fungal Spore Suspension:

    • Culture the fungal strain on an appropriate agar medium until sporulation.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Preparation of this compound Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the appropriate culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of the fungal spore suspension to each well.

    • Add 100 µL of the various this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a medium-only control.

    • Incubate the plate at the optimal temperature for fungal growth (e.g., 28°C) for 48-72 hours.

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound using reverse-phase high-performance liquid chromatography (HPLC).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for your specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For liquid samples (e.g., culture filtrates), centrifuge to remove any particulate matter and filter through a 0.45 µm syringe filter.

    • For solid samples (e.g., mycelia), perform a suitable extraction procedure (e.g., with acetonitrile or acetone), followed by centrifugation and filtration.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.

Visualizations

Isoprothiolane_Signaling_Pathway cluster_membrane Cell Membrane PE Phosphatidylethanolamine (PE) PEMT Phosphatidylethanolamine N-methyltransferase (PEMT) PE->PEMT Substrate PC Phosphatidylcholine (PC) Disruption Membrane Disruption & Inhibition of Fungal Growth PC->Disruption PEMT->PC Product SAH S-adenosyl homocysteine (SAH) PEMT->SAH This compound This compound This compound->PEMT Inhibition SAM S-adenosyl methionine (SAM) SAM->PEMT Methyl Donor

Caption: this compound's mechanism of action via inhibition of phosphatidylcholine synthesis.

Troubleshooting_Workflow Start Inconsistent Lab Results Problem_Type Identify Problem Type Start->Problem_Type Viability_Assay Cell Viability Assay (e.g., IC50 Variability) Problem_Type->Viability_Assay Viability HPLC_Analysis HPLC Analysis (e.g., Peak Tailing) Problem_Type->HPLC_Analysis Analytical Check_Strain Check Fungal Strain & Culture Conditions Viability_Assay->Check_Strain Check_Mobile_Phase Check Mobile Phase Preparation HPLC_Analysis->Check_Mobile_Phase Check_Solubility Verify Compound Solubility & Stability Check_Strain->Check_Solubility Check_Resistance Evaluate for Fungicide Resistance Check_Solubility->Check_Resistance Standardize_Protocol Standardize Assay Protocol Check_Resistance->Standardize_Protocol Resolved Problem Resolved Standardize_Protocol->Resolved Check_Column Inspect Guard Column & Frit Check_Mobile_Phase->Check_Column Check_Sample_Prep Evaluate Sample Preparation & Solvent Check_Column->Check_Sample_Prep Consider_Interactions Consider Secondary Column Interactions Check_Sample_Prep->Consider_Interactions Consider_Interactions->Resolved

Caption: A logical workflow for troubleshooting inconsistent this compound experiment results.

Experimental_Workflow Start Start: IC50 Determination Prep_Spores Prepare Fungal Spore Suspension Start->Prep_Spores Prep_Compound Prepare this compound Serial Dilutions Start->Prep_Compound Plate_Setup Set up 96-well Plate: Spores + Compound Prep_Spores->Plate_Setup Prep_Compound->Plate_Setup Incubate_Growth Incubate for Fungal Growth (48-72h) Plate_Setup->Incubate_Growth Add_MTT Add MTT Reagent Incubate_Growth->Add_MTT Incubate_MTT Incubate for Formazan Formation (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze Data & Calculate IC50 Read_Absorbance->Analyze

Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.

References

Technical Support Center: Microbial Degradation of Isoprothiolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial degradation of isoprothiolane in soil and water.

Frequently Asked Questions (FAQs)

Q1: Which microorganisms are known to degrade this compound?

A1: The degradation of this compound is primarily carried out by microbial consortia.[1][2] Studies have successfully utilized consortia containing bacteria from the genera Pseudomonas, Flavobacterium, Burkholderia, and Vibrio that were previously acclimated to degrade other pesticides like DDT.[2] The use of a microbial consortium is often more effective than single isolates for the complete mineralization of the compound.[2]

Q2: What are the main metabolites formed during the microbial degradation of this compound?

A2: The primary degradation pathway of this compound involves oxidation. The most commonly identified metabolite is this compound sulfoxide.[3][4] Other detected intermediates can include diisopropyldichloromalonate and diisopropyl chloromalonate.[2] A proposed degradation pathway involves the initial oxidation to this compound monosulfoxide, followed by further breakdown.[3][4]

Q3: What is the typical half-life of this compound in soil and water?

A3: The half-life of this compound varies significantly depending on environmental conditions. In soil under aerobic conditions, the half-life can range from 61.3 to 94.9 days.[3] Under anaerobic flooded conditions, the degradation is much slower, with half-lives ranging from 182 to 990 days.[3] In water, this compound degradation is generally slow, with degradation rates observed to be between 0.0003 to 0.0037 day⁻¹.[5][6] Photodegradation can also play a role, with a reported half-life of 40-47 solar days in soil.[4]

Q4: What are the optimal conditions for this compound degradation by microbial consortia?

A4: Optimal degradation of this compound by a microbial consortium has been achieved under specific laboratory conditions. These include a temperature of 30°C and a pH range of 4.0 to 8.0.[1][2][7] The inoculum concentration is also a critical factor, with effective degradation observed at a concentration of 50 µg protein/mL.[1][2][7]

Troubleshooting Guides

Issue 1: Slow or no degradation of this compound in my experiment.

Possible Cause Troubleshooting Step
Sub-optimal environmental conditions Verify that the pH, temperature, and aeration of your culture medium are within the optimal ranges for your microbial consortium. A study found optimal conditions to be 30°C and a pH between 4 and 8.[1][2][7]
Low inoculum density or viability Ensure you are using a sufficient concentration of viable microbial cells. An effective inoculum concentration has been reported to be 50 µg protein/mL.[1][2][7] Consider pre-culturing your inoculum to ensure it is in an active growth phase.
High initial concentration of this compound High concentrations of this compound can be inhibitory to microbial activity. Studies have shown that lower concentrations (e.g., 5 ppm) are degraded at a faster rate.[2] If you suspect toxicity, try running the experiment with a lower starting concentration of this compound.
Lack of microbial adaptation The microbial consortium may require an adaptation period to induce the necessary degradative enzymes. Consider acclimating your consortium by exposing it to low concentrations of this compound before the main experiment.[2]
Nutrient limitation Ensure that your minimal medium contains all the necessary nutrients for microbial growth and metabolism.

Issue 2: Inconsistent or non-reproducible degradation results.

Possible Cause Troubleshooting Step
Inhomogeneous inoculum Ensure that your microbial consortium is well-mixed before inoculating your experimental flasks to ensure a consistent starting cell density.
Variability in experimental setup Maintain consistent conditions across all replicates, including shaking speed (e.g., 180 rpm), flask size, and medium volume.[2] The ratio of medium to vessel volume can affect aeration.[2]
Analytical errors during quantification Calibrate your analytical instruments (e.g., GC, HPLC) before each run. Ensure your extraction method for this compound and its metabolites is efficient and reproducible. A reported recovery rate for this compound was 96±0.5%.[2]

Data Presentation

Table 1: Optimal Conditions for this compound Degradation by a Microbial Consortium

ParameterOptimal Value/RangeReference
Temperature30°C[1][2][7]
pH4.0 - 8.0[1][2][7]
Inoculum Concentration50 µg protein/mL[1][2][7]
Incubation Time72 hours (for significant degradation)[1][2][7]

Table 2: Degradation Efficiency of a Microbial Consortium at Different this compound Concentrations (at 72 hours)

Initial this compound Concentration (ppm)Predicted Degradation (%)Optimal pH for Max DegradationReference
51007.7[1][2][7]
101006.8[1][2][7]
201006.2[1][2][7]
301004.7[1][2][7]
5095.54.6[1][2][7]

Table 3: Half-life (DT50) of this compound in Soil

ConditionDT50 (days)Reference
Aerobic61.3 - 94.9[3]
Anaerobic Flooded182 - 990[3]
Photodegradation28 - 47[4]

Experimental Protocols

1. Protocol for Isolation and Acclimation of this compound-Degrading Microbial Consortium

This protocol is based on the enrichment culture technique.

  • Soil/Water Sampling: Collect soil or water samples from a site with a history of pesticide application.

  • Enrichment:

    • Add 1 g of soil or 1 mL of water to a flask containing a minimal salt medium supplemented with a low concentration of this compound (e.g., 10 µg/mL) as the sole carbon source.[2]

    • Incubate the flask on a rotary shaker at 30°C.

    • After a week, transfer an aliquot of the culture to a fresh medium with the same concentration of this compound.

    • Repeat this transfer several times to enrich for microorganisms capable of utilizing this compound.

  • Isolation:

    • Plate serial dilutions of the enriched culture onto agar plates containing the minimal salt medium and this compound.

    • Isolate morphologically distinct colonies and test each isolate for its ability to degrade this compound in a liquid culture.

  • Consortium Development: Combine the most effective degrading isolates to form a microbial consortium.

  • Acclimation: Before use in degradation experiments, acclimate the consortium by growing it in a medium containing this compound.[2]

2. Protocol for this compound Degradation Assay

  • Medium Preparation: Prepare a buffered minimal medium (pH adjusted to the desired value, e.g., 7.2) in Erlenmeyer flasks and sterilize by autoclaving.[2]

  • Inoculation:

    • Add a stock solution of this compound to the sterilized medium to achieve the desired initial concentration (e.g., 20 µg/mL).[2]

    • Inoculate the flasks with the acclimated microbial consortium to the desired inoculum concentration (e.g., 50 µg protein/mL).[2]

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 180 rpm) at the optimal temperature (e.g., 30°C) for a specified period (e.g., up to 10 days).[2]

  • Sampling: At regular intervals, withdraw samples for analysis.

  • Extraction:

    • Centrifuge the sample to separate the cells from the supernatant.[2]

    • Extract the supernatant with a suitable organic solvent (e.g., a mixture of acetone and hexane).[2]

    • Evaporate the solvent and redissolve the residue in a known volume of solvent for analysis.[2]

  • Analysis: Analyze the concentration of residual this compound and its metabolites using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Visualizations

Isoprothiolane_Degradation_Pathway This compound This compound Metabolite1 This compound Sulfoxide This compound->Metabolite1 Oxidation Metabolite2 Diisopropyldichloromalonate Metabolite1->Metabolite2 Further Degradation Metabolite3 Diisopropyl chloromalonate Metabolite2->Metabolite3 Mineralization Mineralization (CO2, H2O, Biomass) Metabolite3->Mineralization

Caption: Proposed microbial degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Enrichment Enrichment Culture Isolation Isolate & Screen Microbes Enrichment->Isolation Acclimation Acclimate Consortium Isolation->Acclimation DegradationAssay Degradation Assay Acclimation->DegradationAssay Sampling Time-course Sampling DegradationAssay->Sampling Extraction Sample Extraction Sampling->Extraction Quantification GC/HPLC/MS Analysis Extraction->Quantification DataAnalysis Data Analysis Quantification->DataAnalysis

Caption: Workflow for studying this compound microbial degradation.

References

Overcoming solubility issues of isoprothiolane in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoprothiolane Solubility

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the solubility challenges associated with this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its research applications?

This compound is a dithiolane compound initially developed as a systemic fungicide.[1][2] In research, it is investigated for various biological activities, including the modulation of lipid metabolism and anti-inflammatory effects.[3][4] Studies have shown it can influence cytokine production, such as inhibiting the production of interleukin-1 (IL-1) and IL-6 in bovine mammary epithelial cells, suggesting a role in regulating inflammatory responses.

Q2: Why is this compound difficult to dissolve in aqueous buffers?

This compound is a hydrophobic molecule, meaning it has poor solubility in water and aqueous solutions like phosphate-buffered saline (PBS) or cell culture media.[1] Its chemical structure lends it a high partition coefficient (log Pow = 2.80), indicating a strong preference for lipid-rich or non-polar environments over aqueous ones.[3][5] Direct dissolution in buffers often leads to precipitation, making it challenging to achieve desired concentrations for experiments.[6][7]

Q3: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) that is safe for my cell-based assays?

While DMSO is an excellent solvent for this compound, it can be toxic to cells at high concentrations.[6] For most cell lines, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many protocols considering 0.1% to be the safest threshold to avoid off-target effects.[7] Always perform a vehicle control (medium with the same final DMSO concentration but without this compound) to ensure the observed effects are from the compound itself.

Troubleshooting Guide: Dissolving this compound

Problem: My this compound powder will not dissolve or is precipitating when I add it to my experimental buffer (e.g., PBS, DMEM, RPMI).

This is a common issue due to the compound's hydrophobic nature. The recommended solution involves a two-step process: first, create a high-concentration stock solution in an appropriate organic solvent, and second, carefully dilute this stock into your final aqueous buffer.

Logical Workflow for Solubilization

The following diagram outlines the decision-making process for dissolving this compound for in vitro experiments.

G cluster_start Step 1: Stock Solution Preparation cluster_dilution Step 2: Working Solution Preparation cluster_troubleshoot Step 3: Troubleshooting start This compound Powder stock_solvent Select Organic Solvent (e.g., DMSO) start->stock_solvent dissolve Dissolve at high concentration (e.g., 95 mg/mL in DMSO) stock_solvent->dissolve dilute Dilute stock into experimental buffer dissolve->dilute check Check for Precipitation dilute->check success Solution is ready for experiment check->success No troubleshoot Precipitation Occurs check->troubleshoot Yes tip1 Reduce final concentration troubleshoot->tip1 tip2 Add surfactant (e.g., Tween 80) troubleshoot->tip2 tip3 Increase vortexing/sonication troubleshoot->tip3

Caption: Workflow for dissolving this compound.
Step 1: Prepare a Concentrated Stock Solution

The first step is to dissolve this compound in a suitable organic solvent. DMSO is highly recommended for its excellent solvating power for this compound.

Data Presentation: Solubility of this compound in Common Solvents

SolventSolubilityConcentration (Approx.)Source
Water48.5 mg/L (at 20°C)~0.05 mg/mL[3][8]
DMSO95 mg/mL327.13 mM[9]
Acetone4,061 g/L~4061 mg/mL[3]
Ethanol761,000 mg/L~761 mg/mL[10]
Chloroform4,126 g/L~4126 mg/mL[3]

Note: While solubility is high in solvents like acetone and ethanol, DMSO is often preferred for biological experiments due to its compatibility with serial dilutions into aqueous media at low final concentrations.

Experimental Protocol: Preparing a 100 mM Stock Solution in DMSO

  • Materials: this compound powder (MW: 290.4 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer.

  • Calculation: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass = 0.1 mol/L * 0.001 L * 290.4 g/mol = 0.02904 g = 29.04 mg

  • Procedure: a. Weigh out 29.04 mg of this compound powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[9] d. Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

Step 2: Dilute the Stock Solution into Aqueous Buffer

This step is critical for avoiding precipitation. The key is to add the DMSO stock to the aqueous buffer (not the other way around) while mixing.

Experimental Protocol: Preparing a 100 µM Working Solution

  • Materials: 100 mM this compound stock in DMSO, sterile experimental buffer (e.g., PBS or cell culture medium), sterile conical or microcentrifuge tubes, vortex mixer.

  • Procedure: a. Vigorously vortex the tube containing your experimental buffer. b. While the buffer is still vortexing, add the required volume of the 100 mM DMSO stock solution drop-by-drop. For example, to make 1 mL of a 100 µM solution, add 1 µL of the 100 mM stock to 999 µL of buffer. c. Continue vortexing for another 30 seconds to ensure thorough mixing. d. Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

  • Best Practices:

    • Final DMSO Concentration: This 1:1000 dilution results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[7]

    • Pre-warming: Pre-warming the aqueous buffer to 37°C can sometimes improve solubility and prevent precipitation upon addition of the cold stock solution.[11]

    • Use of Surfactants: For particularly high final concentrations or sensitive applications, adding a small amount of a biocompatible surfactant like Tween 80 (e.g., to a final concentration of 0.1%) or Pluronic F-68 to the buffer before adding the drug stock can help maintain solubility.[7][12]

Mechanism of Action & Signaling Pathways

Understanding the mechanism of action can provide context for experimental design. This compound is known to affect lipid biosynthesis and has demonstrated anti-inflammatory properties.[3][4] Its effects may be mediated through the modulation of key inflammatory signaling pathways.

Putative Anti-Inflammatory Signaling Pathway

Research suggests that many anti-inflammatory compounds exert their effects by inhibiting pro-inflammatory pathways like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[13][14] this compound has been shown to inhibit the production of cytokines IL-1 and IL-6, which are downstream targets of inflammatory signaling.[15] The diagram below illustrates a generalized pathway that such compounds often target.

G cluster_pathway Generalized Anti-Inflammatory Action Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK NFKB_Inhibition IκB Degradation IKK->NFKB_Inhibition NFKB_Activation NF-κB Activation (p65/p50 Translocation) NFKB_Inhibition->NFKB_Activation Nucleus Nucleus NFKB_Activation->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines Cytokine Production (IL-1, IL-6, TNF-α) Gene_Expression->Cytokines This compound This compound This compound->IKK Inhibits

Caption: this compound's potential role in inflammatory signaling.

References

The impact of temperature on isoprothiolane efficacy and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide isoprothiolane. The information focuses on the impact of temperature on the efficacy and degradation of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected fungicidal efficacy. 1. Degradation of this compound: Exposure to high temperatures, particularly in alkaline conditions (pH 9), can accelerate the hydrolysis of this compound, reducing the concentration of the active compound.[1] 2. Sub-optimal Temperature for Fungal Growth or Fungicide Activity: The efficacy of a fungicide can be influenced by the metabolic state of the target fungus, which is temperature-dependent. The optimal temperature for the growth of the target pathogen, such as Pyricularia oryzae, may not be the same as the optimal temperature for this compound's activity. 3. Improper Storage: Storing this compound formulations at extreme temperatures (either freezing or very high heat) can lead to the separation of active ingredients from solvents and emulsifiers, reducing its effectiveness.[2]1. Verify Solution pH and Temperature: Ensure the pH of your experimental solution is not alkaline if high temperatures are used. This compound is hydrolytically stable at pH 4 and 7, even at 50°C for 5 days.[1] 2. Control Experimental Temperature: Conduct efficacy studies at a consistent, controlled temperature. If possible, run parallel experiments at different temperatures to determine the optimal range for this compound's activity against your target pathogen. 3. Check Storage Conditions: Always store this compound according to the manufacturer's instructions, typically in a cool, dry place between 40°F and 100°F (approximately 4°C to 38°C).[2] If the product has been exposed to freezing temperatures, check for crystallization or coagulation.[2]
Rapid degradation of this compound in experimental samples. 1. Hydrolysis at High pH and Temperature: this compound degrades more rapidly in basic solutions (pH 9) as the temperature increases.[1] 2. Photodegradation: Exposure to UV light or sunlight can contribute to the degradation of this compound, a process that can be accelerated by photosensitizers present in the experimental medium (e.g., paddy water).[3] 3. Microbial Degradation: In non-sterile soil or water samples, microbial activity can contribute to the breakdown of this compound. The optimal temperature for this microbial degradation has been identified as 30°C.[4]1. Buffer Your Solutions: If working with aqueous solutions, use buffers to maintain a neutral or slightly acidic pH to minimize hydrolytic degradation. 2. Protect from Light: Conduct experiments in the dark or under controlled lighting conditions that minimize UV exposure, unless photodegradation is the subject of the study. 3. Sterilize Media: For in vitro studies on chemical degradation, use sterile media and equipment to eliminate the variable of microbial degradation.
Variability in experimental replicates. 1. Inconsistent Temperature Control: Small fluctuations in temperature between replicates can lead to variations in both degradation rates and biological activity. 2. Non-homogenous Application: Uneven application of the this compound solution to the experimental units (e.g., petri dishes, soil samples) can result in inconsistent concentrations. 3. Inconsistent Inoculum: Variations in the age, concentration, or viability of the fungal inoculum can lead to different rates of disease development.1. Use Calibrated Incubation Equipment: Ensure that incubators or water baths are properly calibrated and maintain a stable temperature throughout the experiment. 2. Standardize Application Technique: Develop and adhere to a strict protocol for applying the this compound solution to ensure each replicate receives the same concentration. 3. Standardize Inoculum Preparation: Follow a consistent protocol for preparing and applying the fungal inoculum to ensure uniformity across all replicates.

Frequently Asked Questions (FAQs)

1. What is the optimal temperature for the stability of this compound in aqueous solutions?

This compound is hydrolytically stable at environmental temperatures across all pH values.[1] At elevated temperatures, its stability is pH-dependent. It is stable at 50°C for 5 days at pH 4 and 7.[1] However, at pH 9, degradation increases with temperature.[1]

2. How does temperature affect the degradation of this compound in soil?

The degradation of this compound in soil is influenced by temperature, primarily due to its effect on microbial activity. One study on microbial degradation identified an optimal temperature of 30°C.[4] The half-life of this compound in soil under aerobic conditions ranges from approximately 61 to 95 days.[5]

3. Does temperature impact the efficacy of this compound against Pyricularia oryzae (rice blast)?

While temperature significantly affects the degradation and persistence of this compound, direct studies on how temperature modulates its fungicidal efficacy against Pyricularia oryzae are not extensively available in the provided search results. However, this compound has been shown to completely inhibit the in-vitro growth of P. oryzae.[6][7][8] The optimal temperature for the growth of the fungus and the optimal temperature for the fungicide's activity may differ. It is recommended to conduct efficacy studies at various temperatures to determine the optimal conditions for your specific experimental setup.

4. What are the main degradation products of this compound?

The primary degradation products of this compound depend on the conditions.

  • Hydrolysis (at high pH): The major hydrolytic degradate in basic solutions is the this compound monoester.[1]

  • Soil (aerobic): The main degradates are this compound monosulfoxide and monoester.[1]

  • Photodegradation: Photolysis can lead to the formation of this compound sulfoxide.[1]

5. How should I store my this compound formulation?

This compound formulations should be stored in a cool, dry, and well-ventilated place, generally between 40°F and 100°F (approximately 4°C to 38°C).[2] Avoid exposure to freezing temperatures, which can cause the formulation to crystallize or coagulate, and high temperatures, which can degrade the active ingredient.[2] Always refer to the product label for specific storage instructions.

Quantitative Data Summary

Table 1: Hydrolytic Degradation of this compound at pH 9

Temperature (°C)Half-life (DT50) in days
20> 1000 (estimated)[1]
25> 3000 (estimated)[1]
40147[1]
5026[1]
609.0[1]

Table 2: Degradation of this compound in Soil

ConditionHalf-life (DT50) in days
Aerobic61 - 95[5]
Anaerobic (flooded)182 - 990[5]
Photodegradation (net)28[1]

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on this compound Degradation in an Aqueous Solution

Objective: To quantify the rate of hydrolytic degradation of this compound at different temperatures.

Materials:

  • This compound analytical standard

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • Temperature-controlled incubators or water baths

  • Amber glass vials with screw caps

  • HPLC or GC-MS for analysis

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Spiking of Buffer Solutions: Spike the sterile buffer solutions (pH 4, 7, and 9) with the this compound stock solution to achieve a final concentration relevant to your research (e.g., 5 mg/L).

  • Incubation: Aliquot the spiked buffer solutions into amber glass vials, seal them, and place them in incubators set at the desired temperatures (e.g., 25°C, 40°C, 50°C, and 60°C). Include a control set stored at 4°C.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), remove triplicate vials from each temperature and pH condition.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or GC-MS.

  • Data Analysis: Calculate the half-life (DT50) of this compound at each temperature and pH combination using first-order degradation kinetics.

Protocol 2: Assessing the Efficacy of this compound Against a Fungal Pathogen at Different Temperatures

Objective: To determine the effective concentration (EC50) of this compound against a target fungal pathogen at various temperatures.

Materials:

  • This compound (formulated product or technical grade)

  • Pure culture of the target fungus (e.g., Pyricularia oryzae)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)

  • Sterile petri dishes

  • Temperature-controlled incubators

  • Sterile water

  • Micropipettes

Methodology:

  • Preparation of Fungicide-Amended Media: Prepare a stock solution of this compound. Serially dilute the stock solution and add appropriate aliquots to molten PDA to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the amended media into sterile petri dishes. Include a control group with no this compound.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Place the inoculated plates in incubators set at different temperatures (e.g., 20°C, 25°C, 30°C).

  • Data Collection: After a set incubation period (e.g., 5-7 days, or until the control plate shows significant growth), measure the radial growth of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value of this compound at each temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_media Prepare Fungicide- Amended Media prep_stock->prep_media inoculation Inoculate Media prep_media->inoculation prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculation incubation Incubate at Different Temperatures (e.g., 20°C, 25°C, 30°C) inoculation->incubation measure Measure Mycelial Growth incubation->measure calculate_inhibition Calculate Percent Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 (Probit Analysis) calculate_inhibition->determine_ec50

Caption: Experimental workflow for assessing the temperature-dependent efficacy of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (High pH & Temp) cluster_photolysis Photolysis (UV/Sunlight) cluster_soil Soil Degradation (Aerobic) This compound This compound monoester This compound Monoester This compound->monoester  High pH  High Temp sulfoxide_photo This compound Sulfoxide This compound->sulfoxide_photo  UV Light sulfoxide_soil This compound Sulfoxide This compound->sulfoxide_soil  Microbial  Activity monoester_soil This compound Monoester This compound->monoester_soil  Microbial  Activity

Caption: Simplified degradation pathways of this compound under different environmental conditions.

References

Identifying and mitigating fitness penalties in isoprothiolane-resistant fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on isoprothiolane-resistant fungal strains. The focus is on identifying and mitigating the fitness penalties that may arise with resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mode of action?

A1: this compound is a systemic dithiolane fungicide used for controlling fungal diseases in crops, particularly rice blast caused by Magnaporthe oryzae. Its mode of action involves the inhibition of phospholipid biosynthesis, specifically affecting the methylation of phospholipids.[1] This disruption of lipid metabolism and membrane integrity ultimately hinders fungal growth and infection processes like the penetration and elongation of hyphae.[1]

Q2: Have fungal strains developed resistance to this compound?

A2: Yes, despite earlier observations suggesting a low risk of resistance, this compound resistance has now been detected in fungal populations, such as Magnaporthe oryzae, after long-term use in agricultural settings.[2] Laboratory studies have successfully generated and characterized various this compound-resistant mutants.[2][3]

Q3: What are the known molecular mechanisms of this compound resistance?

A3: The mechanisms are complex and can vary. In Magnaporthe oryzae, resistance is not typically linked to the expected target genes involved in phosphatidylcholine synthesis (PEAMT, CHO2, OPI3).[3][4] Instead, research points to other mechanisms:

  • Moderate Resistance (MR): Mutations, including frameshifts and single nucleotide polymorphisms (SNPs), in the Zn2Cys6 transcription factor gene MoIRR (Magnaporthe oryzae this compound resistance related) have been associated with a moderate level of resistance.[2]

  • Low Resistance (LR): Low-level resistance has been linked to the velvet family of transcription factors. Specifically, the deformation of the VelB-VeA-LaeA complex appears to play a vital role, likely by down-regulating secondary metabolism or cytochrome P450 genes to reduce the toxicity of this compound.[2]

Q4: What is a "fitness penalty" in fungicide-resistant fungi?

A4: A fitness penalty is an evolutionary trade-off where a mutation that confers fungicide resistance also causes a disadvantage to the fungus in the absence of the fungicide.[5] These penalties can manifest as reduced mycelial growth, lower sporulation rates, decreased virulence, or impaired survival, potentially making the resistant strain less competitive than its susceptible counterpart when the fungicide is not present.[5][6]

Q5: Do this compound-resistant strains always exhibit a fitness penalty?

A5: Not necessarily; the evidence is variable.

  • Evidence of Fitness Penalties: Studies on low-resistance (LR) mutants of M. oryzae have shown significant fitness costs, including reduced mycelial growth and lower conidial germination rates.[2] Interestingly, these same mutants showed an increase in sporulation.[2]

  • Evidence of No Fitness Penalties: In other studies, lab-generated this compound-resistant mutants of M. oryzae showed no observable fitness penalty in terms of their morphological characteristics compared to the sensitive parental isolates.[3][4]

This variability highlights the importance of characterizing the specific fitness of each resistant isolate under various conditions.

Q6: How can I mitigate fitness penalties or enhance the efficacy of this compound against resistant strains?

A6: One promising strategy is the use of synergistic compounds. Research has shown that melatonin, a natural molecule, works synergistically with this compound against M. oryzae.[7] This combination significantly inhibits vegetative growth, conidial germination, and infection.[7] The synergistic effect appears to stem from their combined interference with lipid metabolism, potentially allowing for a reduction in the effective concentration of this compound needed for control.[7]

Troubleshooting Guides

Problem: My this compound-resistant strain shows significantly reduced mycelial growth compared to the wild-type.

  • Possible Cause: This is a classic example of a fitness penalty, which has been documented in certain low-resistance (LR) mutants of M. oryzae.[2] The genetic alteration providing resistance may negatively impact pathways essential for normal vegetative growth.

  • Troubleshooting Steps:

    • Quantify the Reduction: Use the protocol for "Assessing Mycelial Growth Rate" (see below) to systematically measure and document the growth difference.

    • Check for Stability: Culture the resistant strain for several generations without fungicide pressure. If the growth rate improves, it may indicate an unstable resistance mechanism or the presence of compensatory mutations.

    • Investigate the Mechanism: If you have whole-genome sequencing data, check for mutations in genes associated with resistance, such as the velvet complex (MoVelB), which has been linked to reduced growth in LR mutants.[2]

    • Consider Environmental Factors: Fitness penalties can be condition-dependent.[5] Test growth on different media or at different temperatures to see if the penalty is consistent.

Problem: My resistant strain produces more spores than the wild-type, which seems counterintuitive for a fitness "penalty".

  • Possible Cause: Fitness is a composite of many traits. A trade-off may exist where resources are diverted from one life stage to another. In some LR mutants of M. oryzae, a significant increase in sporulation was observed alongside a decrease in mycelial growth and conidial germination.[2] This suggests a shift in life-history strategy.

  • Troubleshooting Steps:

    • Quantify All Fitness Components: Do not assess fitness based on a single parameter. Systematically measure mycelial growth, sporulation, conidial germination, and pathogenicity using the provided protocols.

    • Assess Virulence: Increased spore production does not guarantee increased disease-causing ability. Perform a pathogenicity assay to determine if the strain's virulence is compromised.

    • Document the Phenotype: This is a valid and interesting phenotype. A comprehensive characterization is crucial for understanding the specific trade-offs associated with the resistance mechanism in your strain.

Problem: I have sequenced my resistant strain but cannot find mutations in known resistance genes like MoIRR or velvet complex components.

  • Possible Cause: The mechanisms of resistance are not fully elucidated, and novel pathways likely exist. Resistance could be due to:

    • Overexpression of efflux pumps that actively remove the fungicide from the cell.[8][9]

    • Alterations in upstream regulatory elements that are not in the coding sequence of a gene.

    • Mutations in a novel, uncharacterized gene.

  • Troubleshooting Steps:

    • Perform Transcriptomic Analysis (RNA-Seq): Compare the gene expression profiles of the resistant and wild-type strains with and without this compound treatment. Look for upregulated genes, particularly those encoding ABC or MFS transporters.[8]

    • Analyze Non-coding Regions: Scrutinize the promoter regions of candidate genes for mutations that could lead to overexpression.

    • Functional Genetics: If you identify a candidate gene from RNA-Seq data, use gene knockout or overexpression techniques to validate its role in resistance.

Quantitative Data on Fitness Penalties

The following tables summarize fitness parameter data from studies on this compound-resistant Magnaporthe oryzae mutants, providing a baseline for comparison.

Table 1: Mycelial Growth Rate Comparison

Fungal StrainTypeColony Diameter (cm) at 5 daysRelative Growth Rate (%)Source
H08-1aWild-Type (WT)5.5 ± 0.1100%[2]
LR MutantLow Resistance4.2 ± 0.2~76%[2]
MR-1 MutantModerate Resistance5.4 ± 0.1~98%[2]
MR-2 MutantModerate Resistance5.6 ± 0.2~102%[2]

Table 2: Sporulation and Conidial Germination Comparison

Fungal StrainTypeSporulation (Conidia/plate x 10⁴)Conidial Germination Rate (%)Source
H08-1aWild-Type (WT)350 ± 2595 ± 3[2]
LR MutantLow Resistance520 ± 3075 ± 5[2]
MR-1 MutantModerate Resistance360 ± 2094 ± 2[2]
MR-2 MutantModerate Resistance340 ± 2896 ± 4[2]

Experimental Protocols

Protocol 1: Generating this compound-Resistant Mutants via Fungicide Adaptation

  • Prepare Media: Prepare Potato Dextrose Agar (PDA) plates.

  • Initial Culture: Inoculate a wild-type, this compound-sensitive fungal isolate onto a PDA plate and incubate until the mycelium covers the plate.

  • Selection:

    • Prepare PDA plates amended with a discriminatory concentration of this compound (e.g., the EC₅₀ value of the wild-type strain).

    • Transfer mycelial plugs from the edge of the actively growing wild-type culture to the fungicide-amended plates.

    • Incubate under standard growth conditions.

  • Sub-culturing:

    • Observe the plates for any sectors of growth.

    • Aseptically transfer any growing mycelia to fresh PDA plates containing a progressively higher concentration of this compound.

  • Isolation and Stabilization:

    • Repeat the sub-culturing step several times on increasing fungicide concentrations to select for stable resistant mutants.

    • To ensure genetic stability, culture the final isolates on fungicide-free PDA for at least three generations and then re-test their resistance level.

  • Confirmation: Determine the EC₅₀ value of the putative resistant mutants and compare it to the wild-type parental strain.

Protocol 2: Assessing Mycelial Growth Rate

  • Prepare Plates: Prepare uniform PDA plates (or another appropriate medium).

  • Inoculation: Place a 5-mm mycelial plug from the edge of an actively growing culture of each strain (wild-type and resistant mutants) onto the center of a new PDA plate.

  • Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25°C).

  • Measurement: Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) for 5-7 days.

  • Analysis: Calculate the average diameter for each time point. Plot growth curves (diameter vs. time) and calculate the radial growth rate (mm/day). Compare the final colony diameter of the mutants to the wild-type.

Protocol 3: Quantifying Sporulation

  • Culture Preparation: Grow each fungal strain on a sporulation-inducing medium (e.g., oatmeal agar) for a set period (e.g., 10-14 days) under appropriate light/dark cycles to induce conidiation.

  • Spore Harvest: Flood the surface of each plate with a fixed volume (e.g., 10 mL) of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).

  • Dislodge Spores: Gently scrape the surface of the culture with a sterile glass spreader to dislodge the conidia.

  • Filtration: Filter the resulting conidial suspension through sterile cheesecloth to remove mycelial fragments.

  • Quantification: Use a hemocytometer to count the number of conidia in the suspension.

  • Analysis: Calculate the total number of conidia produced per plate or per cm² of the colony.

Protocol 4: Measuring Conidial Germination Rate

  • Prepare Suspension: Harvest conidia as described in Protocol 3 and adjust the concentration to 1 x 10⁵ conidia/mL in sterile water.

  • Incubation: Place a 20 µL drop of the conidial suspension on a sterile hydrophobic surface (e.g., GelBond film or a plastic coverslip).

  • Germination Conditions: Incubate the slides in a humid chamber at 25°C for a set period (e.g., 4, 8, or 12 hours).

  • Observation: After incubation, stop germination by adding a drop of lactophenol cotton blue. Observe the spores under a microscope. A spore is considered germinated if the length of the germ tube is at least half the length of the spore itself.

  • Analysis: For each replicate, count at least 100 conidia and determine the percentage that has germinated.

Protocol 5: Pathogenicity Assay

  • Plant Preparation: Grow susceptible host plants (e.g., rice seedlings for M. oryzae) to an appropriate growth stage (e.g., the 3-4 leaf stage).

  • Inoculum Preparation: Prepare a conidial suspension (e.g., 1 x 10⁵ conidia/mL in 0.01% Tween 20) for each fungal strain to be tested.

  • Inoculation: Spray the inoculum evenly onto the leaves of the host plants until runoff occurs. Use a water/Tween 20 solution as a negative control.

  • Incubation: Place the inoculated plants in a high-humidity chamber ( >90% RH) in the dark for 24 hours to facilitate infection, then move them to a growth chamber with a standard light/dark cycle.

  • Disease Assessment: After 5-7 days, assess disease severity by counting the number of lesions per leaf or using a disease severity scale.

  • Analysis: Compare the virulence of the resistant mutants to that of the wild-type strain.

Visualizations

experimental_workflow Experimental Workflow for Fitness Assessment cluster_generation Mutant Generation cluster_assessment Fitness Penalty Assessment cluster_analysis Analysis & Conclusion start Wild-Type Strain selection Fungicide Adaptation (Increasing this compound Conc.) start->selection isolation Isolate & Stabilize Resistant Mutants selection->isolation growth Mycelial Growth Assay isolation->growth spores Sporulation Assay isolation->spores germ Conidial Germination Assay isolation->germ patho Pathogenicity Assay isolation->patho compare Compare Data to Wild-Type growth->compare spores->compare germ->compare patho->compare conclusion Identify Fitness Penalties (e.g., Reduced Growth, Altered Virulence) compare->conclusion

Caption: Workflow for generating and assessing fitness in resistant fungal strains.

Caption: Known and proposed molecular resistance pathways to this compound.

troubleshooting_logic Troubleshooting Logic for Unexpected Fitness Results start Resistant Mutant Shows Atypical Fitness? q_growth Is Mycelial Growth Reduced? start->q_growth res_growth_yes Conclusion: Classic fitness penalty. Action: Quantify & check stability. q_growth->res_growth_yes Yes res_growth_no Conclusion: No penalty on growth. Action: Assess other parameters. q_growth->res_growth_no No q_spores Is Sporulation Altered? res_spores_inc Conclusion: Life-history trade-off. Action: Assess other parameters (germination, virulence). q_spores->res_spores_inc Increased res_spores_dec Conclusion: Fitness penalty. Action: Quantify and document. q_spores->res_spores_dec Decreased q_virulence Is Virulence Reduced? res_virulence_yes Conclusion: Significant fitness penalty. Resistant strain may be less competitive in vivo. q_virulence->res_virulence_yes Yes res_virulence_no Conclusion: No penalty on virulence. Resistant strain is a high risk for disease control failure. q_virulence->res_virulence_no No res_growth_no->q_spores res_spores_inc->q_virulence res_spores_dec->q_virulence

Caption: Decision tree for interpreting fitness assessment results.

References

Validation & Comparative

Validating the efficacy of isoprothiolane against different rice blast strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isoprothiolane's effectiveness against various strains of Magnaporthe oryzae, the causative agent of rice blast disease. The following sections present quantitative data on its efficacy, comparisons with alternative fungicides, detailed experimental protocols for in vitro testing, and an overview of its mode of action and the mechanisms of fungal resistance.

Comparative Efficacy of this compound

This compound has been a key fungicide for controlling rice blast for many years. However, the emergence of resistant strains of M. oryzae necessitates a clear understanding of its efficacy across different fungal isolates.

In Vitro Efficacy against Sensitive and Resistant Strains

The half-maximal effective concentration (EC50) is a standard measure of a fungicide's potency. The tables below summarize the EC50 values of this compound against various M. oryzae strains, highlighting the differences between sensitive and resistant populations.

Strain CategoryStrain IDEC50 (µg/mL)Reference
Parental (Sensitive)H08-1a4.62[1]
Parental (Sensitive)H08-1c4.54[1]
Parental (Sensitive)H08-6c4.72[1]
Resistant MutantH08-1a_mut40.97[1]
Resistant MutantH08-1c_mut30.07[1]
Resistant MutantH08-6c_mut41.26[1]

A study in Anhui province, China, established a baseline sensitivity for this compound at 5.54 µg/mL. Isolates were then categorized based on their EC50 values[2]:

Resistance LevelEC50 Range (µg/mL)
Sensitive< 6.5
Low Resistance (LR)6.5 - 13.0
Moderate Resistance 1 (MR-1)13.0 - 25.0
Moderate Resistance 2 (MR-2)25.0 - 35.0
High Resistance (HR)> 35.0

Another study classified a larger set of 77 this compound-resistant mutants, with EC50 values ranging from 7.5 to 45 µg/mL[3].

Comparison with Other Fungicides

This compound's performance has been evaluated alongside other commonly used fungicides for rice blast control. While direct EC50 comparisons across multiple studies are challenging due to variations in experimental conditions, percentage inhibition data provides valuable insights.

FungicideConcentration(s)Mycelial Growth Inhibition (%)Reference
This compound 500, 750, 1000 ppm100
Hexaconazole100%, 75%, 50% of recommended dose100[4]
Kitazin100%, 75%, 50% of recommended dose100[4]
Zineb100%, 75%, 50% of recommended dose100[4]
Tricyclazole500, 750, 1000 ppm100
TebuconazoleDose 1 & 2 (100% & 75%)100[4]
TebuconazoleDose 3 (50%)98.3[4]
PyraclostrobinDose 1 (100%)100[4]
PyraclostrobinDose 2 & 3 (75% & 50%)90.6 & 90.1[4]
PicoxystrobinDose 1, 2, 384.8, 80.1, 71.6[4]
Kresoxim methylDose 1, 2, 370.9, 65.0, 52.6[4]
Azoxystrobin500, 750, 1000 ppm55.83, 63.62, 70.52

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of fungicide efficacy against M. oryzae using the mycelial growth inhibition assay, commonly known as the "poisoned food technique".

Protocol: Mycelial Growth Inhibition Assay

1. Fungal Isolate and Culture Preparation:

  • Obtain a pure culture of the desired M. oryzae strain.

  • Culture the fungus on Potato Dextrose Agar (PDA) plates.

  • Incubate the plates at 25-28°C for 7-10 days to allow for sufficient mycelial growth.

2. Fungicide Stock Solution Preparation:

  • Prepare a stock solution of the test fungicide (e.g., this compound) at a high concentration (e.g., 1000 ppm) in a suitable solvent (e.g., sterile distilled water or acetone, depending on the fungicide's solubility).

3. Preparation of Fungicide-Amended Media:

  • Autoclave PDA medium and allow it to cool to approximately 50-55°C in a water bath.

  • Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., a serial dilution to obtain concentrations for EC50 determination).

  • For the control, add an equivalent volume of the solvent without the fungicide to the PDA.

  • Thoroughly mix the amended PDA and pour approximately 20 mL into sterile 90 mm Petri dishes. Allow the agar to solidify.

4. Inoculation:

  • From the actively growing margin of the M. oryzae culture, cut 5 mm mycelial discs using a sterile cork borer.

  • Place one mycelial disc, with the mycelium facing down, in the center of each fungicide-amended and control PDA plate.

5. Incubation:

  • Incubate the inoculated plates at 25-28°C in the dark.

6. Data Collection and Analysis:

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

    Where:

    • C = Average radial growth in the control plates

    • T = Average radial growth in the fungicide-treated plates

  • Determine the EC50 value by performing a probit analysis or by plotting the percentage inhibition against the logarithm of the fungicide concentration.

Mode of Action and Resistance Mechanisms

This compound's Mode of Action: Inhibition of Phosphatidylcholine Biosynthesis

This compound's primary mode of action is the inhibition of phosphatidylcholine (PC) biosynthesis in the fungal cell. PC is a crucial component of cell membranes. This compound is believed to interfere with the methylation steps in the PC biosynthesis pathway.

cluster_kennedy Kennedy Pathway cluster_bremer_greenberg Bremer-Greenberg Pathway Ethanolamine Ethanolamine Phospho-ethanolamine Phospho-ethanolamine Ethanolamine->Phospho-ethanolamine Phospho-monomethylethanolamine Phospho-monomethylethanolamine Phospho-ethanolamine->Phospho-monomethylethanolamine Phospho-dimethylethanolamine Phospho-dimethylethanolamine Phospho-monomethylethanolamine->Phospho-dimethylethanolamine Phosphocholine Phosphocholine Phospho-dimethylethanolamine->Phosphocholine Phosphatidylethanolamine Phosphatidylethanolamine (PE) PME Phosphatidyl-monomethylethanolamine Phosphatidylethanolamine->PME Methylation 1 PDE Phosphatidyl-dimethylethanolamine PME->PDE Methylation 2 PC Phosphatidylcholine (PC) PDE->PC Methylation 3 Cell Membrane Integrity Cell Membrane Integrity PC->Cell Membrane Integrity This compound This compound This compound->PME Inhibits This compound->PDE Inhibits This compound->PC Inhibits

Caption: this compound's mode of action in M. oryzae.

Mechanisms of Resistance to this compound

Resistance to this compound in M. oryzae has been linked to genetic mutations affecting at least two distinct pathways.

1. Moderate Resistance via MoIRR Gene Mutation:

  • The MoIRR gene encodes a Zn2Cys6 transcription factor.

  • Mutations in the MoIRR gene are associated with moderate to high levels of resistance to this compound.

  • It is hypothesized that the mutated MoIRR protein leads to downstream changes that reduce the fungicide's effectiveness.

2. Low Resistance via MoVelB Gene Involvement:

  • The MoVelB gene is part of the velvet complex, which regulates fungal development and secondary metabolism.

  • Downregulation or mutation of MoVelB can lead to low levels of this compound resistance.

  • This mechanism appears to be independent of the MoIRR pathway.

cluster_resistance This compound Resistance Mechanisms in M. oryzae cluster_moderate Moderate Resistance cluster_low Low Resistance MoIRR_wild Wild-type MoIRR MoIRR_mutant Mutated MoIRR MoIRR_wild->MoIRR_mutant Mutation Downstream_genes_mod Altered expression of downstream genes MoIRR_mutant->Downstream_genes_mod Resistance_mod Moderate Resistance Downstream_genes_mod->Resistance_mod MoVelB_normal Normal MoVelB expression MoVelB_down Downregulated MoVelB MoVelB_normal->MoVelB_down Downregulation Velvet_complex Altered Velvet Complex Function MoVelB_down->Velvet_complex Resistance_low Low Resistance Velvet_complex->Resistance_low This compound This compound

Caption: Genetic pathways to this compound resistance.

Experimental Workflow for Fungicide Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a fungicide against M. oryzae in a laboratory setting.

start Start culture 1. Fungal Culture (M. oryzae on PDA) start->culture inoculate 4. Inoculate Plates with Mycelial Discs culture->inoculate stock 2. Prepare Fungicide Stock Solution media 3. Prepare Fungicide-Amended and Control Media (PDA) stock->media media->inoculate incubate 5. Incubate at 25-28°C inoculate->incubate measure 6. Measure Radial Growth incubate->measure calculate 7. Calculate Percent Inhibition measure->calculate analyze 8. Determine EC50 Value (Probit Analysis) calculate->analyze end End analyze->end

Caption: In vitro fungicide efficacy testing workflow.

References

A Comparative Analysis of Isoprothiolane and Tricyclazole for the Management of Rice Blast (Magnaporthe oryzae)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy, mechanisms of action, and experimental evaluation of two key fungicides used in the control of rice blast disease.

Rice blast, caused by the filamentous ascomycete fungus Magnaporthe oryzae, poses a significant threat to global rice production, necessitating effective disease management strategies. Among the chemical control options, isoprothiolane and tricyclazole have been widely utilized. This guide provides an objective comparison of these two fungicides, supported by experimental data, to inform research and development efforts in crop protection.

Mechanisms of Action: A Tale of Two Pathways

The efficacy of this compound and tricyclazole stems from their distinct modes of action, targeting different essential biosynthetic pathways in Magnaporthe oryzae.

Tricyclazole , a systemic fungicide, is a well-established melanin biosynthesis inhibitor (MBI).[1] Melanin is crucial for the structural integrity and function of the appressorium, a specialized infection structure that generates turgor pressure to penetrate the plant cuticle.[2] Tricyclazole specifically inhibits the enzymes 1,3,6,8-tetrahydroxynaphthalene reductase and 1,3,8-trihydroxynaphthalene reductase, key components of the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway.[3][4] By blocking these enzymes, tricyclazole prevents the formation of a functional, melanized appressorium, thereby halting the infection process.[1]

This compound , another systemic fungicide, is believed to act as a choline biosynthesis inhibitor (CBI).[5] Its primary mode of action is thought to be the interference with the transmethylation process in the biosynthesis of phosphatidylcholine, a major component of fungal cell membranes.[5][6][7] This disruption of membrane synthesis and integrity ultimately hinders fungal growth and development. The precise molecular targets of this compound within the phosphatidylcholine biosynthesis pathway are still under investigation.[6][8]

Comparative Efficacy: In Vitro and In Vivo Studies

Numerous studies have evaluated the efficacy of this compound and tricyclazole against Magnaporthe oryzae, both in laboratory settings and field trials.

In Vitro Mycelial Growth Inhibition

The "poisoned food technique" is a standard laboratory method to assess the direct antifungal activity of compounds. In this assay, fungicides are incorporated into a growth medium, and the inhibition of fungal mycelial growth is measured.

FungicideConcentration (ppm)Mycelial Growth Inhibition (%)Reference
This compound 40% EC 500100[9]
750100[9]
1000100[9]
Tricyclazole 75% WP 500100[9]
750100[9]
1000100[9]
This compound Not SpecifiedSlower activity compared to tricyclazole[10]
Tricyclazole Not SpecifiedMaintained disease severity below 10%[10]

Note: ppm = parts per million; EC = Emulsifiable Concentrate; WP = Wettable Powder.

Studies have shown that both this compound and tricyclazole can achieve 100% inhibition of M. oryzae mycelial growth at concentrations of 500 ppm and above.[9]

In Vivo Disease Control

Field trials provide a more realistic assessment of fungicide performance under natural infection pressure. The efficacy is typically measured as the percentage of disease reduction compared to an untreated control.

FungicideApplication RateLeaf Blast Incidence (%)Neck Blast Incidence (%)Percent Disease Reduction (Leaf Blast)Reference
This compound 40% EC 2 ml/lOn par with Kasugamycin-On par with Kasugamycin[11]
Tricyclazole 75% WP 0.6 g/l16.211.0 (2008), 17.1 (2009)74[11]
Tricyclazole 75% WP 0.6 g/l9.5-Significantly superior to this compound[11]
This compound 40% EC 480 g/ha--69.04 (therapeutic)
Tricyclazole 75% WP 270-450 g/ha>90 (preventive)->90

Note: Application rates and disease incidence can vary based on environmental conditions and experimental design.

Field studies have consistently demonstrated that tricyclazole provides excellent control of both leaf and neck blast, often outperforming this compound in terms of disease reduction.[10][11] One study noted that while this compound was effective, its activity was slower and its spectrum of action was narrower, with disease severity reaching 20.5% by the end of the season, compared to below 10% for tricyclazole.[10]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method evaluates the direct impact of fungicides on the vegetative growth of M. oryzae.

Materials:

  • Pure culture of Magnaporthe oryzae

  • Potato Dextrose Agar (PDA) medium

  • This compound and Tricyclazole of known concentrations

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the autoclaved PDA to approximately 45-50°C.

  • Prepare stock solutions of this compound and tricyclazole in a suitable sterile solvent.

  • Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 500, 1000 ppm). For the control, add an equal volume of the sterile solvent.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • From the periphery of an actively growing 7-day-old culture of M. oryzae, cut a 5 mm mycelial disc using a sterile cork borer.

  • Aseptically place the mycelial disc, mycelial side down, in the center of each PDA plate.

  • Seal the plates with parafilm and incubate at 25±2°C for 7-10 days, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Measure the radial growth of the fungal colony in two perpendicular directions and calculate the average diameter.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) x 100 Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

In Vivo Detached Leaf Assay

This method provides a rapid assessment of fungicide efficacy in preventing infection on host tissue.

Materials:

  • Healthy, susceptible rice seedlings (e.g., 3-4 weeks old)

  • Spore suspension of Magnaporthe oryzae (e.g., 1 x 10^5 spores/mL)

  • This compound and Tricyclazole solutions at desired concentrations

  • Sterile water

  • Moist chambers (e.g., Petri dishes with moist filter paper)

  • Sprayer

Procedure:

  • Excise healthy leaves from the rice seedlings.

  • For preventive assays, spray the detached leaves with the fungicide solutions until runoff and allow them to air dry. Control leaves are sprayed with sterile water.

  • Place the treated and control leaves in moist chambers.

  • Inoculate the leaves by spraying with the M. oryzae spore suspension.

  • Incubate the moist chambers at 25-28°C with a 12-hour photoperiod for 5-7 days.

  • Assess disease severity by counting the number of lesions or by using a disease rating scale.

  • Calculate the percentage of disease control based on the reduction in disease severity in the treated leaves compared to the control.

Field Evaluation of Fungicides

This method assesses the performance of fungicides under real-world agricultural conditions.

Materials and Setup:

  • A field with a history of rice blast or suitable for artificial inoculation.

  • A susceptible rice variety.

  • Standard agronomic practices for rice cultivation.

  • Randomized block design with multiple replications for each treatment.

  • This compound and Tricyclazole formulations at recommended field application rates.

  • Knapsack sprayer.

  • Untreated control plots.

Procedure:

  • Establish the rice crop in the experimental plots.

  • Apply the fungicide treatments at the appropriate growth stage (e.g., tillering, panicle initiation) as per the recommended schedule. The number of applications may vary depending on the experimental objectives.

  • Monitor the plots for the natural onset of rice blast or perform artificial inoculation to ensure uniform disease pressure.

  • Assess disease severity on leaves and panicles at regular intervals using a standardized disease rating scale (e.g., 0-9 scale).

  • Calculate the Percent Disease Index (PDI) for each treatment.

  • At the end of the growing season, harvest the plots and measure the grain yield.

  • Analyze the data statistically to determine the significance of the differences between treatments.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

Melanin_Biosynthesis_Inhibition cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_fungicide Fungicide Action cluster_outcome Biological Outcome Acetyl-CoA Acetyl-CoA 1,3,6,8-THN 1,3,6,8-THN Acetyl-CoA->1,3,6,8-THN Polyketide Synthase Scytalone Scytalone 1,3,6,8-THN->Scytalone THN Reductase (Target of Tricyclazole) No Melanin No Melanin 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN Scytalone Dehydratase Vermelone Vermelone 1,3,8-THN->Vermelone THN Reductase (Target of Tricyclazole) 1,8-DHN 1,8-DHN Vermelone->1,8-DHN Vermelone Dehydratase Melanin Melanin 1,8-DHN->Melanin Laccase Tricyclazole Tricyclazole Tricyclazole->1,3,6,8-THN Tricyclazole->1,3,8-THN Non-functional Appressorium Non-functional Appressorium Infection Blocked Infection Blocked

Caption: Tricyclazole inhibits DHN-melanin biosynthesis in M. oryzae.

Phosphatidylcholine_Biosynthesis_Inhibition cluster_pathway Phosphatidylcholine Biosynthesis (Methylation Pathway) cluster_fungicide Fungicide Action cluster_outcome Biological Outcome Phosphatidylethanolamine (PE) Phosphatidylethanolamine (PE) Phosphatidyl-N-\nmonomethylethanolamine Phosphatidyl-N- monomethylethanolamine Phosphatidylethanolamine (PE)->Phosphatidyl-N-\nmonomethylethanolamine Methyltransferase (Presumed Target of this compound) Disrupted Membrane Synthesis Disrupted Membrane Synthesis Phosphatidyl-N,\nN-dimethylethanolamine Phosphatidyl-N, N-dimethylethanolamine Phosphatidyl-N-\nmonomethylethanolamine->Phosphatidyl-N,\nN-dimethylethanolamine Methyltransferase Phosphatidylcholine (PC) Phosphatidylcholine (PC) Phosphatidyl-N,\nN-dimethylethanolamine->Phosphatidylcholine (PC) Methyltransferase This compound This compound This compound->Phosphatidylethanolamine (PE) Inhibited Fungal Growth Inhibited Fungal Growth Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Prepare Fungicide-Amended and Control Media B Inoculate with M. oryzae Mycelial Disc A->B C Incubate and Measure Colony Diameter B->C D Calculate Percent Mycelial Growth Inhibition C->D E Treat Rice Plants/Leaves with Fungicides F Inoculate with M. oryzae Spores E->F G Incubate under Favorable Conditions F->G H Assess Disease Severity G->H I Calculate Percent Disease Control H->I

References

A Comparative Analysis of Isoprothiolane and Azoxystrobin on Fungal Growth: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the comparative efficacy and mechanisms of action of different fungicides is paramount. This guide provides an objective comparison of two widely used systemic fungicides, isoprothiolane and azoxystrobin, with a focus on their impact on fungal growth, supported by experimental data and detailed methodologies.

Executive Summary

This compound and azoxystrobin are both systemic fungicides effective against a range of fungal pathogens, but they operate through distinct mechanisms of action, resulting in differential efficacy against various fungal species. Azoxystrobin, a strobilurin fungicide, acts by inhibiting mitochondrial respiration, leading to a rapid cessation of energy production in fungal cells. This compound, a dithiolane compound, disrupts phospholipid biosynthesis, thereby affecting cell membrane integrity and signaling. This guide presents a detailed comparison of their performance based on available experimental data, outlines the protocols for key experiments, and visualizes their respective modes of action and experimental workflows.

Data Presentation: Quantitative Comparison of Fungicidal Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and azoxystrobin against various fungal pathogens, primarily focusing on the half-maximal effective concentration (EC50) values for mycelial growth inhibition. It is important to note that direct comparisons are most accurate when conducted within the same study under identical conditions.

FungicideFungal SpeciesEC50 (µg/mL) for Mycelial GrowthReference
This compound Magnaporthe oryzae (Low Resistance Mutant)6.5 - <13.0[1]
Rhizoctonia solaniShowed radial growth at 500 ppm[2]
Azoxystrobin Magnaporthe oryzae0.02 - 2.02[3]
Ustilaginoidea virens0.001 - 0.864 (mean 0.203)[4][5]
Rhizoctonia solani88.52% inhibition at 0.15% concentration[6]

Table 1: Comparative EC50 values of this compound and Azoxystrobin against various fungal pathogens.

FungicideFungal SpeciesInhibition of Mycelial GrowthConcentrationReference
This compound Magnaporthe oryzae100%500, 750, 1000 ppm
Azoxystrobin Magnaporthe oryzae55.83% - 70.52%500, 750, 1000 ppm
This compound Rhizoctonia solaniLess effective, showed mycelial growth500 ppm[2]
Azoxystrobin Rhizoctonia solaniEffective controlNot specified[7]

Table 2: Direct comparison of mycelial growth inhibition by this compound and Azoxystrobin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key experiments used to evaluate the efficacy of fungicides.

Protocol 1: Determination of EC50 for Mycelial Growth Inhibition (Amended Agar Medium Method)

This method, also known as the poison plate assay, is a standard in vitro technique to quantify the effect of a fungicide on the mycelial growth of a fungus.

Materials:

  • Pure culture of the target fungal pathogen.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • This compound and Azoxystrobin of known purity.

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5-7 mm diameter).

  • Sterile distilled water.

  • Solvent for fungicides (e.g., acetone or DMSO), if necessary.

Procedure:

  • Preparation of Fungicide Stock Solutions: Prepare stock solutions of this compound and azoxystrobin in a suitable solvent at a high concentration.

  • Preparation of Amended Media: Autoclave the PDA medium and cool it to 45-50°C. Add appropriate volumes of the fungicide stock solutions to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent (if used) and a no-treatment control should also be prepared.

  • Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take mycelial plugs from the margin of an actively growing fungal culture and place one plug in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the dish.

  • Calculation of EC50: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

Protocol 2: Spore Germination Assay

This assay assesses the impact of fungicides on the crucial early stage of fungal development.

Materials:

  • Fungal spores of the target species.

  • Germination medium (e.g., 2% water agar or a nutrient-rich broth).

  • This compound and Azoxystrobin stock solutions.

  • Glass slides or multi-well plates.

  • Humid chamber.

  • Microscope.

Procedure:

  • Spore Suspension Preparation: Harvest spores from a mature fungal culture and prepare a spore suspension in sterile distilled water. Adjust the concentration to a desired level (e.g., 1 x 10^5 spores/mL).

  • Treatment Application: On a glass slide, place a drop of the spore suspension mixed with the desired concentration of the fungicide. For multi-well plates, add the spore suspension and fungicide to each well. Include a control with no fungicide.

  • Incubation: Place the slides in a humid chamber or incubate the multi-well plates at the optimal temperature for spore germination for a specific period (e.g., 6-24 hours).

  • Observation: After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube length is at least half the diameter of the spore.

  • Data Analysis: Count the number of germinated and non-germinated spores in a random sample of at least 100 spores for each treatment and replicate. Calculate the percentage of spore germination inhibition compared to the control.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by this compound and azoxystrobin.

isoprothiolane_pathway This compound This compound Phospholipid_Biosynthesis Phospholipid Biosynthesis (Methyltransferase Inhibition) This compound->Phospholipid_Biosynthesis Velvet_Complex Velvet Protein Complex (VelB-VeA-LaeA) This compound->Velvet_Complex Deformation of complex confers resistance Cell_Membrane Cell Membrane Phospholipid_Biosynthesis->Cell_Membrane Affects Membrane_Integrity Disrupted Membrane Integrity & Fluidity Cell_Membrane->Membrane_Integrity Signaling_Pathways Altered Membrane-bound Enzyme Activity & Signaling Cell_Membrane->Signaling_Pathways Fungal_Growth_Inhibition Inhibition of Fungal Growth (e.g., Hyphal Penetration) Membrane_Integrity->Fungal_Growth_Inhibition Signaling_Pathways->Fungal_Growth_Inhibition Downstream_Regulation Down-regulation of Secondary Metabolism/ CYP450 Genes Velvet_Complex->Downstream_Regulation Regulates Resistance Low-level Resistance Downstream_Regulation->Resistance Leads to

Caption: Signaling pathway of this compound's antifungal action.

azoxystrobin_pathway Azoxystrobin Azoxystrobin Complex_III Complex III (Cytochrome bc1) Azoxystrobin->Complex_III Binds to Qo site Mitochondrion Fungal Mitochondrion Electron_Transport Electron Transport Chain Complex_III->Electron_Transport Blocks ATP_Synthase ATP Synthase ATP_Production ATP Production Electron_Transport->ATP_Production Halts ROS_Production Reactive Oxygen Species (ROS) Production Electron_Transport->ROS_Production Induces Energy_Depletion Cellular Energy Depletion ATP_Production->Energy_Depletion Fungal_Growth_Inhibition Inhibition of Fungal Growth (Mycelial Growth, Spore Germination) Energy_Depletion->Fungal_Growth_Inhibition Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Stress_Response Activation of Stress Response Pathways (e.g., HOG, CWI) Oxidative_Stress->Stress_Response Triggers experimental_workflow Start Start: Fungicide Efficacy Comparison Fungicide_Prep Prepare Fungicide Stock Solutions (this compound & Azoxystrobin) Start->Fungicide_Prep Mycelial_Growth_Assay Mycelial Growth Inhibition Assay (Amended Agar Medium) Fungicide_Prep->Mycelial_Growth_Assay Spore_Germination_Assay Spore Germination Assay Fungicide_Prep->Spore_Germination_Assay Inoculation_MG Inoculate Plates with Fungal Plugs Mycelial_Growth_Assay->Inoculation_MG Inoculation_SG Treat Spore Suspension with Fungicides Spore_Germination_Assay->Inoculation_SG Incubation_MG Incubate Plates Inoculation_MG->Incubation_MG Incubation_SG Incubate Spores Inoculation_SG->Incubation_SG Data_Collection_MG Measure Colony Diameter Incubation_MG->Data_Collection_MG Data_Collection_SG Count Germinated Spores Incubation_SG->Data_Collection_SG Analysis Data Analysis: Calculate % Inhibition & EC50 Values Data_Collection_MG->Analysis Data_Collection_SG->Analysis Comparison Comparative Analysis of Efficacy Analysis->Comparison End End: Report Findings Comparison->End

References

Isoprothiolane in Rice Cultivars: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of isoprothiolane, a systemic fungicide, in controlling key diseases in various rice cultivars. The information presented is based on available experimental data, offering a comparative analysis against other common fungicides and detailing its mode of action.

Executive Summary

This compound demonstrates significant efficacy in controlling major rice diseases, particularly rice blast caused by Pyricularia oryzae. It exhibits both protective and curative properties.[1] While it is a potent fungicide, its performance can be influenced by the rice cultivar and the specific pathogen population. This guide synthesizes data on its effectiveness compared to other fungicides, outlines common experimental protocols for evaluation, and illustrates its mechanism of action.

Comparative Performance Data

This compound has been evaluated extensively for its efficacy against rice blast and other fungal diseases. The following tables summarize its performance in comparison to alternative fungicides based on in-vitro and field trial data.

Table 1: In-Vitro Mycelial Growth Inhibition of Pyricularia oryzae

FungicideConcentrationMycelial Growth Inhibition (%)Reference
This compound Recommended Dose (100%, 75%, 50%)100%[2]
HexaconazoleRecommended Dose (100%, 75%, 50%)100%[2]
KitazinRecommended Dose (100%, 75%, 50%)100%[2]
ZinebRecommended Dose (100%, 75%, 50%)100%[2]
Pyraclostrobin100% of Recommended Dose100%[2]
Tebuconazole100% and 75% of Recommended Dose100%[2]
PicoxystrobinRecommended Dose71.6% - 84.8%[2]
Kresoxim MethylRecommended Dose52.6% - 70.9%[2]

Table 2: Field Efficacy of this compound and Alternatives against Rice Blast

Fungicide/TreatmentApplication RateLeaf Blast Severity (%)Neck Blast Incidence (%)Grain Yield ( kg/ha )Reference
This compound 40% EC 1.5 ml/L21.78-6730[3]
Thifluzamide 24% SC0.8 g/L24.26-6518[3]
Fenoxanil 5% + this compound 30% 2.0 ml/L8.84.72660[4]
Tricyclazole 75 WP0.06%11.96.22480[4]
This compound 40% EC 0.15%64.49 (control)24.36 (control)2657[2]
Metominostrobin 20 SC0.20%77.80 (control)45.68 (control)2884[2]
Propiconazole 25 EC0.10%76.38 (control)42.31 (control)2847[2]
Untreated Control-44.59-4389[3]

Note: Direct comparison of yield across different studies may not be appropriate due to variations in experimental conditions and cultivars.

Performance Across Different Rice Cultivars

While comprehensive comparative data on the performance of this compound across a wide range of rice cultivars is limited, existing studies suggest that cultivar susceptibility to the target disease is a major factor influencing efficacy.

  • Susceptible Cultivars: Most field evaluations of fungicides utilize susceptible cultivars to ensure high disease pressure for robust testing. For instance, studies have used the susceptible indica rice cultivar 'CO 39' to demonstrate the efficacy of this compound in combination with fenoxanil.[4] Similarly, the susceptible variety 'Nellore Mashuri NLR 34242' was used to evaluate this compound against rice blast.[3]

  • Resistant Cultivars: In a study assessing the effect of fungicides on a resistant variety ('Shalimar Rice-1') and a susceptible variety ('Jehlum'), the focus was primarily on the performance of tricyclazole.[2] This highlights a gap in the literature regarding the specific performance of this compound on rice cultivars with varying levels of genetic resistance.

  • Indica vs. Japonica: There is a lack of specific studies directly comparing the performance of this compound on indica versus japonica rice cultivars. These subspecies can have different morphological and physiological traits that might influence fungicide uptake, translocation, and ultimately, efficacy.[5][6]

It has been observed that in areas with prolonged use of this compound, such as on the 'Ciherang' variety in Indonesia, there are concerns about the development of resistance in P. oryzae.[7]

Experimental Protocols

Standardized protocols are crucial for the accurate evaluation of fungicide performance. The following outlines a typical experimental workflow for field trials.

Key Experimental Parameters
  • Experimental Design: A Randomized Complete Block Design (RCBD) is commonly employed to minimize the effects of field variability.[8]

  • Treatments: Include the test fungicide (this compound) at various concentrations, a positive control (a standard effective fungicide), and a negative control (untreated).

  • Replications: A minimum of three to four replications are used for statistical validity.

  • Plot Size: Plot dimensions can vary, for example, 5x2 m² plots.

  • Application: Fungicides are typically applied as a foliar spray using a knapsack sprayer, ensuring uniform coverage. The timing of application is critical and often corresponds to specific growth stages like booting and panicle initiation.

  • Data Collection:

    • Disease Severity and Incidence: Assessed at regular intervals using a standardized scale (e.g., 0-9 scale for rice blast).

    • Yield and Yield Components: Data on grain yield, number of panicles, filled grains per panicle, and 1000-grain weight are recorded at harvest.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of differences between treatments. Mean separation tests like Duncan's Multiple Range Test (DMRT) are used to compare treatment means.[2]

G cluster_0 Pre-Trial Phase cluster_1 Trial Execution Phase cluster_2 Data Collection & Analysis Phase cluster_3 Post-Trial Phase A Site Selection & Field Preparation B Selection of Rice Cultivar (Typically Susceptible) A->B C Experimental Design (e.g., RCBD) B->C D Sowing/Transplanting C->D E Fungicide Application (this compound & Comparators) D->E F Disease Inoculation (if not naturally occurring) D->F G Disease Severity & Incidence Assessment E->G F->G H Yield & Yield Component Measurement G->H I Statistical Analysis (ANOVA, DMRT) H->I J Data Interpretation I->J K Conclusion & Reporting J->K

Fig 1. A typical experimental workflow for fungicide efficacy trials in rice.

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of phospholipid biosynthesis in the fungal pathogen. It specifically interferes with the methylation of phosphatidylethanolamine (PE) to phosphatidylcholine (PC), a crucial component of fungal cell membranes. This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and development. This compound is classified by the Fungicide Resistance Action Committee (FRAC) in Group F2.

The simplified diagram below illustrates the proposed target of this compound in the phosphatidylcholine biosynthesis pathway of P. oryzae.

G cluster_pathway Phosphatidylcholine Biosynthesis Pathway in P. oryzae cluster_result Outcome PE Phosphatidylethanolamine (PE) Enzyme Methyltransferase Enzymes PE->Enzyme Methylation PC Phosphatidylcholine (PC) Membrane Fungal Cell Membrane (Disrupted integrity and function) PC->Membrane Enzyme->PC This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Enzyme Outcome Inhibition of Fungal Growth (e.g., P. oryzae) Membrane->Outcome

Fig 2. Simplified diagram of this compound's mode of action.

Conclusion

This compound remains an effective fungicide for the management of rice blast and other fungal diseases. Its performance is comparable, and in some cases superior, to other commercially available fungicides. However, the development of resistance in pathogen populations is a concern, underscoring the need for integrated disease management strategies, including the rotation of fungicides with different modes of action.

Further research is warranted to evaluate the performance of this compound across a broader range of rice cultivars, particularly those with varying levels of genetic resistance. Such studies would provide valuable data for developing cultivar-specific disease management recommendations and optimizing the use of this important fungicide in sustainable rice production.

References

A Comparative Guide to Isoprothiolane Antibody Cross-Reactivity in Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of immunoassay-based detection of the fungicide isoprothiolane, with a focus on antibody cross-reactivity. It is designed to assist researchers, scientists, and drug development professionals in selecting and developing robust and specific analytical methods. This document outlines the performance of this compound-specific antibodies, compares them with alternative analytical techniques, and provides detailed experimental protocols.

Executive Summary

Immunoassays offer a rapid and sensitive method for the detection of this compound, a systemic fungicide used to control rice blast. The specificity of these assays is paramount and is primarily determined by the cross-reactivity of the antibodies employed. Recent research has led to the development of a monoclonal antibody with high specificity and negligible cross-reactivity with structural analogues.[1] This guide delves into the available data on this compound antibody performance and provides a comparative analysis with traditional chromatographic methods such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance of this compound Detection Methods

Quantitative data on the performance of various this compound detection methods are summarized below. While specific cross-reactivity percentage data for this compound antibodies against a comprehensive panel of analogues is not extensively detailed in publicly available literature, existing studies emphasize the high specificity of developed monoclonal antibodies.

Table 1: Performance Characteristics of this compound Immunoassays

ParameterMonoclonal Antibody-Based LFIA[1]Avian Antibody-Based Immunoassay
Antibody Type Monoclonal (mAb)Polyclonal (IgY)
Assay Format Gold Nanoparticle-Based Lateral Flow Immunoassay (LFIA)Competitive Immunoassay
Half Maximum Inhibitory Concentration (IC50) 0.81 ng/mLNot Reported
Limit of Detection (LOD) 81 µg/kg (brown rice), 66 µg/kg (polished rice)2 ng/mL
Cross-Reactivity Negligible with analogues[1]Reported as specific to this compound
Sample Matrix Brown and Polished RiceRice, Soil, and Water
Recovery Rate 91.05% - 104.13%[1]35.2% - 111.20%

Table 2: Comparison with Alternative Analytical Methods

MethodPrincipleLimit of Detection (LOD)ThroughputCostSpecificity
Immunoassay (LFIA) Antigen-antibody bindingµg/kg to ng/mL rangeHighLowHigh (dependent on antibody)
GC-MS/MS Gas chromatography separation, mass spectrometry detectionng/g rangeModerateHighVery High
LC-MS/MS Liquid chromatography separation, mass spectrometry detectionLow µg/kg rangeModerateHighVery High

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below.

This compound Immunoassay Protocol (Lateral Flow Immunoassay Example)

This protocol is based on the development of a gold nanoparticle-based lateral flow immunoassay (LFIA) using a specific monoclonal antibody.[1]

a. Materials and Reagents:

  • Anti-isoprothiolane monoclonal antibody

  • This compound standard

  • Gold nanoparticles (GNPs)

  • Sample pads, conjugate pads, nitrocellulose (NC) membranes, absorbent pads

  • Test line (T-line) antigen (this compound-BSA conjugate)

  • Control line (C-line) antibody (Goat anti-mouse IgG)

  • Sample extraction buffer

b. Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_lfia LFIA Procedure Sample Rice Sample Extraction Extraction with Acetonitrile/Water Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution of Supernatant Centrifugation->Dilution Apply_Sample Apply Diluted Sample to Sample Pad Migration Analyte Migrates to Conjugate Pad Apply_Sample->Migration Binding This compound Binds to GNP-mAb Migration->Binding Chromatography Complex Migrates along NC Membrane Binding->Chromatography T_Line Competitive Binding at Test Line Chromatography->T_Line C_Line Binding at Control Line T_Line->C_Line Result Visual Inspection or Reader C_Line->Result

Caption: Workflow for this compound detection using LFIA.

c. Interpretation of Results:

  • Negative: Both the test line and control line appear.

  • Positive: The control line appears, but the test line is absent or has a significantly reduced intensity.

  • Invalid: The control line does not appear.

GC-MS/MS Protocol for this compound Detection

This is a general protocol for the analysis of this compound in vegetable samples.

a. Sample Preparation (QuEChERS Method):

  • Homogenize 10 g of the sample.

  • Add 10 mL of acetonitrile and shake vigorously.

  • Add QuEChERS extraction salts (e.g., MgSO4, NaCl).

  • Shake and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Perform dispersive solid-phase extraction (d-SPE) cleanup using PSA (primary secondary amine) sorbent.

  • Centrifuge and transfer the supernatant for analysis.

b. GC-MS/MS Conditions:

  • Gas Chromatograph: Agilent or equivalent GC system.

  • Column: HP-5ms or similar capillary column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

LC-MS/MS Protocol for this compound Detection

This is a general protocol for the analysis of this compound in food matrices.

a. Sample Preparation:

  • Extract a homogenized sample with a suitable solvent (e.g., acetonitrile).

  • Perform a cleanup step, which may involve solid-phase extraction (SPE) or liquid-liquid extraction.

  • Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

b. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu, Waters, or equivalent LC system.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with formic acid) and acetonitrile or methanol.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualization: Signaling Pathways and Logical Relationships

Competitive Immunoassay Principle

The majority of immunoassays for small molecules like this compound are based on a competitive format. The underlying principle is the competition between the free analyte (this compound) in the sample and a labeled analyte (conjugate) for a limited number of antibody binding sites.

competitive_immunoassay cluster_reactants Reactants cluster_low_concentration Low this compound in Sample cluster_high_concentration High this compound in Sample Antibody Anti-Isoprothiolane Antibody (Limited) This compound This compound (from sample) Antibody->this compound Binds Labeled_this compound Labeled this compound (e.g., Enzyme-conjugated) Antibody->Labeled_this compound Binds This compound->Antibody Competes with Ab_Free Antibody-Isoprothiolane Complex (Low Signal) This compound->Ab_Free Labeled_this compound->Antibody Ab_Labeled Antibody-Labeled Complex (High Signal) Labeled_this compound->Ab_Labeled

Caption: Principle of a competitive immunoassay for this compound.

Hapten-Carrier Conjugation and Antibody Production

To generate antibodies against a small molecule like this compound (a hapten), it must first be conjugated to a larger carrier protein to become immunogenic.

antibody_production cluster_conjugation Hapten-Carrier Conjugation cluster_immunization Immunization and Antibody Production This compound This compound (Hapten) Conjugate This compound-Protein Conjugate (Immunogen) This compound->Conjugate Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugate Immunization Immunization of Host Animal Conjugate->Immunization B_Cell B-Cell Activation and Proliferation Immunization->B_Cell Antibody Production of Anti-Isoprothiolane Antibodies B_Cell->Antibody

Caption: Process of generating anti-isoprothiolane antibodies.

Conclusion

The development of highly specific monoclonal antibodies has significantly advanced the potential for rapid, sensitive, and cost-effective immunoassay-based detection of this compound. While quantitative cross-reactivity data remains a key area for further public documentation, the available evidence points to negligible interference from structurally similar compounds when using monoclonal antibodies.[1] For confirmatory analysis and in regulatory settings, chromatographic methods such as GC-MS/MS and LC-MS/MS remain the gold standard due to their exceptional specificity and accuracy. The choice of analytical method should, therefore, be guided by the specific requirements of the application, considering factors such as required sensitivity, sample throughput, cost, and the need for quantitative versus qualitative results. The protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the analysis of this compound.

References

Isoprothiolane: A Comparative Analysis of In Vitro and In-Field Efficacy in Rice Blast Management

Author: BenchChem Technical Support Team. Date: December 2025

Isoprothiolane is a systemic fungicide recognized for its protective and curative action against rice blast, a devastating disease caused by the fungus Magnaporthe oryzae.[1][2] This guide provides a comprehensive comparison of the in vitro and in-field performance of this compound against M. oryzae, alongside alternative fungicides. The information presented is intended for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Comparative Efficacy Data

The efficacy of this compound has been evaluated in numerous studies, both in laboratory settings (in vitro) and under real-world agricultural conditions (in-field).

In Vitro Efficacy:

In laboratory assays, this compound has demonstrated significant inhibition of M. oryzae mycelial growth. At concentrations of 500, 750, and 1000 ppm, this compound 5% EC achieved 100% inhibition of mycelial growth[3]. Another study also reported complete inhibition of the fungus at all tested concentrations (500, 750, and 1000 ppm). In a separate investigation, this compound was among the fungicides that exhibited 100% inhibition of P. oryzae growth across all tested doses (100%, 75%, and 50% of the recommended dose).[4][5][6]

The half-maximal effective concentration (EC50) of this compound, which represents the concentration required to inhibit 50% of fungal growth, has been reported to range from 1.68 to 28.83 μg/mL for different isolates of M. oryzae[7]. In a study on induced resistance, parental isolates had EC50 values for this compound of 4.54 to 4.72 µg/ml, while resistant mutants showed significantly higher EC50 values ranging from 30.07 to 41.26 µg/ml.[8]

Table 1: In Vitro Mycelial Growth Inhibition of Magnaporthe oryzae

FungicideConcentration (ppm)Mean Mycelial Growth Inhibition (%)Reference
This compound 5% EC 500 100 [3]
750 100 [3]
1000 100 [3]
Tricyclazole 75% WP500100[3]
750100[3]
1000100[3]
Hexaconazole100%, 75%, 50% of recommended dose100[4][5][6]
Kitazin100%, 75%, 50% of recommended dose100[4][5][6]
Zineb100%, 75%, 50% of recommended dose100[4][5][6]
Pyraclostrobin100% of recommended dose100[4][5][6]
75% of recommended dose90.6[4]
50% of recommended dose90.1[4]
Tebuconazole100% of recommended dose100[4]
75% of recommended dose100[4]
50% of recommended dose98.3[4]

In-Field Efficacy:

Field trials have substantiated the effectiveness of this compound in controlling rice blast. In a field experiment, this compound 40% EC applied at 1.5 ml/L resulted in the minimum disease severity of leaf blast (21.78%) compared to the control (44.59%)[9]. This treatment also led to the maximum grain yield of 6730 kg/ha , a significant increase from the 4389 kg/ha in untreated plots.[9] Another field study demonstrated that a dosage of 1500g per hectare of this compound achieved a control effect of 66.84% against rice leaf blast.[10]

Table 2: Field Performance of this compound and Alternatives Against Rice Blast

TreatmentApplication RateLeaf Blast Severity (%)Grain Yield ( kg/ha )Reference
This compound 40% EC 1.5 ml/L 21.78 6730 [9]
Thifluzamide 24% SC0.8 g/L24.266518[9]
Untreated Control-44.594389[9]
This compound 1500 g/ha - - [10]
Untreated Control---[10]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to evaluate the efficacy of fungicides against fungal pathogens in a controlled laboratory environment.[11][12][13][14]

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized in an autoclave.

  • Fungicide Stock Solution: A stock solution of the test fungicide is prepared by dissolving a known amount of the fungicide in sterile distilled water.[15]

  • Poisoned Media Preparation: The sterilized PDA medium is cooled to approximately 45°C. The fungicide stock solution is then added to the molten PDA to achieve the desired final concentrations (e.g., 500, 750, 1000 ppm).[13] The amended medium is thoroughly mixed and poured into sterile Petri plates.

  • Inoculation: A small mycelial disc (e.g., 5 mm in diameter) is taken from the margin of an actively growing, pure culture of M. oryzae using a sterile cork borer.[13] This disc is aseptically placed at the center of each fungicide-amended PDA plate.

  • Control: A control plate containing PDA without any fungicide is also inoculated in the same manner.[13]

  • Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 28 ± 2°C) for a specified period (e.g., 7-9 days).[11][13]

  • Data Collection: The radial growth of the fungal mycelium is measured in millimeters.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:[14]

    Percent Inhibition = ((C - T) / C) x 100

    Where:

    • C = Average radial growth in the control plate

    • T = Average radial growth in the treated plate

Field Efficacy Trial for Rice Blast Control

Field trials are essential to evaluate the performance of fungicides under natural environmental conditions and disease pressure.[16][17][18]

  • Experimental Design: The experiment is laid out in a Randomized Complete Block Design (RCBD) with multiple replications (e.g., three) for each treatment.[17][18]

  • Plot Preparation: The experimental field is divided into plots of a specific size (e.g., 2m x 1m).[14] Standard agronomic practices for rice cultivation, including fertilization and irrigation, are followed.[3][18]

  • Variety Selection: A rice variety susceptible to blast is used to ensure adequate disease development for a robust evaluation.[17]

  • Treatments: The treatments consist of different fungicides at their recommended application rates, along with an untreated control.

  • Fungicide Application: Fungicides are typically applied as foliar sprays.[3] The timing and number of applications are critical and should be based on the disease cycle and crop growth stage. For instance, sprays may be initiated at the late tillering stage and repeated after a specific interval (e.g., 7 days).[14]

  • Data Collection:

    • Disease Assessment: Disease incidence and severity are recorded at regular intervals. Disease severity can be assessed using a standard scale (e.g., 0-9 scale).[13] The Area Under the Disease Progress Curve (AUDPC) can be calculated to measure disease intensity over time.[16]

    • Yield Parameters: At the end of the trial, yield and yield-attributing parameters such as grain yield and straw yield are recorded.[9]

  • Data Analysis: The collected data is subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine the significance of differences between treatments.

Mandatory Visualizations

Mode of Action: Signaling Pathway

This compound's mode of action is believed to involve the interference with transmethylation in the biosynthesis of phosphatidylcholine, a major component of cell membranes in fungi.[8][19] This disruption of lipid metabolism ultimately hinders fungal growth and development.

isoprothiolane_moa cluster_fungal_cell Fungal Cell SAM S-adenosyl methionine (SAM) PE Phosphatidylethanolamine (PE) SAM->PE Methylation Steps PC Phosphatidylcholine (PC) PE->PC Membrane Cell Membrane Integrity PC->Membrane Essential Component This compound This compound This compound->PE Inhibits Transmethylation

This compound's inhibition of phosphatidylcholine synthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the in vitro and in-field efficacy of a fungicide.

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_infield In-Field Efficacy Assessment prep_media Prepare 'Poisoned' Agar Plates inoculate Inoculate with M. oryzae prep_media->inoculate incubate_vitro Incubate and Measure Mycelial Growth inoculate->incubate_vitro calc_inhibition Calculate Percent Inhibition incubate_vitro->calc_inhibition analysis Statistical Analysis and Comparison calc_inhibition->analysis setup_plots Set up Field Plots (RCBD) apply_fungicide Apply Fungicide Treatments setup_plots->apply_fungicide assess_disease Assess Disease Severity and Incidence apply_fungicide->assess_disease measure_yield Measure Crop Yield assess_disease->measure_yield measure_yield->analysis start Fungicide Selection (this compound & Alternatives) start->prep_media start->setup_plots conclusion Draw Conclusions on Efficacy analysis->conclusion

Workflow for comparing fungicide efficacy in vitro and in-field.

References

Isoprothiolane: A Comparative Analysis of its Efficacy as a Systemic Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the systemic fungicide isoprothiolane with other commonly used alternatives for the control of fungal pathogens, primarily focusing on rice blast caused by Pyricularia oryzae. The information presented is collated from various experimental studies to aid in research and development decisions.

Executive Summary

This compound is a systemic fungicide with both protective and curative action, primarily used for the control of rice blast.[1] It is absorbed by the leaves and roots and translocated throughout the plant.[1] Its mode of action involves the inhibition of phospholipid biosynthesis. In comparative studies, this compound has demonstrated significant efficacy, often comparable to or exceeding that of other systemic fungicides. This guide details the performance of this compound against other fungicides, provides insights into their mechanisms of action through signaling pathway diagrams, and outlines the experimental protocols used to generate the presented data.

Comparative Efficacy: In Vitro and Field Studies

The efficacy of this compound has been evaluated in numerous studies against a range of systemic fungicides. The following tables summarize the quantitative data from these experiments, showcasing the percentage of mycelial growth inhibition in laboratory settings and disease reduction in field trials.

In Vitro Mycelial Growth Inhibition of Pyricularia oryzae

Table 1: Percentage Inhibition of Pyricularia oryzae Mycelial Growth by Various Systemic Fungicides

FungicideConcentration (ppm)Mycelial Growth Inhibition (%)Reference
This compound 500, 750, 1000100
Recommended Dose (RD), RD/2, 2RD100[2]
10,00084[3]
Tricyclazole50, 100, 15063.66[4]
500, 750, 1000100
Recommended Dose (RD), RD/2, 2RD100[2]
10084.31[5]
HexaconazoleRecommended Dose, 75% RD, 50% RD100[6][7]
10,000100[3]
Azoxystrobin50, 100, 15099.4[4]
500, 750, 100055.83, 63.62, 70.52
Recommended Dose (RD)71.11[2]
Tebuconazole50, 100, 15099.4[4]
500, 750, 1000100
Recommended Dose (RD), RD/2, 2RD100[2]
Propiconazole500, 750, 1000100

Note: RD refers to the recommended dose as specified in the respective studies. The specific ppm values for RD can vary.

Field Efficacy: Control of Rice Blast

Table 2: Percentage Reduction of Rice Blast Disease Severity in Field Trials

FungicideApplication RateLeaf Blast Reduction (%)Neck Blast Reduction (%)Reference
This compound 40% EC 1.5 ml/L78.22-[8]
2 ml/l--[9]
Tricyclazole 75% WP0.6 g/lSignificantly better than this compound-[9]
-11.87 (disease severity)-[10]
Azoxystrobin-17.29 (disease severity)-[10]
Hexaconazole 5% EC + Tricyclazole 300g/l SC->60>60[11]
Pyraclostrobin 25% EC90-150 g/ha>90 (therapeutic effect)-[12]

Note: Direct comparative percentages are not always available, with some studies reporting disease severity scores. Lower severity scores indicate higher efficacy.

Experimental Protocols

The data presented in this guide are derived from established scientific methodologies. The following are detailed protocols for the key experiments cited.

In Vitro Fungicide Efficacy Assessment: Poisoned Food Technique

This method is widely used to evaluate the effect of fungicides on the mycelial growth of fungi.

  • Media Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.

  • Fungicide Incorporation: The test fungicide is added to the molten PDA at desired concentrations (e.g., 50, 100, 150 ppm). The fungicide-amended medium is then poured into sterile Petri plates. A control set of plates without any fungicide is also prepared.

  • Inoculation: A small disc of mycelium from a pure, actively growing culture of the target fungus (e.g., Pyricularia oryzae) is placed at the center of each Petri plate.

  • Incubation: The inoculated plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period.

  • Data Collection: The radial growth of the fungal colony is measured in both the treated and control plates.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the treated plate.

Field Trial for Rice Blast Control

Field experiments are crucial for evaluating the efficacy of fungicides under real-world conditions.

  • Experimental Design: A randomized complete block design (RCBD) is typically employed with multiple replications for each treatment.

  • Plot Establishment: The experimental field is divided into plots of a specific size. A susceptible rice variety is planted.

  • Treatments: The treatments consist of different fungicides applied at their recommended dosages. An untreated control plot is included for comparison.

  • Fungicide Application: Fungicides are applied as foliar sprays at specific growth stages of the rice plant, often at the tillering stage and at 5% panicle emergence.[13]

  • Disease Assessment: The severity of leaf and neck blast is recorded at regular intervals after fungicide application. Disease severity can be assessed using a standardized scale (e.g., 0-9 scale).

  • Data Analysis: The collected data on disease severity are statistically analyzed to determine the significance of the differences between treatments. The percentage of disease reduction is calculated relative to the untreated control.

  • Yield Data: At the end of the trial, grain yield from each plot is harvested, dried, and weighed to assess the impact of the fungicide treatments on crop productivity.

Signaling Pathways and Mechanisms of Action

Understanding the biochemical pathways targeted by different fungicides is essential for effective disease management and for developing strategies to mitigate fungicide resistance.

This compound: Inhibition of Phospholipid Biosynthesis

This compound's primary mode of action is the inhibition of phospholipid biosynthesis in fungi. This disruption of cell membrane formation is crucial for its fungicidal activity.

isoprothiolane_pathway cluster_fungal_cell Fungal Cell Precursors Precursors Phosphatidylethanolamine Phosphatidylethanolamine Precursors->Phosphatidylethanolamine Biosynthesis Phosphatidylcholine Phosphatidylcholine Phosphatidylethanolamine->Phosphatidylcholine Methylation Cell Membrane Formation Cell Membrane Formation Phosphatidylcholine->Cell Membrane Formation Incorporation Fungal Growth & Pathogenicity Fungal Growth & Pathogenicity Cell Membrane Formation->Fungal Growth & Pathogenicity This compound This compound This compound->Phosphatidylethanolamine Inhibits Methylation tricyclazole_pathway cluster_fungal_cell Fungal Cell Appressorium Precursors Precursors Scytalone Scytalone Precursors->Scytalone Biosynthesis 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN Dehydration Vermelone Vermelone 1,3,8-THN->Vermelone Reduction 1,8-DHN 1,8-DHN Vermelone->1,8-DHN Dehydration Melanin Melanin 1,8-DHN->Melanin Polymerization Appressorium Hardening Appressorium Hardening Melanin->Appressorium Hardening Host Penetration Host Penetration Appressorium Hardening->Host Penetration Tricyclazole Tricyclazole Tricyclazole->1,3,8-THN Inhibits Reduction Tricyclazole->Vermelone Inhibits Dehydration azoxystrobin_pathway cluster_mitochondrion Mitochondrial Inner Membrane Complex I Complex I Ubiquinone Pool Ubiquinone Pool Complex I->Ubiquinone Pool Electron Transfer Complex III (Cytochrome bc1) Complex III (Cytochrome bc1) Ubiquinone Pool->Complex III (Cytochrome bc1) Electron Transfer Complex II Complex II Complex II->Ubiquinone Pool Electron Transfer Cytochrome c Cytochrome c Complex III (Cytochrome bc1)->Cytochrome c Electron Transfer ATP Synthesis ATP Synthesis Complex III (Cytochrome bc1)->ATP Synthesis Proton Pumping Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 e- H2O H2O O2->H2O Azoxystrobin Azoxystrobin Azoxystrobin->Complex III (Cytochrome bc1) Inhibits Qo site triazole_pathway cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol C14-demethylation Cell Membrane Formation Cell Membrane Formation Ergosterol->Cell Membrane Formation Fungal Growth Fungal Growth Cell Membrane Formation->Fungal Growth Triazoles\n(Hexaconazole, Propiconazole, Tebuconazole) Triazoles (Hexaconazole, Propiconazole, Tebuconazole) Triazoles\n(Hexaconazole, Propiconazole, Tebuconazole)->Lanosterol Inhibits C14-demethylase experimental_workflow cluster_lab Laboratory Screening cluster_greenhouse Greenhouse Trials cluster_field Field Trials Isolate_Pathogen Isolate & Culture Target Pathogen Poisoned_Food In Vitro Efficacy (Poisoned Food Technique) Isolate_Pathogen->Poisoned_Food Data_Analysis_Lab Calculate % Inhibition Poisoned_Food->Data_Analysis_Lab Pot_Experiments Potted Plant Experiments Data_Analysis_Lab->Pot_Experiments Select Promising Candidates Disease_Assessment_GH Assess Disease Severity Pot_Experiments->Disease_Assessment_GH Field_Plots Establish Field Plots (RCBD) Disease_Assessment_GH->Field_Plots Advance to Field Testing Fungicide_Application Apply Fungicide Treatments Field_Plots->Fungicide_Application Disease_Assessment_Field Monitor Disease Progression Fungicide_Application->Disease_Assessment_Field Yield_Measurement Harvest & Measure Yield Disease_Assessment_Field->Yield_Measurement Data_Analysis_Field Statistical Analysis Yield_Measurement->Data_Analysis_Field Conclusion Conclusion Data_Analysis_Field->Conclusion Evaluate Overall Efficacy

References

Evaluating the cost-effectiveness of isoprothiolane for rice disease management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprothiolane, a systemic fungicide, has been a noteworthy tool in the management of significant rice diseases, primarily rice blast (Magnaporthe oryzae) and sheath blight (Rhizoctonia solani). This guide provides an objective comparison of this compound's performance and cost-effectiveness against other commonly used fungicides, supported by experimental data. The following sections delve into the economic analysis, comparative efficacy, and underlying biochemical pathways associated with this compound and its alternatives.

Economic Analysis: A Comparative Overview

The cost-effectiveness of a fungicide treatment is a critical factor for sustainable agriculture. It is determined not only by the price of the chemical but also by its efficacy in preventing yield loss and the associated application costs. This analysis compares the estimated costs and benefits of using this compound against other prevalent fungicides for managing rice blast and sheath blight.

Table 1: Estimated Cost-Effectiveness of this compound and Alternatives for Rice Disease Management

Fungicide (Active Ingredient)FormulationRecommended Dose (per hectare)Estimated Chemical Cost (per hectare)¹Estimated Application Cost (per hectare)²Total Estimated Cost (per hectare)
This compound 40% EC750 ml₹964₹470₹1,434
Hexaconazole 5% EC1000 ml₹520₹470₹990
Difenoconazole 25% EC500 ml₹730₹470₹1,200
Tebuconazole 25.9% EC750 ml₹600₹470₹1,070

¹ Estimated chemical costs are based on publicly available online prices in India and may vary based on brand, location, and supplier. ² Estimated application cost is an average based on manual spraying labor costs in India. This cost can vary significantly depending on the method of application (e.g., manual vs. tractor-mounted sprayer) and regional labor wages.[1][2]

Comparative Efficacy Against Rice Diseases

The effectiveness of a fungicide is paramount to its value. The following tables summarize data from various studies comparing the efficacy of this compound with other fungicides in controlling rice blast and sheath blight, and the subsequent impact on rice yield.

Table 2: Comparative Efficacy Against Rice Blast (Magnaporthe oryzae)

Fungicide (Active Ingredient)Disease Reduction (%)Yield Increase over Control (%)Reference
This compound 40% EC 100 (in vitro)-[3][4]
Hexaconazole 5% EC 100 (in vitro)-[3][4]
Tebuconazole 25.9% EC 98.3 - 100 (in vitro)-[3]
This compound 40% EC 69.04 (therapeutic)-[5]
Tricyclazole 75% WP (Standard Check) --[5]

Table 3: Comparative Efficacy Against Rice Sheath Blight (Rhizoctonia solani)

Fungicide (Active Ingredient)Disease Severity Reduction (%)Grain Yield ( kg/ha )Reference
This compound 40% EC 28.715514[6]
Difenoconazole 25% EC 24.335779[6]
Tebuconazole 25.9% EC 28.66-[6]
Control (Untreated) -4141[6]

Experimental Protocols

To ensure the validity and reproducibility of the cited data, it is essential to understand the methodologies employed in the experiments. Below are detailed protocols for in vitro and field evaluations of fungicide efficacy.

In Vitro Fungicide Efficacy Evaluation (Poisoned Food Technique)

This method is used to assess the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen.[3]

  • Preparation of Fungal Culture: The target pathogen (e.g., Magnaporthe oryzae or Rhizoctonia solani) is isolated from infected rice samples and cultured on a suitable medium like Potato Dextrose Agar (PDA). The culture is incubated at 26 ± 2°C until sufficient mycelial growth is achieved.

  • Fungicide Stock Solution: A stock solution of the test fungicide is prepared by dissolving a known weight of the commercial formulation in sterile distilled water to achieve a high concentration (e.g., 100,000 ppm).

  • Poisoned Media Preparation: The fungicide stock solution is serially diluted and added to molten PDA to obtain the desired final concentrations (e.g., 100%, 75%, and 50% of the recommended dose). The poisoned PDA is then poured into sterile Petri plates.

  • Inoculation: A mycelial disc (e.g., 7 mm diameter) is taken from the margin of an actively growing fungal culture and placed at the center of each Petri plate containing the poisoned medium. A control plate with PDA without any fungicide is also inoculated.

  • Incubation and Data Collection: The inoculated plates are incubated at 26 ± 2°C. The radial growth of the mycelium is measured when the fungal growth in the control plate has completely covered the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where:

      • C = Radial growth in the control plate

      • T = Radial growth in the treated plate

Field Trial for Fungicide Efficacy Evaluation

Field trials are conducted to evaluate the performance of fungicides under real-world agricultural conditions.[6]

  • Experimental Design: The experiment is laid out in a Randomized Complete Block Design (RCBD) with multiple replications (typically three or four) for each treatment.

  • Treatments: The treatments include the fungicides being tested at their recommended dosages, a standard check (a commonly used and effective fungicide), and an untreated control.

  • Plot Size and Crop Management: Each plot is of a specified size, and standard agronomic practices for rice cultivation (e.g., fertilization, irrigation, and weed management) are followed uniformly across all plots.

  • Inoculation (if necessary): In some studies, to ensure uniform disease pressure, artificial inoculation with the target pathogen may be carried out.

  • Fungicide Application: Fungicides are applied at specific growth stages of the rice crop or upon the initial appearance of disease symptoms. The application is typically done using a calibrated sprayer to ensure uniform coverage.

  • Data Collection:

    • Disease Severity: Disease severity is assessed at regular intervals using a standardized scoring scale (e.g., 0-9 scale for rice blast). The Percent Disease Index (PDI) is then calculated.

    • Yield and Yield Components: At maturity, data on grain yield, straw yield, and other yield-attributing characters (e.g., number of tillers, panicle length, number of grains per panicle) are recorded from a designated area within each plot.

  • Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of phosphatidylcholine (PC) biosynthesis in fungi. PC is a crucial component of cell membranes and is also involved in signal transduction. This compound is believed to interfere with the transmethylation steps in the two major pathways of PC biosynthesis: the Bremer-Greenberg pathway and the Kennedy pathway.

G cluster_bremer_greenberg Bremer-Greenberg Pathway cluster_kennedy Kennedy Pathway PE Phosphatidylethanolamine (PE) PME Phosphatidyl-N-monomethylethanolamine (PME) PE->PME Methylation PDE Phosphatidyl-N,N-dimethylethanolamine (PDE) PME->PDE Methylation PC_BG Phosphatidylcholine (PC) PDE->PC_BG Methylation Disruption Disruption of Fungal Cell Membrane Integrity and Signaling PC_BG->Disruption Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Phosphorylation CDP_Choline CDP-Choline Phosphocholine->CDP_Choline Activation PC_K Phosphatidylcholine (PC) CDP_Choline->PC_K Condensation PC_K->Disruption This compound This compound This compound->PE Inhibits G cluster_lab Laboratory Phase cluster_field Field Phase cluster_analysis Analysis Phase A In Vitro Efficacy Screening (Poisoned Food Technique) B Dose-Response Analysis A->B C Small-Plot Field Trials (Efficacy & Phytotoxicity) B->C D Multi-Location & Multi-Season Trials C->D E Large-Scale On-Farm Trials D->E F Data Collection (Disease Severity, Yield) E->F G Statistical Analysis F->G H Economic Analysis (Cost of Cultivation, Market Price) G->H I Benefit-Cost Ratio Calculation H->I

References

Navigating Fungicide Resistance: A Comparative Analysis of Isoprothiolane Cross-Resistance Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide resistance in key plant pathogens poses a significant threat to global food security. Isoprothiolane, a systemic dithiolane fungicide, has been a cornerstone in the management of rice blast, caused by Magnaporthe oryzae. However, the development of resistance necessitates a thorough understanding of its cross-resistance patterns with other fungicide classes to devise effective and sustainable disease management strategies. This guide provides an objective comparison of this compound's performance against various fungicide alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying resistance mechanisms.

Cross-Resistance Profile of this compound-Resistant Magnaporthe oryzae

Studies on this compound-resistant mutants of Magnaporthe oryzae have revealed varied cross-resistance patterns with fungicides from different chemical classes. The following table summarizes the 50% effective concentration (EC50) values of this compound-sensitive (wild-type) and resistant isolates against a panel of fungicides with distinct modes of action.

FungicideFRAC GroupChemical ClassMode of ActionWild-Type (H08-1a) EC50 (µg/mL)This compound-Resistant Mutants EC50 Range (µg/mL)Cross-Resistance Pattern
This compound (IPT) 6DithiolanePhospholipid biosynthesis (methyltransferase inhibition)4.626.5 - 43.55-
Iprobenfos (IBP) 6OrganophosphatePhospholipid biosynthesis (methyltransferase inhibition)Not ReportedNot Significantly Different from Wild-TypeNo significant cross-resistance [1]
Tebuconazole (TEB) 3DMISterol biosynthesis in membranesNot ReportedNot Significantly Different from Wild-TypeNo cross-resistance [1]
Azoxystrobin (AZO) 11QoIRespirationNot ReportedNot Significantly Different from Wild-TypeNo cross-resistance [1]
Boscalid (BOS) 7SDHIRespirationNot ReportedNot Significantly Different from Wild-TypeNo cross-resistance [1]
Carbendazim (CAR) 1MBCMitosis and cell divisionNot ReportedNot Significantly Different from Wild-TypeNo cross-resistance [1]
Fludioxonil (FLU) 12PhenylpyrroleSignal transductionNot ReportedMore Sensitive than Wild-TypeNegative cross-resistance (increased sensitivity) [1]
Iprodione (IPR) 2DicarboximideSignal transductionNot ReportedMore Sensitive than Wild-TypeNegative cross-resistance (increased sensitivity) [1]
Epoxiconazole 3DMISterol biosynthesis in membranesNot ReportedNo correlation in sensitivityNo cross-resistance [2]

Key Observation: A significant finding is the lack of significant cross-resistance between this compound and iprobenfos (IBP).[1] This is noteworthy as both were previously thought to share the same mode of action. This suggests that the resistance mechanisms to this compound in M. oryzae are specific and do not confer broad resistance to other phospholipid biosynthesis inhibitors. Furthermore, this compound-resistant mutants did not exhibit cross-resistance to fungicides from major groups such as DMIs (tebuconazole, epoxiconazole), QoIs (azoxystrobin), SDHIs (boscalid), and MBCs (carbendazim).[1][2] Interestingly, these mutants showed increased sensitivity (negative cross-resistance) to the signal transduction inhibitors fludioxonil and iprodione.[1]

Experimental Protocols

The data presented in this guide are primarily based on in vitro sensitivity assays determining the half-maximal effective concentration (EC50) for mycelial growth inhibition.

Protocol: Mycelial Growth Inhibition Assay for EC50 Determination

This protocol is adapted from studies on fungicide sensitivity in Magnaporthe oryzae.

1. Fungal Isolates and Culture Conditions:

  • Wild-type and this compound-resistant isolates of Magnaporthe oryzae are maintained on Potato Dextrose Agar (PDA) medium.

  • Cultures are incubated at 25-28°C in the dark for 7-10 days to allow for sufficient mycelial growth.

2. Fungicide Stock Solutions and Media Preparation:

  • Stock solutions of each fungicide are prepared by dissolving the technical grade active ingredient in an appropriate solvent (e.g., acetone or dimethyl sulfoxide (DMSO)).

  • The fungicide stock solutions are serially diluted to achieve a range of final concentrations in the PDA medium. The final solvent concentration in the medium should not exceed a level that affects fungal growth (typically ≤1% v/v).

  • The appropriate volume of each fungicide dilution is added to molten PDA (cooled to approximately 50-55°C) and poured into sterile Petri dishes. PDA plates with solvent alone serve as a control.

3. Inoculation and Incubation:

  • Mycelial plugs (typically 4-5 mm in diameter) are taken from the actively growing margin of a 7-day-old culture of the fungal isolate.

  • One mycelial plug is placed in the center of each fungicide-amended and control PDA plate.

  • The plates are incubated at 25-28°C in the dark for 5-7 days, or until the mycelial growth in the control plates reaches a specific diameter.

4. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions, and the average diameter is calculated.

  • The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the colony on the control plate, and DT is the average diameter of the colony on the fungicide-amended plate.

  • The EC50 value, which is the concentration of the fungicide that inhibits mycelial growth by 50%, is calculated by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

Protocol: Generation of Fungicide-Resistant Mutants

Resistant mutants are typically generated in the laboratory through adaptation on fungicide-amended media.

1. Adaptation Procedure:

  • Mycelial plugs of the wild-type isolate are placed on PDA medium containing a sub-lethal concentration of this compound.

  • Sectors of the fungal colony that show growth are transferred to fresh PDA plates with a higher concentration of the fungicide.

  • This process of sequential transfer to increasing fungicide concentrations is repeated until isolates capable of growing at significantly higher concentrations than the wild-type are obtained.

2. Stability of Resistance:

  • To confirm the stability of the resistance phenotype, the selected mutants are grown on fungicide-free PDA for several generations (e.g., five to ten transfers).

  • The EC50 value of the sub-cultured mutants is then re-determined to ensure that the resistance is a stable genetic trait and not a temporary adaptation.

Molecular Mechanisms of this compound Resistance

Research into the molecular basis of this compound resistance in Magnaporthe oryzae has identified key regulatory pathways and genes.

The Velvet Complex Signaling Pathway and its Role in Low-Level Resistance

Low-level resistance to this compound has been linked to the Velvet complex, a group of regulatory proteins that control various cellular processes in filamentous fungi.[1][3] In wild-type strains, the Velvet complex, consisting of VeA, VelB, and LaeA, is thought to regulate genes involved in secondary metabolism, which may be necessary for the activation or detoxification of this compound.[1] Mutations or disruptions in components of this complex, particularly MoVelB, can lead to a deformed complex, altering the expression of downstream genes and resulting in reduced sensitivity to this compound.[1]

G cluster_0 Nucleus VeA MoVeA VelvetComplex Velvet Complex (VeA-VelB-LaeA) VeA->VelvetComplex DeformedComplex Deformed Velvet Complex VeA->DeformedComplex VelB MoVelB VelB->VelvetComplex VelB->DeformedComplex LaeA MoLaeA LaeA->VelvetComplex LaeA->DeformedComplex SM_Genes Secondary Metabolism Genes / CYP450s VelvetComplex->SM_Genes Regulates IPT_Toxicity This compound Toxicity SM_Genes->IPT_Toxicity Contributes to LowResistance Low this compound Resistance SM_Genes->LowResistance Leads to DeformedComplex->SM_Genes Down-regulates Mutation Mutation in MoVelB Mutation->VelB

Velvet Complex Pathway in this compound Resistance.
Logical Relationship in Moderate this compound Resistance

Moderate resistance to this compound involves a different regulatory network centered around the Zn2Cys6 transcription factor, MoIRR, and the Mediator complex subunit, MoMed15.[4] In this pathway, MoIRR interacts with MoMed15 to recruit the Mediator complex, which in turn activates the expression of downstream xenobiotic-metabolizing enzymes. It is hypothesized that some of these enzymes may enhance the toxicity of this compound. Mutations in MoIRR or MoMed15 can disrupt this process, leading to reduced expression of these enzymes and consequently, moderate resistance to this compound.

G cluster_1 Genetic and Protein Interactions MoIRR MoIRR (Zn2Cys6 Transcription Factor) Mediator Mediator Complex MoIRR->Mediator Recruits via MoMed15 Resistance Moderate Resistance MoIRR->Resistance Leads to MoMed15 MoMed15 (Mediator Subunit) MoMed15->Resistance Leads to XME Xenobiotic-Metabolizing Enzymes Mediator->XME Activates Expression IPT_Metabolism This compound Metabolism/Activation XME->IPT_Metabolism Catalyzes IPT This compound IPT->IPT_Metabolism Toxicity Enhanced Toxicity IPT_Metabolism->Toxicity Mutation_IRR Mutation in MoIRR Mutation_IRR->MoIRR Mutation_Med15 Mutation in MoMed15 Mutation_Med15->MoMed15

Logical Flow of Moderate this compound Resistance.

Experimental Workflow for Cross-Resistance Assessment

The systematic evaluation of cross-resistance is a critical step in understanding the implications of resistance to a specific fungicide. The following diagram illustrates a typical workflow for assessing the cross-resistance patterns of this compound-resistant fungal isolates.

G cluster_workflow Cross-Resistance Assessment Workflow start Start: Wild-Type Fungal Isolate generate_mutants Generate Resistant Mutants (Adaptation on IPT media) start->generate_mutants confirm_resistance Confirm Resistance Stability (Sub-culturing on fungicide-free media) generate_mutants->confirm_resistance ec50_ipt Determine EC50 for this compound confirm_resistance->ec50_ipt cross_resistance_testing Cross-Resistance Testing: EC50 Determination for Other Fungicides ec50_ipt->cross_resistance_testing data_analysis Data Analysis: Compare EC50 values of WT and Mutants cross_resistance_testing->data_analysis conclusion Conclusion on Cross-Resistance Pattern data_analysis->conclusion

References

A Comparative Guide to Validated Analytical Methods for Isoprothiolane Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the detection of isoprothiolane, a systemic fungicide, in environmental samples such as soil and water. The selection of an appropriate analytical technique is critical for accurate monitoring of its environmental fate and ensuring regulatory compliance. This document outlines the performance of various methods, supported by experimental data, to aid researchers in choosing the most suitable approach for their specific needs.

Method Performance Comparison

The selection of an analytical method for this compound detection is a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the quantitative performance of commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented is compiled from various validation studies.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD %)
GC-MS/MS Rice-0.005 mg/kg[1]88 - 105[1]6.7 - 8.8[1]
LC-MS/MS Paddy Water & Soil----
Spectrophotometry Water & Soil2.0 x 10⁻³ µg/cm² (Sandell's Sensitivity)[2]5.0 µg/10 mL[2]-4.1 x 10⁻²[2]

Note: Data for HPLC-UV and more comprehensive data for LC-MS/MS in environmental matrices were not available in the reviewed literature. The presented data for GC-MS/MS is from a study on rice, which can be indicative of performance in complex matrices.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are protocols for the key techniques discussed.

QuEChERS-based Extraction for GC-MS/MS and LC-MS/MS Analysis

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.

Sample Preparation (Soil):

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (and water if the soil is dry) to the tube.

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation.

  • Shake vigorously again for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences).

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Spectrophotometric Method

This colorimetric method is based on the reaction of this compound with specific reagents to form a colored complex that can be quantified using a spectrophotometer.

Sample Preparation (Water):

  • Extract 25 mL of the water sample twice with 25 mL portions of diethyl ether.

  • Evaporate the combined ether extracts to dryness.

  • Dissolve the residue in 50 mL of ethanol for analysis[2].

Sample Preparation (Soil):

  • Weigh 50 g of crushed soil and extract twice with 25 mL portions of diethyl ether.

  • Evaporate the combined ether extracts to dryness.

  • Dissolve the residue in 50 mL of ethanol for analysis[2].

Color Development and Measurement:

  • Take an aliquot of the sample extract containing 5.0 to 25 µg of this compound.

  • Add 0.5 mL of bromine water and shake for 10 minutes.

  • Add 2 drops of formic acid to remove excess bromine.

  • Add 0.5 mL of a potassium iodide-potassium iodate mixture and 1 mL of leucocrystal violet.

  • Allow 15 minutes for full color development.

  • Dilute the solution with 30% alcohol and measure the absorbance at 600 nm against a reagent blank[2].

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a generalized workflow for the analysis of this compound in environmental samples, from sample collection to data analysis.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis & Reporting Sample_Collection Environmental Sample (Soil or Water) Homogenization Homogenization (for soil) Sample_Collection->Homogenization Extraction Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup GC_MS GC-MS/MS Cleanup->GC_MS HPLC_UV HPLC-UV Cleanup->HPLC_UV LC_MSMS LC-MS/MS Cleanup->LC_MSMS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition HPLC_UV->Data_Acquisition LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for this compound analysis in environmental samples.
Signaling Pathway: this compound's Mode of Action

This compound acts as a fungicide by inhibiting phospholipid biosynthesis in fungi. Specifically, it is thought to target methyltransferase, an enzyme crucial for this pathway. The diagram below illustrates the proposed mechanism of action.

G Substrate Phosphatidylethanolamine Enzyme Methyltransferase Substrate->Enzyme Product Phosphatidylcholine Enzyme->Product Membrane Fungal Cell Membrane Integrity Product->Membrane Essential Component This compound This compound This compound->Inhibition Inhibition->Enzyme

Proposed mechanism of this compound's inhibition of phospholipid biosynthesis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Isoprothiolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step instructions for the safe and compliant disposal of isoprothiolane, a fungicide also used as an insecticide in agricultural research.

Immediate Safety and Logistical Information

When handling this compound, it is crucial to prevent environmental contamination and personal exposure. Improper disposal can lead to the contamination of soil and water systems.[1][2] Always consult your institution's specific safety guidelines and local regulations before proceeding with any disposal.

Key Disposal Principles:

  • Avoid Environmental Release: Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1][3] Discharge into sewer systems or the environment must be avoided.[1]

  • Professional Disposal: The recommended method for disposing of this compound waste is to engage a licensed chemical waste disposal company.[1][4] These facilities are equipped for controlled incineration with flue gas scrubbing or other approved chemical destruction methods.[1]

  • Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate personal protective equipment, including chemical-impermeable gloves, safety goggles, and a full-face respirator if exposure limits are exceeded or if there is a risk of dust or vapor inhalation.[1][5]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a suitable, sealable, and properly labeled container.[1]

    • For accidental spills, avoid dust formation.[1] Sweep up the material, taking care not to generate dust, and place it into a sealed container for disposal.[4] The affected area should then be washed with a large amount of water.[4]

  • Container Management:

    • Ensure that containers holding this compound waste are tightly closed and stored in a cool, dry, and well-ventilated area away from ignition sources.[5]

    • For empty containers, triple rinse them (or the equivalent) with an appropriate solvent.[1] The rinse water should be collected and disposed of as hazardous waste.[6]

    • After proper rinsing, puncture the container to make it unusable for other purposes.[1] The container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Provide the contractor with a detailed description of the waste, including its composition and any known contaminants.[4]

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the name of the disposal company. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key handling and exposure information for this compound.

ParameterValueSpeciesReference
Acute Oral LD501100 mg/kgMale Rat[2]
Acute Oral LD501330 mg/kgFemale Rat[2]
Acute Dermal LD50>2000 mg/kgRat[2][7]
Inhalation LC50 (4h)>2.0 mg/LRat[2]
Aquatic Toxicity (Carp, 96h LC50)11.4 mg/LCarp[7][8]
Aquatic Toxicity (Daphnia, 48h EC50)19.0 mg/LDaphnia[7][8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Isoprothiolane_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Respirator (if needed) start->ppe collect Collect Waste in a Labeled, Sealable Container ppe->collect spill Accidental Spill? collect->spill cleanup Follow Spill Cleanup Protocol: - Avoid dust generation - Sweep and collect - Wash area spill->cleanup Yes container_type Empty Container or Chemical Waste? spill->container_type No cleanup->collect rinse Triple Rinse Container with Appropriate Solvent container_type->rinse Empty Container contact_ehs Contact EHS for Pickup by Licensed Waste Contractor container_type->contact_ehs Chemical Waste collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate puncture Puncture Container to Prevent Reuse rinse->puncture collect_rinsate->contact_ehs recycle Recycle, Recondition, or Dispose in Sanitary Landfill (per local regulations) puncture->recycle documentation Document Disposal Details contact_ehs->documentation end Disposal Complete documentation->end

References

Comprehensive Safety and Handling Guide for Isoprothiolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Isoprothiolane. It offers procedural, step-by-step guidance on safe operational and disposal plans.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] It is crucial to handle this chemical with appropriate care to avoid exposure.

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory. More than 97% of pesticide exposure occurs through the skin, making dermal protection a priority.[3][4]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended.[5] Latex, leather, and fabric gloves do not offer adequate protection.[5] Gloves must be inspected before use and should be washed and dried after handling the chemical.[1]
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1][6]
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing.[1] Full-length overalls are a suitable option.[7]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]
Footwear Chemical-resistant bootsWear unlined, chemical-resistant boots that cover the ankles. Pant legs should be worn over the boots.[3]
Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's stability.

Handling:

  • Work in a well-ventilated area.[6][8]

  • Avoid contact with skin and eyes.[1][6][7]

  • Do not eat, drink, or smoke when using this product.[1][2][8]

  • Wash hands thoroughly after handling.[1][8]

  • Avoid the formation of dust and aerosols.[1][6]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][9]

  • Store away from foodstuff containers and incompatible materials.[1][6]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2]

Emergency Procedures

In case of exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1][6][8]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1][8]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Spill and Disposal Management

Accidental Release Measures: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][6] Avoid breathing vapors, mist, or gas.[1] Collect the spillage using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1] Do not let the chemical enter drains.[1]

Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

Quantitative Data Summary
ParameterValueReference
Acute Oral LD50 (rat)1100 mg/kg (male); 1330 mg/kg (female)[7]
Acute Dermal LD50 (rat)>2000 mg/kg[7][10]
Inhalation LC50 (rat, 4h)>2.0 mg/L[7]

Experimental Workflow for Safe Handling of this compound

prep Preparation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Chemical Handling ppe->handling weighing Weighing and Transfer handling->weighing emergency Emergency Procedures handling->emergency experiment Experimental Use weighing->experiment cleanup Cleanup and Decontamination experiment->cleanup decontaminate Decontaminate Work Area cleanup->decontaminate cleanup->emergency remove_ppe Remove PPE Correctly decontaminate->remove_ppe disposal Waste Disposal remove_ppe->disposal liquid_waste Dispose of Liquid Waste disposal->liquid_waste solid_waste Dispose of Solid Waste disposal->solid_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.